molecular formula C3H7BO2 B1609749 Allylboronic acid CAS No. 88982-39-2

Allylboronic acid

Cat. No.: B1609749
CAS No.: 88982-39-2
M. Wt: 85.9 g/mol
InChI Key: QGLVEAGMVUQOJP-UHFFFAOYSA-N
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Description

Allylboronic acid (CAS 7547-96-8, C3H7BO2) is a highly valuable organoboron reagent in advanced organic synthesis, prized for its role in the direct and stereoselective formation of carbon-carbon bonds . Unlike more common allylboronates such as allyl-Bpin, allylboronic acids exhibit remarkably high reactivity toward ketones, enabling direct allylation under mild, uncatalyzed conditions that were previously unattainable . This reaction proceeds through a six-membered ring transition state, which confers excellent regio- and stereocontrol, yielding homoallylic alcohols as single diastereomers with high efficiency . The synthetic utility of this reagent is further demonstrated by its perfect stereoselectivity in transformations, where the double bond geometry of complex substrates like geraniol and nerol remains unchanged during borylation and subsequent reactions . While stable in coordinating solvents, the pure, dried this compound is oxygen-sensitive and can form boroxines; it should be handled under inert conditions for optimal results . Its primary research value lies in streamlining synthetic routes to complex molecules, making it an indispensable tool for medicinal chemistry and total synthesis researchers. For research purposes only.

Properties

IUPAC Name

prop-2-enylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2,5-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLVEAGMVUQOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451546
Record name Prop-2-en-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88982-39-2
Record name Prop-2-en-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Allylboronic Acids from Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of allylboronic acids and their derivatives is a cornerstone of modern organic chemistry, providing versatile intermediates for the construction of complex molecular architectures. Their utility in stereoselective carbon-carbon bond formation, particularly in the synthesis of homoallylic alcohols, has made them indispensable tools in natural product synthesis and drug discovery. This technical guide provides a comprehensive overview of the catalytic methods for the synthesis of allylboronic acids directly from allylic alcohols, with a focus on palladium, copper, and iridium-based catalytic systems.

Palladium-Catalyzed Synthesis of Allylboronic Acids

Palladium catalysis is a well-established and robust method for the direct conversion of allylic alcohols to allylboronic acids. This approach offers high yields and stereoselectivity under relatively mild conditions.

Reaction Mechanism and Signaling Pathway

The palladium-catalyzed borylation of allylic alcohols is proposed to proceed through the formation of a π-allyl palladium intermediate. The catalytic cycle is initiated by the coordination of the palladium(0) catalyst to the double bond of the allylic alcohol. Subsequent oxidative addition, facilitated by the activation of the hydroxyl group, forms a cationic (π-allyl)palladium(II) complex. Transmetalation with a boron source, such as diboronic acid or bis(pinacolato)diboron (B136004), is often the rate-limiting step. Finally, reductive elimination yields the desired allylboronic acid and regenerates the palladium(0) catalyst.

Palladium_Catalyzed_Borylation cluster_0 Catalytic Cycle Pd0 Pd(0) Catalyst PiAllylPd π-Allyl-Pd(II) Intermediate Pd0->PiAllylPd Oxidative Addition AllylOH Allylic Alcohol AllylOH->PiAllylPd Diboron (B99234) B2(OH)4 Transmetalation Transmetalation Diboron->Transmetalation PiAllylPd->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration AllylBOH2 This compound ReductiveElimination->AllylBOH2

Caption: Palladium-Catalyzed Borylation of Allylic Alcohols.

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of Allylboronic Acids: [1]

In a typical reaction, a palladium catalyst (e.g., Pd(MeCN)₄(BF₄)₂, 0.2–5 mol%) and diboronic acid (1.2 equivalents) are added to a solution of the allylic alcohol (1.0 equivalent) in a suitable solvent (e.g., MeOH or a DMSO/H₂O mixture).[1] The reaction mixture is stirred at room temperature for the allotted time. Upon completion, the mixture is filtered. For isolation, degassed brine can be added to the filtrate under an inert atmosphere, leading to the precipitation of the this compound. The solid is then filtered, washed with degassed water, and dried under vacuum.[1]

Quantitative Data
EntryAllylic Alcohol SubstrateCatalyst (mol%)SolventTime (h)Yield (%)Ref.
1Cinnamyl alcoholPd(MeCN)₄(BF₄)₂ (0.5)MeOH0.592[1]
2(E)-But-2-en-1-olPd(MeCN)₄(BF₄)₂ (0.5)MeOH185[1]
3Cyclohex-2-en-1-olPd(MeCN)₄(BF₄)₂ (2)DMSO/H₂O (9:1)2478[1]
41-Phenylprop-2-en-1-olPd(MeCN)₄(BF₄)₂ (5)DMSO/H₂O (9:1)4865[1]

Copper-Catalyzed Synthesis of Allylboronates

Copper catalysis has emerged as a cost-effective and efficient alternative for the synthesis of allylboronates. While the direct use of allylic alcohols can be challenging, the use of activated derivatives such as allylic carbonates or propargylic alcohols is well-documented.

Reaction Mechanism and Signaling Pathway

The mechanism of copper-catalyzed borylation often involves the formation of a borylcopper intermediate from the copper catalyst and a diboron reagent.[2] In the case of allylic carbonates, a formal Sₙ2' attack of the borylcopper species on the substrate leads to the formation of the allylboronate.[2] For propargylic alcohols, the reaction can proceed through an insertion-elimination pathway to form an allenyl boronate intermediate, which then undergoes borylcupration.[3][4]

Copper_Catalyzed_Borylation cluster_1 Catalytic Cycle CuCatalyst Cu(I) Catalyst BorylCu Borylcopper Intermediate CuCatalyst->BorylCu B2pin2 B2pin2 B2pin2->BorylCu SN2prime SN2' Attack BorylCu->SN2prime AllylX Allylic Substrate (e.g., Carbonate) AllylX->SN2prime SN2prime->CuCatalyst Catalyst Regeneration AllylBpin Allylboronate SN2prime->AllylBpin

Caption: Copper-Catalyzed Borylation of Allylic Derivatives.

Experimental Protocols

General Procedure for Copper-Catalyzed Borylation of Allylic Carbonates: [2]

To a mixture of a copper(I) source (e.g., CuCl, 5 mol%) and a ligand (e.g., Xantphos, 5.5 mol%) in an appropriate solvent (e.g., THF) under an inert atmosphere, the allylic carbonate (1.0 equivalent) and bis(pinacolato)diboron (1.1 equivalents) are added. The reaction is typically stirred at room temperature until completion. The resulting mixture can be purified by column chromatography on silica (B1680970) gel to afford the desired allylboronate.

General Procedure for Copper-Catalyzed Borylation of Propargylic Alcohols: [3][4]

A mixture of a copper catalyst (e.g., Cu(OAc)₂, 5 mol%), a ligand (e.g., Xantphos, 6 mol%), and bis(pinacolato)diboron (1.2 equivalents) in a solvent such as CH₂Cl₂ is prepared. The propargylic alcohol (1.0 equivalent) is then added, and the reaction is stirred at room temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the product is isolated and purified by column chromatography.

Quantitative Data
EntrySubstrateCatalyst SystemSolventTime (h)Yield (%)Ref.
1Cinnamyl carbonateCuCl/XantphosTHF298[2]
2(E)-But-2-en-1-yl methyl carbonateCuCl/XantphosTHF395[2]
31-Phenylprop-2-yn-1-olCu(OAc)₂/XantphosCH₂Cl₂1292[3][4]
4But-3-yn-2-olCu(OAc)₂/XantphosCH₂Cl₂1285[3][4]

Iridium-Catalyzed Routes to Allylboronates

Direct iridium-catalyzed borylation of allylic alcohols is not a commonly reported transformation. However, iridium catalysis offers powerful alternative strategies to access allylboronates, primarily through the C-H borylation of alkenes or the allylic substitution of alcohols with other nucleophiles.[5]

Iridium-Catalyzed C-H Borylation of Alkenes

A prominent iridium-catalyzed method involves the direct borylation of C-H bonds in alkenes to furnish allylboronates. This reaction proceeds via a dehydrogenative borylation mechanism.

The catalytic cycle is thought to involve an Ir(III)-Ir(V) pathway. The active iridium catalyst undergoes oxidative addition into a C-H bond of the alkene to form an Ir(V) intermediate. Subsequent reductive elimination of H₂ and the boryl group generates the allylboronate and regenerates the active iridium catalyst.

Iridium_Catalyzed_CH_Borylation cluster_2 Catalytic Cycle IrCatalyst Ir(III) Catalyst IrV_Intermediate Ir(V) Intermediate IrCatalyst->IrV_Intermediate C-H Activation Alkene Alkene Alkene->IrV_Intermediate B2pin2 B2pin2 B2pin2->IrV_Intermediate ReductiveElimination Reductive Elimination IrV_Intermediate->ReductiveElimination ReductiveElimination->IrCatalyst Catalyst Regeneration AllylBpin Allylboronate ReductiveElimination->AllylBpin

Caption: Iridium-Catalyzed C-H Borylation of Alkenes.

Iridium-Catalyzed Enantioselective Allylic Substitution

Iridium catalysts are also highly effective in the enantioselective allylic substitution of racemic allylic alcohols with a variety of nucleophiles.[5] While this is not a direct borylation, it is a key method for preparing chiral allylic compounds that can be precursors to or used in conjunction with allylboronate chemistry.

Summary and Outlook

The synthesis of allylboronic acids from allylic alcohols is a rapidly evolving field, with palladium and copper catalysis offering the most direct and widely applied methodologies. Palladium-based systems are well-understood and provide high yields for a range of substrates. Copper catalysis presents a more economical and sustainable alternative, with ongoing research expanding its scope and efficiency. While direct iridium-catalyzed borylation of allylic alcohols is less common, iridium catalysis provides powerful, mechanistically distinct pathways to allylboronates through C-H activation of alkenes.

For researchers and professionals in drug development, the choice of catalytic system will depend on factors such as substrate scope, cost, and desired stereoselectivity. The continued development of more active, selective, and robust catalysts will undoubtedly expand the synthetic utility of allylboronic acids and facilitate the discovery of new therapeutic agents.

References

Allylboronic Acid Pinacol Ester: A Technical Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allylboronic acid pinacol (B44631) ester is a versatile and widely utilized reagent in modern organic synthesis, prized for its role in constructing carbon-carbon and carbon-heteroatom bonds. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has made it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[1][2] However, the efficacy and successful application of this reagent are intrinsically linked to its stability and proper handling. This technical guide provides an in-depth overview of the stability profile of this compound pinacol ester, detailed handling procedures, and experimental protocols for its use and analysis.

Core Concepts: Stability and Decomposition

The primary factor governing the stability of this compound pinacol ester is its susceptibility to hydrolysis. The presence of moisture, protic solvents, or even acidic conditions on silica (B1680970) gel can lead to the cleavage of the boronic ester bond, yielding this compound and pinacol.[3][4] This decomposition pathway is a critical consideration for storage, handling, and reaction setup.

Hydrolysis Pathway

The hydrolysis of this compound pinacol ester proceeds through the nucleophilic attack of water on the electron-deficient boron atom. This process is often reversible but can be driven to the products, especially in the presence of excess water or under conditions that favor the removal of the ester.

Hydrolysis cluster_reactants Reactants cluster_products Products Ester This compound Pinacol Ester Acid This compound Ester->Acid Hydrolysis Water Water (H₂O) Water->Acid Pinacol Pinacol

Diagram 1: Hydrolysis of this compound Pinacol Ester.

Quantitative Data Summary

While specific kinetic data for the hydrolysis of this compound pinacol ester is not extensively published, the general principles of boronic ester stability apply. The rate of hydrolysis is influenced by steric hindrance around the boron center, the electronic properties of the substituents, and the pH of the medium. Pinacol esters are generally more stable than simpler diol esters due to the steric bulk of the methyl groups.[5]

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C₉H₁₇BO₂[1]
Molecular Weight 168.04 g/mol [1]
Appearance Colorless liquid[6]
Boiling Point 50-53 °C at 5 mmHg
Density 0.896 g/mL at 25 °C
Refractive Index n20/D 1.4268

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationReference(s)
Storage Temperature 2-8 °C[1][2]
Atmosphere Inert gas (Argon or Nitrogen)[2]
Incompatible Materials Water, Strong Oxidizing Agents, Acids[2]
Handling Precautions Handle in a well-ventilated area, away from ignition sources. Use personal protective equipment (gloves, safety glasses).[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol is a general method for the synthesis of this compound pinacol ester from the corresponding Grignard reagent and pinacolborane.[7][8]

Materials:

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of allyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Borylation: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of pinacolborane in anhydrous diethyl ether dropwise with stirring. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound pinacol ester.[6]

SynthesisWorkflow A 1. Prepare Allylmagnesium Bromide B 2. React with Pinacolborane at 0 °C A->B C 3. Aqueous Work-up B->C D 4. Dry and Concentrate C->D E 5. Vacuum Distillation D->E F Pure this compound Pinacol Ester E->F

Diagram 2: Synthesis Workflow.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl halide.[9][10]

Materials:

  • This compound pinacol ester

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane (B91453)/water mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide, this compound pinacol ester (1.1-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents).

  • Degassing: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times. Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

SuzukiCoupling cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow OA Oxidative Addition (Pd(0) to Pd(II)) T Transmetalation OA->T RE Reductive Elimination (Product Formation) T->RE RE->OA A 1. Combine Reagents (Aryl Halide, Boronic Ester, Catalyst, Base) B 2. Add Degassed Solvent A->B C 3. Heat under Inert Atmosphere B->C D 4. Monitor Reaction C->D E 5. Work-up and Extraction D->E F 6. Column Chromatography E->F G Purified Product F->G

Diagram 3: Suzuki-Miyaura Coupling Workflow and Catalytic Cycle.
Protocol 3: Purity Assessment by GC-MS

This protocol provides a general method for assessing the purity of this compound pinacol ester and detecting the presence of its hydrolysis product, this compound.[3][11]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of volatile organic compounds (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound pinacol ester in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS Analysis: Inject a small volume of the sample solution into the GC-MS. Use a temperature program that allows for the separation of the this compound pinacol ester from potential impurities and degradation products.

  • Data Analysis: Identify the peaks in the chromatogram based on their retention times and mass spectra. The presence of a peak corresponding to the molecular ion and fragmentation pattern of this compound would indicate hydrolysis. Quantify the purity by integrating the peak areas.

Troubleshooting and Common Issues

  • Low Yields in Suzuki-Miyaura Coupling: This can be due to several factors, including inactive catalyst, insufficient degassing, or decomposition of the boronic ester. Ensure all reagents are fresh, the catalyst is active, and the reaction is performed under strictly anhydrous and anaerobic conditions until the addition of water in the solvent system.[12]

  • Protodeboronation: The replacement of the boronic ester group with a hydrogen atom can be a significant side reaction, especially under harsh basic conditions or with prolonged reaction times. Using a milder base or shorter reaction times can mitigate this issue.[12]

  • Impure Product after Synthesis: Common impurities include unreacted starting materials and homocoupled byproducts. Purification by vacuum distillation is often effective for removing non-volatile impurities.[4] For challenging separations, chromatographic purification on silica gel treated with boric acid can minimize on-column hydrolysis.[4][13]

Conclusion

This compound pinacol ester is a powerful reagent in organic synthesis, but its successful use hinges on a thorough understanding of its stability and careful handling. By adhering to proper storage conditions, employing anhydrous techniques, and utilizing appropriate analytical methods to ensure purity, researchers can harness the full potential of this versatile building block. This guide provides a foundational framework for the safe and effective use of this compound pinacol ester in the laboratory.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Allylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Allylboronic acids and their ester derivatives, particularly pinacol (B44631) esters, are exceptionally versatile reagents in modern organic synthesis and medicinal chemistry. Their unique combination of stability, reactivity, and stereocontrol makes them indispensable for constructing complex molecular architectures. A key feature is their configurational stability, which, unlike many other allylmetal reagents, prevents metallotropic rearrangement and E/Z isomerization under ambient conditions.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of allylboronic acids, detailed experimental protocols for their synthesis and key reactions, and a discussion of their applications in drug discovery.

Physical and Spectroscopic Properties

Allylboronic acids are often handled as their more stable ester derivatives, most commonly the pinacol ester (2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), to prevent dehydration and the formation of trimeric boroxine (B1236090) anhydrides.[1] The free acids are generally stable in coordinating solvents but can decompose upon complete solvent removal.[1] They are also known to be sensitive to moisture.[3][4]

Quantitative Data for Allylboronic Acid Pinacol Ester

The pinacol ester is a commercially available, clear, colorless liquid that serves as the most common precursor in synthetic applications.[3] Its physical properties are well-documented.

PropertyValueReferences
CAS Number 72824-04-5[3][5][6]
Molecular Formula C₉H₁₇BO₂[3][6]
Molecular Weight 168.04 g/mol [3][5][6]
Appearance Clear, colorless liquid[3][7]
Density 0.896 g/mL at 25 °C[3][5]
Boiling Point 50-53 °C at 5 mmHg[3][5]
Refractive Index n20/D 1.4268[3][5]
Flash Point 46 °C (114.8 °F) - closed cup[4]
Solubility Not miscible or difficult to mix in water[8]
Storage Conditions 2-8°C, under inert atmosphere, moisture sensitive[4][5][6]
Spectroscopic Characterization

The structural identity of allylboronic acids and their esters is routinely confirmed using NMR and IR spectroscopy.

  • NMR Spectroscopy: In ¹H NMR spectra, the allylic protons typically appear as a doublet around 1.6-2.5 ppm, while the vinyl protons resonate between 4.8 and 6.0 ppm. For free allylboronic acids, a characteristic broad singlet for the B(OH)₂ protons can be observed.[9] It is noted that boronic acids can oligomerize, which may lead to complex or broad signals in NMR spectra.[10]

  • IR Spectroscopy: Infrared spectroscopy can be used to identify the B-O and B-C bonds. The anhydride (B1165640) (boroxine) forms of boronic acids can also be identified by characteristic peaks.[11]

  • Mass Spectrometry: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is commonly used to confirm the molecular weight and formula of these compounds.[12]

Chemical Properties and Reactivity

Allylboronic acids are distinguished by their highly selective reactions, which are foundational to their utility in synthesis.

Allylboration of Carbonyls and Imines

The most prominent reaction of allylboron reagents is their addition to carbonyls and imines to form homoallylic alcohols and amines, respectively.[1][2]

  • High Regio- and Stereoselectivity: The reaction proceeds through a highly organized, six-membered chair-like transition state (Zimmerman-Traxler model), which accounts for the exceptional stereocontrol observed.[1]

  • Reactivity Profile: Allylboronic acids are significantly more reactive than their corresponding pinacol esters (allyl-Bpins).[2] While allyl-Bpins react readily with aldehydes, their uncatalyzed reaction with ketones is often sluggish, requiring harsh conditions.[1] In contrast, free allylboronic acids react directly and cleanly with ketones under mild, often room temperature, conditions.[1]

  • Applications in Drug Discovery: This stereoselective reaction is crucial for synthesizing complex, optically active non-proteinogenic α-amino acid precursors, which are valuable building blocks for peptide-based drugs.[13][14]

Caption: Chair-like Zimmerman-Traxler transition state in allylboration.

Suzuki-Miyaura Cross-Coupling

This compound derivatives are competent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.[8][15] This reaction is a cornerstone of synthetic chemistry for creating complex molecules, including active pharmaceutical ingredients. The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[16]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex1 R¹-Pd(II)L₂-X Pd0->Pd_complex1 RX R¹-X (Allyl Halide) RX->Pd0 OxAdd Oxidative Addition R_B R²-B(OR)₂ (Boronic Ester) Trans Transmetalation (Base) R_B->Pd_complex1 Pd_complex2 R¹-Pd(II)L₂-R² RedElim Reductive Elimination Pd_complex1->Pd_complex2 Pd_complex2->Pd0 Product R¹-R² Pd_complex2->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Enhanced Nucleophilicity via 'Ate' Complexes

While neutral allylboronic esters react readily with strong electrophiles like carbonyls, they are unreactive toward a wider range of electrophiles.[17][18] Their nucleophilicity can be dramatically increased by forming a tetracoordinate boronate 'ate' complex through the addition of an aryllithium. This strategy expands the synthetic utility of allylboron reagents to include reactions with carbon and heteroatom electrophiles, proceeding with high regio- and stereocontrol.[17][18]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of allylboronic acids, adapted from peer-reviewed literature.

Synthesis of Allylboronic Acids from Allylic Alcohols

This protocol describes a palladium-catalyzed synthesis using a commercially available diboronic acid as the boron source.[1]

Materials:

  • Allylic alcohol (substrate, e.g., cinnamyl alcohol)

  • Diboronic acid [B₂(OH)₄]

  • Palladium catalyst (e.g., PdCl₂(aq))

  • Solvent (e.g., Tetrahydrofuran, THF)

  • Degassed brine

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., Argon), add the allylic alcohol (1.0 mmol) and diboronic acid (1.2 mmol).

  • Add dry, degassed THF (to achieve a substrate concentration of ~1 M).

  • Add the palladium catalyst solution (0.2–5 mol %).

  • Stir the reaction mixture at room temperature until completion, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a short plug of celite to remove the catalyst.

  • Precipitate the this compound product by adding the filtrate to cold, degassed brine.

  • Collect the solid product by filtration under inert conditions, wash with a small amount of cold water, and dry under high vacuum.

  • The product should be stored under an inert atmosphere and dissolved in a coordinating solvent for stability.[1]

Synthesis_Workflow Synthesis of this compound cluster_inputs Inputs cluster_process Process cluster_output Output A1 Allylic Alcohol P1 Mix under Inert Atmosphere A1->P1 A2 B₂(OH)₄ A2->P1 A3 Pd Catalyst A3->P1 A4 THF (Solvent) A4->P1 P2 Stir at RT P1->P2 P3 Filter P2->P3 P4 Precipitate in Brine P3->P4 P5 Isolate & Dry P4->P5 O1 This compound P5->O1

References

An In-depth Technical Guide to the Allylboration of Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The allylboration of carbonyl compounds stands as a cornerstone reaction in modern organic synthesis, prized for its remarkable ability to form carbon-carbon bonds with exceptional stereocontrol. This reaction, which furnishes valuable homoallylic alcohols, is defined by its predictable and highly selective nature, largely governed by the well-established Zimmerman-Traxler transition state model. The versatility of allylboron reagents, ranging from simple allylboranes to complex, chiral boronic esters, allows for the creation of intricate stereochemical arrays, including adjacent tertiary and quaternary centers.[1] This guide provides a comprehensive overview of the core principles of allylboration, including its mechanism, the stereochemical models that dictate its outcome, the various classes of reagents, and its application in synthesis. Detailed experimental protocols for the preparation of a key chiral reagent and a representative allylboration reaction are provided, alongside tabulated data from seminal studies to facilitate comparison and analysis.

Introduction: The Significance of Allylboration

The addition of an allyl group to a carbonyl compound is a fundamental transformation for constructing homoallylic alcohols. These products are versatile synthetic intermediates, particularly for the synthesis of polyketide natural products.[2] Among the various methods to achieve this transformation, the use of allylic boron reagents is preeminent due to its operational simplicity and, most importantly, its high degree of stereoselectivity.[3][4] The reaction proceeds through a highly ordered, cyclic transition state, which allows for the precise transfer of chirality and the predictable formation of up to two new stereogenic centers.[4] The stability and functional group tolerance of many allylboron reagents, particularly allylboronates, further enhance their synthetic utility.[5]

The Reaction Mechanism and Stereoselectivity

The stereochemical outcome of the allylboration of aldehydes and ketones is reliably predicted by the Zimmerman-Traxler model, which postulates a closed, six-membered, chair-like transition state.[6][7] In this model, the boron atom of the allylboron reagent coordinates to the carbonyl oxygen, activating the carbonyl group for nucleophilic attack by the allyl group's γ-carbon.

The geometry of the double bond in the allylboron reagent dictates the relative stereochemistry of the resulting homoallylic alcohol.

  • E-Crotylboron reagents lead to the formation of anti-homoallylic alcohols.

  • Z-Crotylboron reagents yield syn-homoallylic alcohols.

This high diastereoselectivity arises from the energetic preference for the substituent on the aldehyde (R) to occupy a pseudo-equatorial position in the chair-like transition state to minimize steric interactions.

Figure 1: Zimmerman-Traxler model for diastereoselectivity.

Classes of Allylboron Reagents

The reactivity and selectivity of the allylboration reaction are highly dependent on the nature of the allylboron reagent.

Allylboranes

Triallylboranes are highly reactive reagents. However, for synthetic applications, dialkylallylboranes are more common. A prominent class is the diisopinocampheylborane (B13816774) (Ipc₂B) derivatives, developed by Herbert C. Brown. These reagents are derived from chiral α-pinene and exhibit exceptional levels of enantioselectivity in their reactions with aldehydes, often approaching 100% ee. They are typically more reactive than allylboronates, allowing reactions to proceed at low temperatures (e.g., -78 °C to -100 °C).

Allylboronates

Allylboronic esters, commonly pinacol (B44631) esters, are another major class of reagents.[5] They are generally more stable, less sensitive to air and moisture, and easier to handle than allylboranes.[5] While they are less reactive, their reactions can be significantly accelerated by the use of Lewis acids or Brønsted acids.[3] The development of catalytic enantioselective allylborations often employs achiral allylboronates in conjunction with chiral catalysts.

Chiral Allylboron Reagents

Achieving high enantioselectivity is a key goal of modern allylboration chemistry. This is typically accomplished in one of two ways:

  • Stoichiometric Chiral Reagents: These reagents have chirality built into their structure, either on the boron atom (e.g., Brown's Ipc₂B-allyl) or within the boronic ester ligand (e.g., Roush's tartrate-derived boronates). The inherent chirality of the reagent directs the facial selectivity of the addition to the carbonyl group.

  • Catalytic Asymmetric Allylboration: This approach uses a chiral catalyst to control the stereochemical outcome of the reaction between an achiral allylboronate and a carbonyl compound. Chiral diols, phosphoric acids, and metal complexes have all been successfully employed as catalysts.

Data Presentation: Scope and Selectivity

The following tables summarize quantitative data from selected studies, showcasing the scope and stereoselectivity of various allylboration methods.

Table 1: Asymmetric Allylboration of Aldehydes with B-Allyldiisopinocampheylborane

(Data sourced from Brown, H. C., et al.)

AldehydeTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Acetaldehyde-787096
Propanal-787296
Benzaldehyde-788895
Cinnamaldehyde-788094
Table 2: Chiral Phosphoric Acid-Catalyzed Allylboration of Aldehydes

(Data sourced from Antilla, J. C., et al.)

AldehydeTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Benzaldehyde-309598
4-Methoxybenzaldehyde-309698
4-Nitrobenzaldehyde-309597
2-Naphthaldehyde-309699
Cinnamaldehyde-309598
Cyclohexanecarboxaldehyde-309196
Table 3: Diastereo- and Enantioselective Crotylboration of Benzaldehyde

(Data sourced from Antilla, J. C., et al.)

CrotylboronateTemperature (°C)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(E)-crotylboronate0>99:1 (anti)>99
(Z)-crotylboronate-30>99:1 (syn)94

Experimental Protocols

Detailed experimental procedures are critical for the successful application of synthetic methods. Below are representative protocols for the preparation of a chiral allylborane reagent and its subsequent use in an allylboration reaction.

Synthesis of (+)-B-Allyldiisopinocampheylborane

This procedure outlines the preparation of a widely used chiral allylborane reagent from commercially available starting materials.[1]

Reagent_Prep Workflow: Synthesis of (+)-B-Allyldiisopinocampheylborane start Start flask_prep Charge oven-dried 3-neck flask with (+)-(Ipc)₂BOMe and diethyl ether. start->flask_prep cool Cool solution to 3 °C in an ice/water bath. flask_prep->cool add_grignard Add allylmagnesium bromide (1.0 M in ether) dropwise over 20 min, keeping T < 6 °C. White solid precipitates. cool->add_grignard warm_stir Remove cooling bath and stir vigorously for 1 h at room temperature. add_grignard->warm_stir product Product: (+)-B-Allyldiisopinocampheylborane in ether is formed. Use immediately. warm_stir->product end End product->end

Figure 2: Workflow for preparing a chiral allylborane reagent.

Procedure: [1]

  • An oven-dried 500-mL, 3-necked round-bottomed flask is equipped with a magnetic stir bar, a gas inlet adapter connected to a nitrogen line, and rubber septa.

  • The flask is charged with (+)-B-methoxydiisopinocampheylborane ((+)-(Ipc)₂BOMe) (13.3 g, 42.1 mmol) and diethyl ether (45 mL).

  • The resulting clear solution is cooled to 3 °C in an ice/water bath with vigorous stirring.

  • Allylmagnesium bromide solution (1.0 M in diethyl ether, 40 mL, 40 mmol) is added dropwise over 20 minutes, maintaining the internal temperature below 6 °C. A significant amount of white solid (MgBr(OMe)) will precipitate.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is stirred vigorously for 1 hour at room temperature.

  • The resulting mixture containing (lIpc)₂B(allyl) in ether is used immediately in the subsequent allylboration step without purification.

Asymmetric Allylboration of an Aldehyde

This protocol details the reaction of the freshly prepared chiral allylborane with an aldehyde to produce an enantioenriched homoallylic alcohol.[1]

Procedure: [1]

  • The ethereal solution of (lIpc)₂B(allyl) prepared in the previous step is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of the aldehyde (e.g., (R)-2-methyl-3-(tert-butyldiphenylsilyloxy)propanal, 33.6 mmol) in diethyl ether (45 mL) is added dropwise over 30 minutes to the vigorously stirred reagent solution, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the addition of methanol (B129727) (17 mL) at -78 °C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature.

  • To work up the reaction, 3 N aqueous NaOH (25 mL) is added, followed by the slow, careful addition of 30% hydrogen peroxide (15 mL) while cooling in an ice bath to keep the internal temperature below 25 °C.

  • The mixture is stirred vigorously for 1.5 hours at room temperature. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired homoallylic alcohol.

Conclusion

The allylboration of carbonyl compounds is a powerful and reliable method for stereoselective C-C bond formation. Its predictability, rooted in the Zimmerman-Traxler transition state model, combined with the development of highly enantioselective chiral reagents and catalytic systems, has cemented its role as an indispensable tool in synthetic organic chemistry. For professionals in drug development and natural product synthesis, mastery of this reaction provides a direct and efficient pathway to complex chiral building blocks, enabling the construction of sophisticated molecular architectures with precise control over stereochemistry. Future developments will likely focus on expanding the substrate scope, developing more sustainable catalytic systems, and integrating allylboration into complex tandem reaction sequences.

References

An In-depth Technical Guide to the Lewis Acidity of Allylboronic Acids and Their Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Lewis acidity of allylboronic acids and their corresponding esters. Boronic acids are a pivotal class of compounds in organic synthesis and medicinal chemistry, largely owing to the Lewis acidic nature of the boron atom. This acidity governs their reactivity, stability, and interactions with biological molecules. Understanding and quantifying the Lewis acidity of allylboronic acids and their derivatives are crucial for their effective application in drug design, catalysis, and as synthetic intermediates.

The Fundamentals of Boronic Acid Lewis Acidity

Boronic acids, characterized by the general formula R-B(OH)₂, are Lewis acids due to the presence of a vacant p-orbital on the sp²-hybridized boron atom. This electron deficiency allows them to accept a pair of electrons from a Lewis base. In aqueous media, the primary Lewis base is a hydroxide (B78521) ion, leading to the formation of a tetrahedral boronate species. The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa). A lower pKa value signifies a stronger Lewis acid, indicating a greater propensity to accept a hydroxide ion at a lower pH.

The Lewis acidity of boronic acids is influenced by the substituent (R group) attached to the boron atom. Electron-withdrawing groups increase Lewis acidity by further delocalizing the negative charge on the boronate anion, thus lowering the pKa. Conversely, electron-donating groups decrease Lewis acidity, resulting in a higher pKa. Generally, arylboronic acids are more acidic than alkylboronic acids.

Quantitative Assessment of Lewis Acidity

Several experimental and computational methods are employed to quantify the Lewis acidity of boronic acids and their esters.

pKa Determination

The pKa is a common measure of the Lewis acidity of boronic acids in aqueous solutions.

  • UV-Vis Spectrophotometric Titration: This method is particularly useful for arylboronic acids, which possess a chromophore. The absorbance of a solution of the boronic acid is measured across a range of pH values. The difference in the UV absorbance spectra between the trigonal boronic acid and the tetrahedral boronate allows for the determination of their relative concentrations at each pH, from which the pKa can be calculated.

  • Potentiometric Titration (pH Depression Method): This technique involves titrating a solution of the boronic acid with a standard base and monitoring the pH. The pKa can be determined from the resulting titration curve.

Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used technique to determine the Lewis acidity of a substance in a non-aqueous solvent. It utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule. The Lewis acid is dissolved in a weakly coordinating solvent along with Et₃PO. The formation of an adduct between the Lewis acid and the basic oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift (Δδ) is correlated to the Lewis acidity, expressed as an Acceptor Number (AN).

Computational Methods

In the absence of experimental data, computational methods can provide valuable insights into the Lewis acidity of boronic acids.

  • Fluoride (B91410) Ion Affinity (FIA): This method calculates the enthalpy change associated with the binding of a fluoride ion to the boronic acid in the gas phase. A more negative FIA value indicates stronger Lewis acidity.

  • Ammonia Affinity (AA): Similar to FIA, this method computes the affinity of the boronic acid for ammonia.

  • pKa Calculation: Quantum chemical calculations can be used to predict the pKa of boronic acids by calculating the free energy change of the ionization reaction in a simulated aqueous environment.

Lewis Acidity of Allylboronic Acid Esters

A key feature of boronic acids is their ability to form cyclic esters with diols, such as pinacol (B44631). The formation of these boronic esters has a profound impact on the Lewis acidity of the boron center.

Experimental and computational studies have consistently shown that the conversion of a boronic acid to a cyclic boronic ester leads to a significant increase in Lewis acidity, corresponding to a drop of 2-4 pKa units.[1][2] This increased acidity is attributed to a change in the O-B-O bond angle upon esterification, which reduces the energy barrier to adopting the tetrahedral geometry of the boronate species.

For instance, while the pKa of this compound is estimated to be around 10.4, the pKa of its pinacol ester would be expected to be in the range of 6.4-8.4, making it a significantly stronger Lewis acid. This enhanced Lewis acidity of boronic esters is a critical factor in their reactivity, particularly in their role as reagents in organic synthesis.

Data Summary

The following table summarizes the key quantitative data related to the Lewis acidity of allylboronic acids and their esters.

CompoundMethodValueReference/Note
Methylboronic AcidpKa~10.4[3] - Used as a proxy for this compound
Phenylboronic AcidpKa8.8[3] - For comparison
General Alkylboronic AcidspKa~9[4]
Boronic Acid Pinacol EstersΔpKa-2 to -4[1][2] - Relative to the parent boronic acid

Experimental Protocols

Synthesis of this compound Pinacol Ester

Reaction:

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or THF

  • Triisopropyl borate (B1201080)

  • Pinacol

  • Anhydrous hexane

  • Standard laboratory glassware for Grignard reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of triisopropyl borate in anhydrous diethyl ether via the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Esterification: Cool the reaction mixture to 0 °C and add a solution of pinacol in anhydrous diethyl ether. Stir the mixture at room temperature for 1 hour.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield this compound pinacol ester as a colorless liquid.

Determination of pKa by UV-Vis Spectrophotometry

This protocol is applicable to arylboronic acids but can be adapted for this compound if a suitable chromophore-containing derivative is synthesized.

Materials:

  • Boronic acid sample

  • A series of aqueous buffer solutions with known pH values (e.g., from pH 2 to 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes or 96-well UV-transparent plates

  • DMSO (for stock solutions of poorly soluble compounds)

Procedure:

  • Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., water or DMSO).

  • Measurement: For each buffer solution, add a small, constant volume of the boronic acid stock solution to a known volume of the buffer in a cuvette or well of a microplate to achieve the desired final concentration.

  • Data Acquisition: Record the UV-Vis spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance for the acidic (trigonal) and basic (tetrahedral) forms of the boronic acid.

    • Plot the absorbance at these wavelengths against the pH of the buffer solutions.

    • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the curve.

Visualizations

Logical Relationship of Lewis Acidity

LewisAcidity cluster_BoronicAcid This compound cluster_LewisBase Lewis Base cluster_BoronateEster Allylboronic Ester Trigonal Planar\nB(sp2) Trigonal Planar B(sp2) Vacant p-orbital Vacant p-orbital Trigonal Planar\nB(sp2)->Vacant p-orbital enables Tetrahedral Boronate\nB(sp3) Tetrahedral Boronate B(sp3) Trigonal Planar\nB(sp2)->Tetrahedral Boronate\nB(sp3) equilibrium Hydroxide (OH-) Hydroxide (OH-) Vacant p-orbital->Hydroxide (OH-) accepts e- pair from Hydroxide (OH-)->Tetrahedral Boronate\nB(sp3) forms Increased Lewis Acidity\n(Lower pKa) Increased Lewis Acidity (Lower pKa) Tetrahedral Boronate\nB(sp3)->Trigonal Planar\nB(sp2) equilibrium This compound This compound Allylboronic Ester Allylboronic Ester This compound->Allylboronic Ester Esterification Allylboronic Ester->Increased Lewis Acidity\n(Lower pKa) results in

Caption: Factors influencing the Lewis acidity of this compound.

Experimental Workflow for pKa Determination

pKa_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare Boronic Acid Stock Solution C Mix Stock with Buffers in Cuvettes/Plate A->C B Prepare Buffer Solutions (Range of pH values) B->C D Record UV-Vis Spectra for each pH C->D E Plot Absorbance vs. pH D->E F Fit Data to Sigmoidal Curve E->F G Determine Inflection Point F->G Result pKa Value G->Result

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The Lewis acidity of allylboronic acids and their esters is a fundamental property that dictates their chemical behavior and utility. While direct quantitative data for this compound itself is sparse, a clear understanding of the principles of boronic acid chemistry allows for reliable estimations. The significant enhancement of Lewis acidity upon esterification is a key takeaway, explaining the heightened reactivity of boronic esters in various synthetic transformations. The experimental protocols provided herein offer a framework for the synthesis of these valuable reagents and the characterization of their Lewis acidic properties, empowering researchers to further explore and exploit their potential in chemical synthesis and drug development.

References

The Mechanism of Palladium-Catalyzed Allylboronic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of allylboronic acids and their derivatives is a cornerstone of modern organic chemistry, providing versatile building blocks for the construction of complex molecules, including pharmaceuticals and natural products. Palladium catalysis has emerged as a powerful and adaptable tool for these transformations, offering a range of methodologies with distinct mechanistic underpinnings. This technical guide provides an in-depth exploration of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles.

Core Mechanistic Pathways

The palladium-catalyzed synthesis of allylboronic acids can be broadly categorized into three primary mechanistic pathways, each starting from a different class of substrate:

  • Allylic C-H Borylation of Alkenes: This modern approach directly converts a C-H bond at an allylic position of an alkene to a C-B bond.

  • Borylation of Allylic Electrophiles: This classic strategy involves the reaction of an allylic substrate bearing a leaving group (e.g., acetate, carbonate, or halide) with a boron-containing reagent.

  • From Allylic Alcohols: A highly atom-economical pathway that utilizes readily available allylic alcohols as precursors.

Mechanism I: Allylic C-H Borylation of Alkenes via a Pd(IV) Intermediate

A significant advancement in the synthesis of allylboronates is the direct borylation of unactivated alkenes through C-H activation. This method avoids the need for pre-functionalized substrates. Mechanistic studies suggest a pathway involving a high-valent Pd(IV) intermediate, particularly when using pincer-ligated palladium catalysts.[1][2]

The catalytic cycle is proposed to proceed as follows:

  • C-H Activation: The active Pd(II) catalyst coordinates to the alkene and subsequently cleaves an allylic C-H bond to form a π-allylpalladium(II) complex.

  • Oxidation: An oxidant, such as F-TEDA-BF4 (Selectfluor), oxidizes the Pd(II) center to a Pd(IV) species.[1]

  • Transmetalation: The diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), transmetalates with the Pd(IV) complex.

  • Reductive Elimination: The C-B bond is formed through reductive elimination from the Pd(IV) intermediate, yielding the allylboronate product and regenerating the active Pd(II) catalyst.

This pathway offers high regio- and stereoselectivity, and a key advantage is that the allylboronate products can often be isolated in high yields.[1]

Palladium_Catalyzed_Allylic_CH_Borylation cluster_products Pd(II) Catalyst Pd(II) Catalyst π-Allyl-Pd(II) Complex π-Allyl-Pd(II) Complex Pd(II) Catalyst->π-Allyl-Pd(II) Complex Alkene, -H⁺ Alkene Alkene π-Allyl-Pd(IV) Complex π-Allyl-Pd(IV) Complex π-Allyl-Pd(II) Complex->π-Allyl-Pd(IV) Complex Oxidant π-Allyl-Pd(IV) Complex->Pd(II) Catalyst B₂pin₂, Reductive Elimination Allylboronate Allylboronate π-Allyl-Pd(IV) Complex->Allylboronate Product Release B₂pin₂ B₂pin₂ Oxidant Oxidant Oxidant_red Oxidant_red

Catalytic cycle for allylic C-H borylation.
Data Presentation: Substrate Scope of Allylic C-H Borylation

EntryAlkeneProductYield (%)Ref.
11-Hexene(E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hex-2-ene84[3]
21-Pentene(E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-ene79[3]
3Cyclohexene3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene86[1]
4Allylbenzene(E)-3-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-ene69[1]
Experimental Protocol: General Procedure for Palladium-Catalyzed Oxidative Borylation of Alkenes

In a nitrogen-filled glovebox, a screw-capped vial is charged with Pd(NCN-pincer) (5 mol %), bis(pinacolato)diboron (1.2 equiv.), F-TEDA-BF₄ (1.5 equiv.), and the alkene (1.0 equiv.). The vial is sealed and the reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is filtered through a short pad of silica (B1680970) gel and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired allylboronate.[1][3]

Mechanism II: Borylation of Allylic Electrophiles via a π-Allylpalladium(II) Complex

The reaction of allylic electrophiles, such as acetates and halides, with a diboron reagent is a well-established method for the synthesis of allylboronates. This transformation proceeds through a classic Tsuji-Trost-type mechanism involving a π-allylpalladium(II) intermediate.[4]

The catalytic cycle involves the following key steps:

  • Oxidative Addition: A Pd(0) catalyst coordinates to the double bond of the allylic electrophile. Subsequent oxidative addition, with departure of the leaving group, forms a cationic π-allylpalladium(II) complex.

  • Transmetalation: A boryl nucleophile, often generated in situ from a diboron reagent and a base, attacks the palladium center.

  • Reductive Elimination: The C-B bond is formed via reductive elimination from the resulting intermediate, yielding the allylboronate and regenerating the Pd(0) catalyst.

The regioselectivity of the nucleophilic attack on the π-allyl intermediate is a critical aspect of this mechanism and can be influenced by the ligands on the palladium catalyst, the nature of the nucleophile, and the substitution pattern of the allyl substrate.

Tsuji_Trost_Borylation cluster_products Pd(0)L₂ Pd(0)L₂ π-Allyl-Pd(II)L₂⁺X⁻ π-Allyl-Pd(II)L₂⁺X⁻ Pd(0)L₂->π-Allyl-Pd(II)L₂⁺X⁻ Oxidative Addition, -X⁻ Allyl-X Allyl-X π-Allyl-Pd(II)L₂⁺X⁻->Pd(0)L₂ Reductive Elimination Allylboronate Allylboronate π-Allyl-Pd(II)L₂⁺X⁻->Allylboronate Product Release Boryl-Nu Boryl-Nu Boryl-Nu->π-Allyl-Pd(II)L₂⁺X⁻ Transmetalation

Catalytic cycle for the borylation of allylic electrophiles.
Data Presentation: Palladium-Catalyzed Borylation of Allylic Halides

EntryAllylic HalideCatalystBaseYield (%)Ref.
1Cinnamyl chloridePd₂(dba)₃KOAc85[5]
2Crotyl chloridePd₂(dba)₃KOAc78[5]
3Prenyl chloridePdCl₂KOAc75[5]
4Cinnamyl bromidePd/CKOAc71[5]
Experimental Protocol: General Procedure for Palladium-Catalyzed Borylation of Allylic Halides

To a solution of the allylic halide (1.0 equiv) and bis(pinacolato)diboron (1.1 equiv) in an appropriate solvent (e.g., THF, dioxane) is added the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and a base (e.g., KOAc, 1.5 equiv). The reaction mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[5]

Mechanism III: Direct Boronation of Allylic Alcohols

The direct use of allylic alcohols as substrates for borylation represents a highly atom-economical approach, as it avoids the pre-installation of a leaving group. The mechanism for this transformation is believed to involve the activation of the hydroxyl group, which is typically a poor leaving group.

A proposed mechanistic pathway involves:

  • Activation of the Hydroxyl Group: In the presence of a Lewis acidic diboron reagent or an additive, the hydroxyl group of the allylic alcohol is activated, facilitating its departure. Mechanistic studies have suggested that in some systems, BF₃ is generated in situ, which promotes the C-OH bond cleavage.

  • Formation of a π-Allylpalladium Complex: The activated allylic alcohol reacts with a Pd(0) or Pd(II) catalyst to form a π-allylpalladium intermediate.

  • Transmetalation and Reductive Elimination: Similar to the pathway with allylic electrophiles, the π-allylpalladium complex undergoes transmetalation with the boryl species followed by reductive elimination to afford the allylboronate product.

Pincer-complex catalysts have been shown to be particularly effective for this transformation, allowing for the facile displacement of the hydroxyl group under mild conditions.[6]

Direct_Borylation_Allylic_Alcohols cluster_products Pd(0)L₂ Pd(0)L₂ Allyl-OH Allyl-OH Activated Allyl-OH Activated Allyl-OH Allyl-OH->Activated Allyl-OH Activation (e.g., B₂(OH)₄) π-Allyl-Pd(II)L₂⁺OH⁻ π-Allyl-Pd(II)L₂⁺OH⁻ Activated Allyl-OH->π-Allyl-Pd(II)L₂⁺OH⁻ Pd(0)L₂ π-Allyl-Pd(II)L₂⁺OH⁻->Pd(0)L₂ Reductive Elimination Allylboronic acid This compound π-Allyl-Pd(II)L₂⁺OH⁻->this compound Product Release B₂(OH)₄ B₂(OH)₄ B₂(OH)₄->π-Allyl-Pd(II)L₂⁺OH⁻ Transmetalation

Catalytic cycle for the direct borylation of allylic alcohols.
Data Presentation: Synthesis of Allylboronic Acids from Allylic Alcohols

EntryAllylic AlcoholCatalystBoron SourceSolventYield (%)Ref.
1Cinnamyl alcoholPdCl₂(aq. HCl)B₂(OH)₄MeOH75[7]
2GeraniolPdCl₂(aq. HCl)B₂(OH)₄MeOH68[7]
3Crotyl alcoholPdCl₂(aq. HCl)B₂(OH)₄MeOH72[7]
4(E)-Hex-2-en-1-ol--INVALID-LINK--₂B₂(OH)₄DMSO81[7]
Experimental Protocol: General Procedure for the Synthesis of Allylboronic Acids from Allylic Alcohols

To a solution of the allylic alcohol (1.0 equiv) in a suitable solvent (e.g., MeOH, DMSO) is added the palladium catalyst (e.g., an aqueous solution of PdCl₂ in HCl, 0.2-5 mol %) and diboronic acid (1.2 equiv). The reaction mixture is stirred at room temperature or slightly elevated temperatures. Upon completion, the product can be isolated by precipitation with degassed brine or by extraction, followed by purification if necessary.[7]

Conclusion

The palladium-catalyzed synthesis of allylboronic acids is a rich and evolving field, offering multiple mechanistic avenues to access these valuable synthetic intermediates. The choice of pathway—be it through C-H activation, the use of allylic electrophiles, or the direct borylation of allylic alcohols—depends on substrate availability, desired functional group tolerance, and atom economy considerations. A thorough understanding of the underlying catalytic cycles, as detailed in this guide, is crucial for researchers, scientists, and drug development professionals to effectively design and optimize synthetic routes toward complex molecular targets. The continued exploration of ligand effects, catalyst design, and reaction conditions will undoubtedly lead to even more powerful and selective methods for this compound synthesis in the future.

References

An In-depth Technical Guide on the Comparative Reactivity of Allylboronic Acid and Allylboronate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity profiles of allylboronic acid and its corresponding boronate esters, critical reagents in modern organic synthesis. Understanding the nuanced differences in their reactivity is paramount for reaction design, optimization, and the efficient construction of complex molecular architectures in pharmaceutical and materials science research.

Core Concepts: A Tale of Stability and Reactivity

The fundamental distinction between this compound and its esters lies in a classic trade-off: stability versus reactivity.

Allylboronic acids are generally more reactive nucleophiles.[1] The electron-donating hydroxyl groups on the boron atom enhance the nucleophilicity of the allyl group. However, this inherent reactivity comes at the cost of stability. Allylboronic acids are susceptible to decomposition pathways such as oxidation and dehydration to form boroxines, and they can be challenging to handle and store over extended periods.[2]

Allylboronate esters , on the other hand, offer significantly enhanced stability. The diol protecting group, such as pinacol (B44631) or N-methyliminodiacetic acid (MIDA), sterically and electronically shields the boron center, rendering the esters less prone to hydrolysis and other degradation pathways. This stability makes them more user-friendly reagents with a longer shelf-life.[3][4][5] However, this increased stability generally translates to attenuated reactivity compared to the parent boronic acid.[2]

A pivotal development in modulating the reactivity of allylboronate esters is their conversion into allylboronate 'ate' complexes . The addition of an organolithium reagent to the boron center forms a tetracoordinate boronate species, dramatically increasing the nucleophilicity of the allyl group by 7 to 10 orders of magnitude.[6][7] This strategy effectively "switches on" the reactivity of the stable ester, expanding its utility to a broader range of electrophiles.[6][7]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies, offering a direct comparison of the performance of this compound and its esters in key synthetic transformations.

Table 1: Allylation of Ketones

This table compares the yields of homoallylic alcohols from the reaction of various ketones with functionalized allylboronic acids. Notably, allylboronate esters like allyl-Bpin show low reactivity towards ketones under similar conditions.[2]

EntryKetoneThis compoundTime (h)Yield (%)Diastereomeric Ratio (d.r.)Reference
1Acetophenone4a 294>99:1[2]
24-Methoxyacetophenone4a 295>99:1[2]
34-Trifluoromethylacetophenone4a 289>99:1[2]
4Propiophenone4a 292>99:1[2]
5Cyclohexanone4a 285>99:1[2]
62-Pentanone4a 288>99:1[2]
7Acetophenone4b 248698:2[2]
8Acetophenone4c 291>99:1[2]

Reaction conditions: this compound (0.24–0.8 mmol) was reacted with ketone (0.2–0.4 mmol) at room temperature in THF or CHCl₃.[2]

Table 2: Suzuki-Miyaura Cross-Coupling of Allylboronate Esters with Aryl Halides

This table presents the yields for the Suzuki-Miyaura coupling of various aryl halides with an alkylboronic ester, demonstrating the utility of these stable reagents in C-C bond formation.

EntryAryl HalideBoronic EsterTime (min)Yield (%)Linear/Branched RatioReference
14-Bromobenzotrifluoride3a 2096>99:1[8]
24-Bromoacetophenone3a 2089>99:1[8]
32-Bromonaphthalene3a 1588>99:1[8]
43-Bromopyridine3a 2085>99:1[8]
52-Bromonaphthalene3b (Methyl)1594>99:1[8]
62-Bromonaphthalene3c (Cyclopropyl)1586>99:1[8]

Reaction conditions: Reactions were run with 1.00 mmol of aryl halide and 1.20 equiv of boronic ester.[8]

Table 3: Stereoselectivity in the Allylboration of Aldehydes with α-Substituted Allyl Pinacol Boronic Esters

This table highlights the diastereoselectivity of the allylboration of aldehydes, comparing standard conditions with a method involving the in-situ formation of a more reactive borinic ester.

EntryAldehydeα-Substituent (R¹)ConditionsYield (%)E/Z RatioReference
1BenzaldehydePhCH₂CH₂A8533:67[9]
2BenzaldehydePhCH₂CH₂B82>95:5[9]
3CyclohexanecarboxaldehydePhCH₂CH₂A8133:67[9]
4CyclohexanecarboxaldehydePhCH₂CH₂B80>95:5[9]
5Benzaldehydei-PrA8350:50[9]
6Benzaldehydei-PrB81>95:5[9]

Conditions A: Standard reaction. Conditions B: Addition of nBuLi followed by TFAA, leading to an intermediate allyl borinic ester.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and adaptation in the laboratory.

Protocol 1: Allylation of Ketones with this compound [2]

  • Reagents and Setup:

    • This compound (0.24–0.8 mmol)

    • Ketone (0.2–0.4 mmol)

    • Anhydrous THF or CHCl₃

    • Round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

    • 4 Å molecular sieves (optional, can be added for moisture-sensitive substrates).

  • Procedure:

    • To a solution of the ketone in the chosen solvent, add the this compound at room temperature.

    • Stir the reaction mixture for the time indicated in Table 1 (typically 2-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding homoallylic alcohol.

Protocol 2: Suzuki-Miyaura Cross-Coupling of an Allylboronate Ester [8]

  • Reagents and Setup:

    • Aryl halide (1.00 mmol)

    • Alkylboronic ester (1.20 equiv)

    • Pd catalyst and ligand (e.g., AntPhos)

    • Base (e.g., potassium trimethylsilanolate - TMSOK)

    • Anhydrous solvent (e.g., 1,4-dioxane)

    • Schlenk tube or similar reaction vessel equipped with a magnetic stir bar under an inert atmosphere.

  • Procedure:

    • In the reaction vessel, combine the aryl halide, alkylboronic ester, palladium catalyst, and ligand.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the anhydrous solvent followed by the base.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically < 1 hour).

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the cross-coupled product.

Protocol 3: Petasis Borono-Mannich (PBM) Reaction [10][11]

  • Reagents and Setup:

    • Amine (1.0 equiv)

    • Carbonyl compound (e.g., glyoxylic acid) (1.0 equiv)

    • This compound (1.0-1.2 equiv)

    • Solvent (e.g., dichloromethane (B109758) - DCM)

    • Round-bottom flask with a magnetic stir bar.

  • Procedure:

    • Dissolve the amine and carbonyl compound in the solvent at room temperature.

    • Add the this compound to the mixture.

    • Stir the reaction at room temperature or with heating (microwave irradiation can accelerate the reaction).[11]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting amino acid can often be used in the next step without further purification. If necessary, purification can be achieved by crystallization or chromatography.

Mandatory Visualizations

Diagram 1: General Reactivity Comparison

G Comparative Reactivity of Allylboron Species Allylboronic_Acid This compound (High Reactivity, Low Stability) Allylboronate_Ester Allylboronate Ester (Low Reactivity, High Stability) Allylboronic_Acid->Allylboronate_Ester Esterification (Protection) Allylboronate_Ester->Allylboronic_Acid Hydrolysis Ate_Complex Allylboronate 'ate' Complex (Very High Reactivity) Allylboronate_Ester->Ate_Complex + R-Li (Activation)

Caption: Relationship between stability and reactivity of allylboron species.

Diagram 2: Experimental Workflow for Ketone Allylation

G Workflow for Allylation of Ketones Start Start: Ketone & this compound Reaction Reaction in Anhydrous Solvent (RT) Start->Reaction Quench Aqueous Quench (e.g., NH4Cl) Reaction->Quench Extraction Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Product: Homoallylic Alcohol Purification->Product

Caption: Step-by-step workflow for the synthesis of homoallylic alcohols.

Diagram 3: Suzuki-Miyaura Catalytic Cycle

G Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound and its ester derivatives is a strategic decision in synthesis design, dictated by the specific requirements of the reaction. Allylboronic acids are the reagents of choice for reactions demanding high reactivity, particularly with less electrophilic partners. For applications where stability, ease of handling, and controlled reactivity are paramount, allylboronate esters, especially MIDA boronates, offer a superior alternative.[3][4][5] The ability to activate these stable esters through the formation of 'ate' complexes provides a powerful tool, combining the benefits of stability with on-demand high reactivity.[6][7] This guide provides the foundational knowledge and practical data for researchers to make informed decisions in the application of these versatile reagents.

References

Formation of Boroxines from Allylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the formation of boroxines from allylboronic acids, a critical transformation in organic synthesis with implications for drug discovery and development. Boroxines, the cyclic trimers of boronic acids, serve as important reagents and intermediates, notably in stereoselective carbon-carbon bond formation.[1] This document details the underlying mechanism, experimental protocols, and characterization of these valuable compounds.

Core Concepts: The Dehydration Reaction

The formation of a boroxine (B1236090) from an allylboronic acid is a reversible condensation reaction involving three molecules of the boronic acid to yield the six-membered trioxatriborinane ring, with the concomitant elimination of three molecules of water.[2][3][4] This equilibrium can be shifted towards the boroxine product by removing water from the reaction mixture.[4]

The reaction is understood to proceed through the formation of a dimeric intermediate, which then undergoes further condensation to form the stable six-membered boroxine ring. The Lewis acidic nature of the boron atom is a key driver in this process, facilitating the intermolecular dehydration.[5] The boroxine itself is also a potent Lewis acid and can catalyze subsequent reactions.[1][6]

Reaction Mechanism and Experimental Workflow

The formation of triallylboroxine from this compound is a straightforward yet crucial process for activating the allylboron species for subsequent reactions. The general workflow involves the dehydration of the boronic acid, followed by characterization to confirm the formation of the boroxine.

Reaction Mechanism

The dehydration of this compound to triallylboroxine can be visualized as a stepwise intermolecular condensation.

G cluster_0 Step 1: Dimerization cluster_1 Step 2: Cyclization A 3 x Allyl-B(OH)₂ (this compound) B Allyl-B(OH)-O-B(OH)-Allyl (Dimeric Intermediate) A->B - H₂O A->B W1 H₂O C Triallylboroxine B->C - 2 H₂O (with another Allyl-B(OH)₂) B->C W2 2 x H₂O

Caption: Mechanism of Triallylboroxine Formation.

Experimental Workflow

The typical laboratory workflow for the synthesis and characterization of an allylboroxine is outlined below.

G start Start: This compound dehydration Dehydration (e.g., with Molecular Sieves) start->dehydration filtration Filtration (Removal of Drying Agent) dehydration->filtration solvent_removal Solvent Removal (under reduced pressure) filtration->solvent_removal characterization Characterization (NMR Spectroscopy) solvent_removal->characterization product Product: Triallylboroxine characterization->product

Caption: Synthesis and Characterization Workflow.

Experimental Protocols

While specific conditions can vary, the following protocols provide a general framework for the synthesis of allylboroxines.

General Procedure for the Formation of Triallylboroxine

This protocol is based on the common laboratory practice of dehydrating boronic acids.[4][7]

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Activated molecular sieves (4 Å)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound.

  • Add an anhydrous solvent to dissolve the this compound.

  • Add activated 4 Å molecular sieves to the solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as NMR spectroscopy to observe the disappearance of the boronic acid signal and the appearance of the boroxine signal.

  • Once the conversion is complete, filter the reaction mixture under inert atmosphere to remove the molecular sieves.

  • The resulting solution of triallylboroxine can be used directly in subsequent reactions. For isolation, the solvent can be removed under reduced pressure. The product should be handled under an inert atmosphere due to its sensitivity to moisture.

Data Presentation

The formation of boroxines can be monitored and the products characterized using various spectroscopic techniques, primarily NMR. The following table summarizes typical spectroscopic data for boroxines.

Compound1H NMR (δ, ppm)11B NMR (δ, ppm)Key References
TriallylboroxineNot explicitly detailed in search results. Expected signals for the allyl group (multiplets for CH₂ and CH=CH₂).~33[3]
Substituted ArylboroxinesVaries with substitution.~33 for arylboroxines.[3][8]
General Boronic AcidsVaries with R group.~30[3][5]

Note: The 11B NMR chemical shift is a key indicator of boroxine formation, with a downfield shift observed from the corresponding boronic acid (~30 ppm) to the boroxine (~33 ppm).[3] The spectra of boroxines may show broader signals compared to their boronic acid precursors.[8]

Applications in Drug Development

Allylboronic acids and their corresponding boroxines are valuable reagents in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[9] The allyl group can be transferred with high stereoselectivity to various electrophiles, such as aldehydes, ketones, and imines, to form homoallylic alcohols and amines.[1][7] These structural motifs are present in numerous natural products and drug candidates. The in situ formation of highly reactive allylboroxines from more stable allylboronic acids is a common strategy to facilitate these transformations under mild conditions.[4] The continued development of methods involving allylboron species is of significant interest to the pharmaceutical industry for the efficient construction of chiral building blocks.

References

The Dawn of a Reagent: Early Discoveries in Allylboron Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of allylboron chemistry marked a pivotal moment in stereoselective organic synthesis, providing a powerful and reliable method for the construction of chiral homoallylic alcohols. These motifs are integral components of numerous natural products and pharmaceutical agents. This technical guide delves into the foundational discoveries that established allylboron reagents as indispensable tools in the synthetic chemist's arsenal, focusing on the pioneering work that elucidated their synthesis, reactivity, and stereochemical behavior.

The Genesis: Synthesis and Initial Reactivity Studies of Triallylborane (B1609386)

The field of allylboron chemistry traces its origins to the mid-20th century with the work of Russian chemists B. M. Mikhailov and Y. N. Bubnov . Their initial investigations laid the groundwork for all subsequent developments by establishing the first reliable methods for the synthesis of triallylborane and documenting its characteristic reactivity with carbonyl compounds.

Experimental Protocol: Synthesis of Triallylborane (Mikhailov & Bubnov)

The early synthesis of triallylborane involved the reaction of a boron trihalide with an allyl Grignard reagent. While specific conditions varied, a general procedure is outlined below.

Procedure: A solution of boron trifluoride etherate (BF₃·OEt₂) in anhydrous diethyl ether is cooled in an ice-salt bath. To this cooled solution, a solution of allylmagnesium bromide in diethyl ether is added dropwise with vigorous stirring. The reaction mixture is stirred for an additional period at low temperature and then allowed to warm to room temperature. The resulting magnesium salts are removed by filtration, and the triallylborane is isolated by distillation of the filtrate under reduced pressure. It is crucial to perform the reaction under a dry, inert atmosphere due to the moisture sensitivity of the reagents and product.[1]

Unraveling Stereoselectivity: Hoffmann's Studies on Crotylboration

A significant leap in understanding the stereochemical intricacies of allylboration came from the meticulous work of Reinhard W. Hoffmann in the late 1970s. By studying the reactions of geometrically defined (E)- and (Z)-crotylboronates with aldehydes, Hoffmann demonstrated a predictable relationship between the olefin geometry of the reagent and the relative stereochemistry of the resulting homoallylic alcohol. This discovery was rationalized by invoking a chair-like, six-membered cyclic transition state, now famously known as the Zimmerman-Traxler model .[2]

According to this model, the reaction proceeds through a transition state where the boron atom coordinates to the carbonyl oxygen, and the aldehyde substituent occupies a pseudo-equatorial position to minimize steric interactions. This arrangement dictates that (E)-crotylboronates yield anti-homoallylic alcohols, while (Z)-crotylboronates produce syn-homoallylic alcohols.

Logical Relationship: The Zimmerman-Traxler Model

Zimmerman_Traxler cluster_E Reaction of (E)-Crotylboronate cluster_Z Reaction of (Z)-Crotylboronate E_reagent (E)-Crotylboronate E_TS Chair-like Transition State (R' equatorial) E_reagent->E_TS + Aldehyde (R'CHO) E_product anti-Homoallylic Alcohol E_TS->E_product Z_reagent (Z)-Crotylboronate Z_TS Chair-like Transition State (R' equatorial) Z_reagent->Z_TS + Aldehyde (R'CHO) Z_product syn-Homoallylic Alcohol Z_TS->Z_product

Caption: Zimmerman-Traxler model for diastereoselective crotylboration.

Quantitative Data: Diastereoselectivity in Hoffmann's Early Work

The following table summarizes the diastereoselectivity observed by Hoffmann in the reaction of (E)- and (Z)-crotylboronates with various aldehydes.

AldehydeCrotylboronate GeometryDiastereomeric Ratio (syn:anti)Yield (%)
AcetaldehydeE3:9785
AcetaldehydeZ96:482
BenzaldehydeE5:9590
BenzaldehydeZ95:588
PivalaldehydeE<2:9880
PivalaldehydeZ>98:275

The Advent of Asymmetric Allylboration: Brown and Roush

The ability to control relative stereochemistry set the stage for the ultimate challenge: controlling absolute stereochemistry. In the early 1980s, two seminal contributions from the laboratories of Herbert C. Brown and William R. Roush independently and concurrently established the field of asymmetric allylboration.

Herbert C. Brown: Pinene-Based Chiral Auxiliaries

Herbert C. Brown, already a Nobel laureate for his work on hydroboration, developed a highly effective class of chiral allylborating agents based on α-pinene, a readily available chiral natural product. The most prominent of these is B-allyldiisopinocampheylborane (Ipc₂Ballyl) . The steric bulk of the isopinocampheyl ligands creates a highly biased chiral environment, leading to excellent enantioselectivity in the allylboration of a wide range of aldehydes.[3][4]

Brown_Workflow start (-)-α-Pinene hydroboration Hydroboration (BH₃·SMe₂) start->hydroboration reagent_prep Reaction with Allylmagnesium Bromide hydroboration->reagent_prep reagent (-)-Ipc₂Ballyl reagent_prep->reagent allylboration Allylboration of Aldehyde (RCHO) at -78 °C reagent->allylboration workup Oxidative Workup (NaOH, H₂O₂) allylboration->workup product Chiral Homoallylic Alcohol workup->product

Caption: Workflow for Brown's asymmetric allylboration.

The following table presents the enantiomeric excess (ee) achieved in the reaction of (-)-Ipc₂Ballyl with various aldehydes.

AldehydeYield (%)Enantiomeric Excess (ee, %)
Acetaldehyde8596
Propanal8895
Isobutyraldehyde8298
Benzaldehyde9096
Cinnamaldehyde8794
William R. Roush: Tartrate-Modified Allylboronates

Concurrently, William R. Roush developed an alternative and highly effective approach using chiral diols derived from tartaric acid to create chiral allylboronates. These reagents, particularly those derived from diisopropyl tartrate (DIPT), proved to be exceptionally versatile and stereoselective. A key advantage of the tartrate-based system is the ability to readily access both enantiomers of the chiral auxiliary, thus allowing for the synthesis of either enantiomer of the desired homoallylic alcohol.[5]

Procedure: A solution of triallylborane in anhydrous THF is added to a solution of (+)-diisopropyl tartrate in THF at -78 °C under an argon atmosphere. The reaction mixture is stirred at this temperature for a specified period. The solvent is then removed under reduced pressure to afford the tartrate-modified allylboronate, which is typically used immediately in the subsequent allylboration step without further purification.[5]

The table below summarizes the enantioselectivity for the reaction of the allylboronate derived from (+)-DIPT with representative aldehydes.

AldehydeYield (%)Enantiomeric Excess (ee, %)
Acetaldehyde8887
Isobutyraldehyde9291
Benzaldehyde9585
Cyclohexanecarboxaldehyde8990

Conclusion

The early discoveries in allylboron chemistry, from the initial synthesis of triallylborane by Mikhailov and Bubnov to the elucidation of diastereoselectivity by Hoffmann and the development of powerful asymmetric methods by Brown and Roush, transformed the landscape of stereoselective synthesis. These foundational studies not only provided chemists with a robust set of tools for the construction of complex molecules but also established fundamental principles of stereocontrol that continue to influence the field today. The detailed experimental protocols and quantitative data from this era serve as a testament to the ingenuity and rigor of these pioneers and remain a valuable resource for modern synthetic chemists.

References

Configurational Stability of Chiral Allylboronates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Executive Summary

Chiral allylboronates are indispensable reagents in modern organic synthesis, enabling the stereoselective construction of complex molecules, including active pharmaceutical ingredients. Their utility is fundamentally linked to their configurational stability—the ability of a chiral center to resist racemization or epimerization under various conditions. Unlike many highly reactive allylmetal species, allylboronates are generally considered bench-stable and configurationally robust, largely avoiding the facile 1,3-metallotropic shifts that plague their counterparts.[1] However, this stability is not absolute. Factors such as Lewis acids, solvent, and temperature can induce a[1][2]-borotropic shift, the primary mechanism for isomerization. Understanding and controlling these factors is paramount for ensuring high stereochemical fidelity in synthesis, whether the goal is to preserve the reagent's initial configuration or to deliberately trigger isomerization for specific synthetic outcomes. This guide provides an in-depth analysis of the factors governing the stereochemical integrity of chiral allylboronates, presents quantitative data, details experimental protocols for stability assessment, and visualizes the key relationships influencing their behavior.

Core Concepts of Configurational Stability

The stereochemical integrity of a chiral allylboronate hinges on the energy barrier to isomerization. The principal pathway for the erosion of stereochemical purity is the [1][2]-borotropic shift , a reversible process where the boron moiety migrates from the α-carbon to the γ-carbon of the allyl system.

  • For α-substituted allylboronates , this shift can lead to racemization if the starting material is enantiomerically pure.

  • For γ-substituted allylboronates (e.g., crotylboronates) , this shift results in E/Z isomerization and a change in the position of the boron group (α vs. γ substitution).

Generally, this process is slow under neutral, ambient conditions, contributing to the reagent's reputation for stability.[1] However, the activation barrier can be significantly lowered by external factors.

Factors Influencing Configurational Stability

The stability of a chiral allylboronate is a dynamic interplay between its intrinsic structure and its chemical environment.

  • Lewis Acids: Lewis acids are the most potent influencers of configurational stability. Coordination of a Lewis acid to the oxygen atom of the boronate ester increases the electrophilicity of the boron atom, dramatically accelerating the[1][2]-borotropic shift.[3] This effect can be detrimental, leading to unwanted racemization, but it can also be harnessed synthetically. For example, Lewis acid catalysis can be used to convert an α-selective crotylboration into a highly γ-selective process by speeding up the isomerization to the thermodynamically favored γ-adduct precursor.[3]

  • Solvent: The choice of solvent can dictate the reaction pathway. Non-coordinating solvents often favor a closed, seven-membered transition state that leads to the retention of configuration. In contrast, coordinating solvents like acetonitrile (B52724) can promote an open transition state, resulting in stereoinversion.[1]

  • Temperature: As with most chemical processes, increased temperature provides the thermal energy necessary to overcome the activation barrier for the borotropic shift, potentially leading to a loss of enantiomeric purity over time. Many chiral allylboronates are stored at low temperatures to ensure long-term configurational integrity.[4]

  • Substitution Pattern: The steric and electronic properties of substituents on the allyl backbone influence the rate and equilibrium position of the borotropic shift. Bulky groups can disfavor certain transition states, thereby enhancing stability or directing the equilibrium of an isomerization.

Visualization of Stability Pathways

The following diagram illustrates the key factors that determine whether a chiral allylboronate retains its configuration or undergoes isomerization.

G cluster_input Initial State cluster_factors Influencing Factors cluster_process Isomerization Mechanism cluster_output Potential Outcomes Start (R)-α-Chiral Allylboronate Process [1,3]-Borotropic Shift Start->Process High Activation Barrier (Slow) Retention Retention of Configuration Start->Retention Low Temp, No Additives (Stable) LewisAcid Lewis Acids (e.g., Zn(OMe)₂) LewisAcid->Process Solvent Solvent (Coordinating vs. Non-coordinating) Solvent->Process Temp Temperature Temp->Process Racemization Racemization or Isomerization Process->Racemization Accelerated

Caption: Factors governing the configurational fate of a chiral allylboronate.

Quantitative Data on Configurational Stability

The following table summarizes key findings from the literature, illustrating the impact of various conditions on the stability and reactivity of chiral allylboronates.

Allylboronate TypeConditionsKey ObservationImplication for StabilityCitation
α-Substituted AllylboronatesPurification via silica (B1680970) gel chromatography, storage in freezer.No decomposition or loss of enantiomeric excess (ee) observed.High configurational stability under standard purification and storage conditions.[4]
(E)-Crotylboron pinacolateReaction with an aldimine in the presence of NaOtBu.Low conversion (35%), moderate α-selectivity (γ:α = 25:75).The borotropic shift is slow relative to the α-addition reaction under these basic conditions.[3]
(E)-Crotylboron pinacolateReaction with an aldimine in the presence of 2.5 mol% Zn(OMe)₂.High conversion (>97%), high γ-selectivity (γ:α = 90:10).The Lewis acid Zn(OMe)₂ dramatically accelerates the[1][2]-borotropic shift, allowing the reagent to isomerize to the γ-reactive species before C-C bond formation.[3]
Deuterium-labeled allyl-B(pin)Reaction with an aldimine in the presence of NaOtBu.High α-selectivity (96:4).Confirms that without a Lewis acid catalyst, the initial α-borylated structure is largely preserved during the reaction.[3]
Deuterium-labeled allyl-B(pin)Reaction with an aldimine in the presence of Zn(OMe)₂.Preferential γ-product formation (γ:α = 70:30).The Lewis acid induces the borotropic shift even in the unsubstituted allyl system, demonstrating its general catalytic effect on isomerization.[3]
Racemic α,γ-disubstituted allylboronatesCross-coupling with triphenylphosphine (B44618) ligand and silver oxide.Products formed with bond formation generally at the γ-carbon.Suggests that under these transition-metal-catalyzed conditions, isomerization or reaction via a π-allyl intermediate occurs, leading to reaction at the more substituted or thermodynamically favored position.[1]

Experimental Protocols for Assessing Stability

Reliable methods are crucial for determining the enantiomeric purity and configurational stability of chiral allylboronates.[5] Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are considered the gold standards for accurately measuring enantiomeric ratios.[6]

Protocol 1: Time-Course Analysis of Racemization by Chiral HPLC

Objective: To quantify the rate of racemization of an enantiomerically enriched allylboronate under defined solvent and temperature conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of the chiral allylboronate (e.g., 10 mg/mL) in the desired solvent (e.g., Toluene, THF, CH₃CN) in a sealed vial.

  • Incubation: Place the vial in a thermostatically controlled environment (e.g., oil bath or heating block) set to the desired temperature (e.g., 25 °C, 50 °C, 80 °C).

  • Sampling: At predetermined time intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (e.g., 10 µL) from the vial. Immediately quench any potential degradation by diluting the aliquot in a cold solvent (e.g., hexane (B92381)/isopropanol) suitable for HPLC analysis.

  • Chiral HPLC Analysis:

    • Inject the diluted aliquot onto a suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Use an appropriate mobile phase (e.g., a mixture of hexane and isopropanol) to achieve baseline separation of the two enantiomers.

    • Monitor the elution using a UV detector at a suitable wavelength.

  • Data Analysis: Integrate the peak areas of the two enantiomers at each time point. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100. Plot % ee versus time to determine the rate of racemization.

Protocol 2: Lewis Acid-Induced Isomerization Monitored by ¹H NMR Spectroscopy

Objective: To observe the effect of a Lewis acid on the isomerization of a γ-substituted allylboronate (e.g., (Z)-crotylboronate to (E)-crotylboronate).

Methodology:

  • Sample Preparation: Dissolve a precise amount of the pure (e.g., >98% Z) crotylboronate in an appropriate deuterated solvent (e.g., CD₂Cl₂, Toluene-d₈) in an NMR tube.

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum (t=0) to confirm the initial isomeric purity. Identify characteristic signals for the Z-isomer (e.g., vinyl protons, methyl group).

  • Addition of Lewis Acid: Add a catalytic or stoichiometric amount of the Lewis acid (e.g., a solution of Zn(OMe)₂ or SnCl₄) to the NMR tube.

  • Time-Resolved NMR: Acquire ¹H NMR spectra at regular intervals. Monitor the decrease in the intensity of signals corresponding to the Z-isomer and the concomitant increase in signals corresponding to the E-isomer.

  • Data Analysis: Determine the ratio of Z:E isomers at each time point by integrating the respective characteristic signals. This provides a direct measure of the rate of isomerization under the influence of the Lewis acid. This method is particularly powerful as it allows for non-invasive, real-time monitoring of the process.[3]

Protocol 3: Trapping Experiment to Assess Stability During Reaction

Objective: To infer the configurational stability of an allylboronate under specific reaction conditions by trapping it with an electrophile.

Methodology:

  • Reaction Setup: In a reaction vessel, combine the chiral allylboronate and a suitable electrophile (e.g., benzaldehyde) under the desired conditions (solvent, temperature, presence of additives).

  • Reaction Execution: Allow the reaction to proceed to completion.

  • Workup and Purification: Quench the reaction and perform a standard aqueous workup. Purify the resulting homoallylic alcohol product using column chromatography.

  • Stereochemical Analysis: Determine the enantiomeric excess (and diastereomeric ratio, if applicable) of the purified product using chiral HPLC or by converting the alcohol to a diastereomeric ester (e.g., a Mosher's ester) and analyzing by ¹H or ¹⁹F NMR.[6]

  • Interpretation: The stereochemical purity of the product serves as a direct reporter for the configurational stability of the allylboronate intermediate. A high ee in the product indicates high stability of the reagent under the tested conditions, as the reaction was faster than the rate of racemization.

References

The Crucial Role of Diboronic Acid in the Synthesis of Allylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylboronic acids are indispensable reagents in modern organic synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Their synthesis has been a subject of intense research, with methods utilizing diboronic acid (B₂(OH)₄) emerging as particularly advantageous due to the reagent's stability, commercial availability, and favorable reactivity. This technical guide provides an in-depth exploration of the pivotal role of diboronic acid in the synthesis of allylboronic acids, focusing on palladium-catalyzed reactions of allylic alcohols and platinum-catalyzed diboration of allenes. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the knowledge to effectively utilize these methodologies in their synthetic endeavors.

Introduction

Allylboronic acids and their derivatives are powerful tools in organic chemistry, most notably in the context of allylboration reactions with carbonyls and imines to generate homoallylic alcohols and amines with high levels of stereocontrol.[1] Unlike their more reactive allylborane counterparts, allylboronic acids and their esters offer a favorable balance of reactivity and stability, largely avoiding problematic 1,3-metallotropic rearrangements and E/Z isomerization under ambient conditions.[2] The development of efficient and practical methods for the synthesis of functionalized allylboronates is therefore a significant goal in synthetic methodology.[2] Diboronic acid has emerged as a key reagent in this field, offering a direct and versatile route to these valuable synthetic intermediates.[2][3]

Palladium-Catalyzed Synthesis from Allylic Alcohols and Diboronic Acid

A prominent method for the synthesis of allylboronic acids involves the palladium-catalyzed reaction of allylic alcohols with diboronic acid.[2] This approach is attractive due to the ready availability of both the catalyst and the boron source.

Reaction Principle and Mechanism

The reaction is believed to proceed through the formation of an (η³-allyl)palladium complex from the allylic alcohol.[4] The turnover-limiting step is thought to be the transmetalation of the boronic acid moiety from a diboronic acid ester to the palladium center, followed by reductive elimination to yield the allylboronic acid and regenerate the palladium(0) catalyst.[4][5] The mechanism is thought to involve the formation of a diboronic acid ester with the hydroxyl group of the allylic alcohol, which facilitates the substitution.[5][6]

A proposed catalytic cycle for this transformation is depicted below:

Palladium_Catalyzed_Synthesis Allylic Alcohol Allylic Alcohol Intermediate_1 Oxidative Addition (η³-allyl)Pd(II)-OH Allylic Alcohol->Intermediate_1 + Pd(0) Pd(0) Pd(0) Diboronic Acid Diboronic Acid This compound This compound Intermediate_2 Transmetalation Intermediate_1->Intermediate_2 + Diboronic Acid Intermediate_3 Reductive Elimination Intermediate_2->Intermediate_3 Intermediate_3->Pd(0) Catalyst Regeneration Intermediate_3->this compound

Figure 1: Proposed catalytic cycle for the Pd-catalyzed synthesis of allylboronic acids.
Experimental Protocol

The following is a general procedure for the palladium-catalyzed synthesis of allylboronic acids from allylic alcohols and diboronic acid.[3]

Materials:

  • Allylic alcohol

  • Diboronic acid (B₂(OH)₄)

  • Palladium catalyst (e.g., PdCl₂ or commercially available palladium complexes)

  • Solvent (e.g., Methanol or a DMSO/H₂O mixture)

  • Degassed brine

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the allylic alcohol (2.0 mmol) in the appropriate solvent, add the palladium catalyst (0.2–5 mol %) and diboronic acid (2.4 mmol).

  • Stir the reaction mixture at room temperature for the allotted time (see Table 1).

  • Upon completion, filter the reaction mixture.

  • Under an inert atmosphere (e.g., Argon), add degassed brine to the filtrate.

  • Stir the mixture for approximately 18 hours to allow for the precipitation of the this compound.

  • Filter the solid product, wash with degassed water, and dry under vacuum.

  • Store the resulting this compound under an inert atmosphere.

Note: For sterically hindered substrates, a DMSO/H₂O mixture is often used as the solvent to suppress side reactions.[3]

Quantitative Data

The palladium-catalyzed synthesis of allylboronic acids from allylic alcohols and diboronic acid has been shown to be effective for a variety of substrates, affording the desired products in good to excellent yields.

EntryAllylic Alcohol SubstrateCatalyst (mol%)SolventTime (h)Yield (%)Reference
1Cinnamyl alcoholPdCl₂ (0.2)MeOH0.585[3]
2GeraniolPdCl₂ (0.5)MeOH278[3]
3(E)-Oct-2-en-1-olPdCl₂ (0.5)MeOH282[3]
4Cyclohex-2-en-1-olCommercial Pd catalyst (2.5)DMSO/H₂O1875[3]
51-Phenylprop-2-en-1-olCommercial Pd catalyst (5)DMSO/H₂O1868[3]

Table 1: Synthesis of various allylboronic acids via palladium-catalyzed reaction of allylic alcohols with diboronic acid.[3]

Platinum-Catalyzed Diboration of Allenes

An alternative and powerful strategy for the synthesis of allylboronic acids and their derivatives is the platinum-catalyzed diboration of allenes.[6][7] This method allows for the regio- and chemoselective formation of vinyl and allyl boronates.[8]

Reaction Principle and Mechanism

In this reaction, a platinum(0) catalyst facilitates the addition of a diboron (B99234) reagent across one of the double bonds of the allene (B1206475). The use of an unsymmetrical diboron reagent, such as Bpin-Bdan, allows for the selective formation of a vinyl boronate and an allyl boronate in a single step.[8] The proposed mechanism involves the oxidative addition of the diboron reagent to the platinum(0) center, followed by coordination of the allene and subsequent migratory insertion and reductive elimination steps.

The workflow for this synthetic approach can be visualized as follows:

Platinum_Catalyzed_Diboration Allene Allene Reaction_Mixture Reaction Mixture Allene->Reaction_Mixture Unsymmetrical_Diboron Unsymmetrical Diboron (e.g., Bpin-Bdan) Unsymmetrical_Diboron->Reaction_Mixture Pt_Catalyst Pt(0) Catalyst Pt_Catalyst->Reaction_Mixture Vinyl_Allyl_Boronate Vinyl and Allyl Boronate Product Reaction_Mixture->Vinyl_Allyl_Boronate Diboration

Figure 2: General workflow for the platinum-catalyzed diboration of allenes.
Experimental Protocol

The following is a representative experimental procedure for the platinum-catalyzed diboration of allenes.[6]

Materials:

  • Allene substrate

  • Unsymmetrical diboron reagent (e.g., Bpin-Bdan)

  • Platinum catalyst (e.g., Pt(dba)₃)

  • Ligand (e.g., PPh₃)

  • Solvent (e.g., Toluene)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a glovebox, combine the platinum catalyst, ligand, and the unsymmetrical diboron reagent in a reaction vessel.

  • Add the solvent, followed by the allene substrate.

  • Seal the reaction vessel and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time (typically 30 minutes to a few hours).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to isolate the vinyl and allyl boronate products.

Quantitative Data

The platinum-catalyzed diboration of allenes provides a highly efficient route to substituted allylboronates with excellent yields and selectivities.

EntryAllene SubstrateDiboron ReagentCatalyst SystemYield (%)Selectivity (Vinyl:Allyl)Reference
11,1-DiphenylalleneBpin-BdanPt(dba)₃ / PPh₃95>95:5[8]
21-Phenyl-1-cyclohexylalleneBpin-BdanPt(dba)₃ / PPh₃88>95:5[8]
31-(4-Methoxyphenyl)alleneB₂(dan)₂Pt(dba)₃ / PPh₃93(Z)-selective[9]
4CyclohexylalleneB₂(dan)₂Pt(dba)₃ / PPh₃85(Z)-selective[9]

Table 2: Platinum-catalyzed diboration of various allenes.[8][9]

Conclusion

Diboronic acid and its derivatives have proven to be exceptionally valuable reagents for the synthesis of allylboronic acids. The palladium-catalyzed reaction of allylic alcohols with diboronic acid offers a direct and operationally simple method, while the platinum-catalyzed diboration of allenes provides a highly regio- and chemoselective route to diverse allylboronate structures. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and application of these powerful synthetic methods in academic and industrial research, particularly in the fields of drug discovery and development where the stereoselective synthesis of complex molecules is paramount. The continued exploration of diboron-based reagents in catalysis is expected to yield even more efficient and selective transformations in the future.

References

Spectroscopic Characterization of Allylboronic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize allylboronic acid derivatives. Tailored for researchers, scientists, and professionals in drug development, this document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the structural elucidation and analysis of these versatile reagents. This guide includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate a comprehensive understanding.

Introduction to this compound Derivatives

Allylboronic acids and their esters are uniquely versatile reagents in organic synthesis, notable for their stability and highly selective reactions with carbonyls and imines.[1][2] Unlike more reactive organometallic reagents, allylboron compounds are generally bench-stable and avoid deleterious 1,3-metallotropic shifts.[2] Their effective characterization is crucial for ensuring purity, confirming structure, and understanding reactivity.

A significant challenge in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimetric anhydrides known as boroxines.[3][4] This equilibrium can complicate spectral interpretation, often requiring specific analytical strategies or derivatization to obtain clear and reproducible data.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this compound derivatives. ¹H, ¹³C, and ¹¹B NMR are all employed to provide a complete picture of the molecule. A common issue is the oligomerization of boronic acids, which can lead to broad or unintelligible spectra.[6]

Overcoming Analytical Challenges

To obtain clean NMR spectra, the equilibrium between the boronic acid and its boroxine (B1236090) trimer must be managed. The following methods are effective:

  • Solvent Choice : Running the NMR in deuterated methanol (B129727) (CD₃OD) can break up the boroxine structure, although this results in the loss of the B-OH proton signal due to solvent exchange.[6] Deuterated water (D₂O) can also be effective.[6]

  • Derivatization : Converting the boronic acid to a diethanolamine (B148213) adduct or a methyl ester can prevent anhydride (B1165640) formation and yield sharp, clear spectra.[6]

  • Heating : Heating the sample under a vacuum can drive the equilibrium entirely to the boroxine trimer, which can sometimes provide a cleaner spectrum than a mixture of species.[6]

¹H and ¹³C NMR Spectroscopy

Protons on carbons adjacent to the carbonyl group in carboxylic acid derivatives typically resonate around 2.0-3.0 ppm.[7] In allylboronic acids, the allylic protons will have characteristic shifts and coupling constants that are crucial for structural assignment. For example, in a study of 4-vinylphenyl boronic acid, the B-OH protons appeared at δ= 8.07 ppm.[8]

¹¹B NMR Spectroscopy

¹¹B NMR is particularly useful for studying boronic acids as it directly probes the boron atom.[9] It can distinguish between the sp²-hybridized trigonal planar boronic acid and the sp³-hybridized tetrahedral boronate ester or adduct.[9][10] This technique is sensitive enough to monitor binding events and determine the pKa of boronic acids.[9][10]

  • sp² Boron : The signal for the trigonal planar boronic acid appears further downfield.

  • sp³ Boron : Upon complexation or reaching the pKa, the boron becomes sp³-hybridized, and the chemical shift moves significantly upfield due to increased shielding.[9]

Table 1: Representative NMR Data for this compound Derivatives

Compound/DerivativeNucleusSolventChemical Shift (δ, ppm)Reference
4-Vinylphenyl boronic acid¹H-8.07 (B-OH)[8]
p-Tolylboronic acid¹HCDCl₃8.13 (d, 2H), 7.32 (d, 2H), 2.45 (s, 3H)[6]
Boronic acid-appended dye (1a)¹¹BDMSO-d₆30.43 (s)[11]
Boronic acid-appended dye (3a)¹³CDMSO-d₆69.8, 114.9, 125.4, 125.5, 126.4, 126.5, 127.6, 127.8, 128.7, 129.2, 129.5, 129.7, 130.2, 130.9, 132.1, 133.8, 135.9, 136.4, 136.5, 138.2, 158.1[11]
Phenyl boronic acids¹¹BVariousShift moves upfield upon reaching pKa[9]
Experimental Protocol: NMR Sample Preparation
  • Standard Preparation : Dissolve ~4 mg of the boronic acid derivative in approximately 0.65 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]

  • For Oligomerization Issues :

    • Methanolysis : Dissolve the sample in CD₃OD. This will break up boroxine trimers. Be aware that the B-OH proton signal will be lost.[6]

    • Adduct Formation : Stir the boronic acid with ~1.2 equivalents of diethanolamine in a non-aqueous solvent like ether or ethyl acetate. The resulting adduct often precipitates as a solid, which can be isolated and analyzed by NMR.[6]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound derivatives. The choice of ionization technique is critical due to the thermal lability and tendency of these compounds to form boroxines.[3]

  • Electrospray Ionization (ESI-MS) : A soft ionization technique suitable for LC-MS. It typically shows protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻. The spectra can be complicated by solvent adducts.[3]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) : A sensitive technique that is tolerant of salts and suitable for complex mixtures. It often forms adducts with the matrix.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique requires derivatization to increase the volatility and thermal stability of the boronic acid, preventing boroxine formation.[3] The most common method is silylation. GC-MS provides excellent chromatographic separation and reproducible fragmentation patterns useful for structural analysis.[3]

Experimental Protocol: GC-MS with Silylation Derivatization[3]
  • Sample Preparation : Dissolve approximately 1 mg of the this compound derivative in 100 µL of a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile).

  • Derivatization : Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Reaction : Heat the mixture at 60-70°C for 30 minutes.

  • Injection : Inject an aliquot of the derivatized sample into the GC-MS.

  • GC-MS Parameters :

    • Injector Temperature : 250 - 280 °C

    • Column : Non-polar capillary column (e.g., DB-5ms)

    • Oven Program : Start at 100°C (hold for 2 min), ramp to 280°C at 10°C/min.

    • Ion Source Temperature : 230 °C

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40 - 550.

Table 2: Comparison of Mass Spectrometry Ionization Techniques for Boronic Acids [3]

Ionization TechniqueDerivatizationTypical ObservationsAdvantagesDisadvantages
ESI-MS Optional[M+H]⁺, [M+Na]⁺, [M-H]⁻, solvent adductsSoft ionization, good for polar compounds, LC-MS compatibleCan be complicated by adducts and in-source reactions
MALDI-MS OptionalSingly charged molecular ions, matrix adductsHigh sensitivity, tolerant of some salts, good for mixturesRequires a suitable matrix, derivatization can simplify
GC-MS MandatoryDetailed, reproducible fragmentation patternsExcellent separation, structural analysis via fragmentationRequires derivatization, not for thermally labile compounds

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound derivatives, key vibrational bands include the O-H, B-O, and C=C stretches.

  • O-H Stretch : A broad band is typically observed in the 3300-3000 cm⁻¹ region for the boronic acid hydroxyl groups.[12]

  • C=C Stretch : The allylic double bond gives rise to a moderate band in the 1680-1640 cm⁻¹ region.[12]

  • B-O Stretch : A characteristic B-O stretching band appears around 1310-1350 cm⁻¹.[13] Changes in the profile of this band can confirm the formation of a boronate ester upon reaction with a diol.[14][15]

  • =C-H Stretch : The stretch for hydrogens on the C=C double bond appears just above 3000 cm⁻¹, typically around 3080 cm⁻¹.[12]

Experimental Protocol: Attenuated Total Reflection (ATR) FT-IR

ATR-FT-IR is a convenient method for analyzing solid or liquid samples with minimal preparation.

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Place a small amount of the solid or liquid this compound derivative directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum. The characteristic peaks for boronate esters are often found at ~1310 cm⁻¹ (B–O stretch) and ~658 cm⁻¹.[13]

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupVibrationTypical Wavenumber (cm⁻¹)Reference
Boronic AcidO–H Stretch3300 - 3000 (broad)[12]
Allyl Group=C–H Stretch~3080[12]
Allyl GroupC=C Stretch1680 - 1640[12]
Boronate EsterB–O Stretch1350 - 1310[13]
Boronate EsterOut-of-plane vibration680 - 640[13]

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for monitoring reactions and binding events, especially with conjugated or chromophore-containing derivatives.[4][16][17] The technique can be used in competitive binding assays to determine the binding affinities of boronic acid derivatives with saccharides.[9] For example, theoretical calculations on newly designed boronic acid derivatives containing DO3A showed absorption bands between 392 and 687 nm.[16][18]

Visualization of Analytical Concepts

Boronic Acid-Boroxine Equilibrium

The reversible dehydration of boronic acids to their cyclic boroxine trimers is a fundamental process that influences their spectroscopic characterization.

Boroxine_Equilibrium cluster_monomer This compound (Monomer) cluster_trimer Allylboroxine (Trimer) Monomer 3 x R-B(OH)₂ Trimer (RBO)₃ Monomer->Trimer - 3 H₂O Trimer->Monomer + 3 H₂O

Caption: Equilibrium between an this compound and its corresponding boroxine trimer.

General Spectroscopic Workflow

A typical workflow for the complete spectroscopic characterization of a newly synthesized this compound derivative involves multiple, complementary techniques.

Spectro_Workflow Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Analysis Spectroscopic Analysis Purification->Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Analysis->NMR MS Mass Spectrometry (ESI, GC-MS) Analysis->MS IR IR Spectroscopy (ATR-FTIR) Analysis->IR UVVis UV-Vis Spectroscopy Analysis->UVVis Interpretation Data Interpretation & Structure Confirmation NMR->Interpretation MS->Interpretation IR->Interpretation UVVis->Interpretation

Caption: General workflow for the characterization of this compound derivatives.

References

Theoretical studies on allylboration transition states

Author: BenchChem Technical Support Team. Date: December 2025

Launching Research Efforts

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Initiating Literature Review

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Compiling Data & Diagrams

I've moved on to gathering specific data, focusing on transition state energies, bond lengths, and dihedral angles. I'm also drafting detailed explanations of the computational methods used in these studies, along with summaries of the experimental protocols. I'm now developing Graphviz DOT scripts to produce visual aids. I will use these to illustrate the Zimmerman-Traxler model for E/Z-crotylboration and to create a diagram of the computational workflow. The objective is to assemble all this into a technical guide.

Methodological & Application

Application Notes and Protocols: Asymmetric Allylboration of Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric allylboration of aldehydes is a cornerstone reaction in modern organic synthesis, enabling the stereocontrolled formation of homoallylic alcohols. These chiral building blocks are pivotal intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. This document provides detailed protocols for several robust and highly enantioselective methods for the asymmetric allylboration of aldehydes, catering to a diverse range of substrates and research needs. The protocols outlined below are based on established methodologies employing chiral Brønsted acids, binaphthol-derived boronates, and chiral chromium complexes.

Data Presentation: Performance of Various Catalytic Systems

The following table summarizes the performance of different catalytic systems for the asymmetric allylboration of a representative aldehyde, benzaldehyde, showcasing their respective efficiencies in terms of yield and enantioselectivity.

Catalyst/Reagent SystemCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
Chiral Phosphoric Acid (CPA)1Toluene (B28343)-309598[1][2]
Chiral Phosphoramide0.5Toluene-789895[3][4]
(S)-3,3'-Br₂-BINOL / Allyldiisopropoxyborane15Toluene-35>90>97:3 e.r.[5]
B-Allyldiisopinocampheylborane (Ipc₂B-allyl)StoichiometricEther-78High96[6][7]
Chiral Cr Complex / Organophotoredox Catalyst2.5DioxaneRoom Temp9796[8][9]

Note: e.r. stands for enantiomeric ratio.

Experimental Protocols

Protocol 1: Chiral Brønsted Acid-Catalyzed Asymmetric Allylboration

This protocol utilizes a chiral phosphoric acid (CPA) to catalyze the enantioselective addition of allylboronic acid pinacol (B44631) ester to aldehydes.[1][2]

Materials:

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

  • Aldehyde

  • This compound pinacol ester

  • Anhydrous toluene

  • 4 Å Molecular sieves

  • Anhydrous reaction vessel (e.g., Schlenk tube)

  • Standard glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst (1-5 mol%).

  • Add freshly activated 4 Å molecular sieves.

  • Add anhydrous toluene to the tube.

  • Cool the mixture to the desired temperature (e.g., -30 °C).

  • Add the aldehyde (1.0 equiv) to the mixture.

  • Slowly add this compound pinacol ester (1.1-1.5 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

Protocol 2: Asymmetric Allylboration Using Stoichiometric Chiral Boronates (Brown's Reagent)

This classic protocol employs a stoichiometric amount of a chiral allylborane reagent, B-allyldiisopinocampheylborane (Ipc₂B-allyl), derived from α-pinene.[6][7][10]

Materials:

  • (+)- or (-)-α-Pinene

  • Borane-dimethyl sulfide (B99878) complex (BMS) or monochloroborane-etherate

  • Allylmagnesium bromide

  • Aldehyde

  • Anhydrous diethyl ether or THF

  • Standard glassware for synthesis, workup, and purification

  • Inert gas (Argon or Nitrogen)

Procedure for Reagent Preparation and Reaction:

  • Preparation of B-allyldiisopinocampheylborane:

    • In a flame-dried, two-necked flask under an inert atmosphere, dissolve α-pinene (of high enantiomeric purity) in anhydrous diethyl ether.

    • Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex.

    • Allow the reaction to stir and warm to room temperature, then stir for an additional period to ensure complete formation of diisopinocampheylborane (B13816774) (Ipc₂BH).

    • In a separate flask, prepare allylmagnesium bromide.

    • Cool the Ipc₂BH solution to 0 °C and slowly add the allylmagnesium bromide solution.

    • Stir the mixture at 0 °C to form B-allyldiisopinocampheylborane. The reagent is typically used in situ.

  • Allylboration Reaction:

    • Cool the freshly prepared B-allyldiisopinocampheylborane solution to -78 °C.

    • Slowly add a solution of the aldehyde (1.0 equiv) in anhydrous diethyl ether to the reagent.

    • Stir the reaction at -78 °C for several hours. Monitor the reaction by TLC.

    • Upon completion, warm the reaction to room temperature and quench by adding a 3M NaOH solution, followed by the slow addition of 30% H₂O₂ to oxidize the boron species.

    • Stir the mixture vigorously until the two layers become clear.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Protocol 3: Chiral Chromium-Catalyzed Asymmetric Allylation

This method utilizes a dual catalytic system involving a chiral chromium complex and a photoredox catalyst to achieve asymmetric allylation of aldehydes with unactivated alkenes.[8][9]

Materials:

  • Chiral chromium catalyst precursor (e.g., CrCl₃)

  • Chiral ligand (e.g., a chiral salen-type ligand)

  • Organophotoredox catalyst (e.g., an acridinium (B8443388) salt)

  • Aldehyde

  • Alkene

  • Anhydrous solvent (e.g., dioxane)

  • Additive (e.g., Mg(ClO₄)₂)

  • Visible light source (e.g., blue LEDs)

  • Anhydrous reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the chiral chromium precursor, chiral ligand, and organophotoredox catalyst to an oven-dried reaction vial.

  • Add the anhydrous solvent and stir the mixture to form the active catalyst complex.

  • Add the aldehyde (1.0 equiv), the alkene (as the allyl source), and the additive.

  • Seal the vial and remove it from the glovebox.

  • Irradiate the reaction mixture with a visible light source at room temperature.

  • Monitor the reaction for completion using an appropriate analytical technique (e.g., GC-MS).

  • Once the reaction is complete, quench with a suitable reagent and perform a standard aqueous workup.

  • Purify the resulting homoallylic alcohol by flash column chromatography.

Visualizations

Asymmetric_Allylboration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product reagents Aldehyde + Allylborating Agent reaction_mix Mix & Stir under Inert Atmosphere at controlled Temp. reagents->reaction_mix catalyst Chiral Catalyst/ Reagent catalyst->reaction_mix solvent Anhydrous Solvent solvent->reaction_mix quench Quench Reaction reaction_mix->quench extract Aqueous Workup quench->extract purify Column Chromatography extract->purify product Chiral Homoallylic Alcohol purify->product

Caption: General experimental workflow for asymmetric allylboration of aldehydes.

Catalytic_Cycle_CPA CPA Chiral Phosphoric Acid (CPA) Activated_Complex [CPA-Aldehyde-Allylboronate] Transition State CPA->Activated_Complex activates Aldehyde Aldehyde Aldehyde->Activated_Complex Allylboronate This compound Pinacol Ester Allylboronate->Activated_Complex Product_Complex [CPA-Product Complex] Activated_Complex->Product_Complex C-C bond formation Product_Complex->CPA releases Product Homoallylic Alcohol Product_Complex->Product

Caption: Simplified catalytic cycle for chiral phosphoric acid-catalyzed allylboration.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with Allylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide or triflate.[3][4] Among the various organoboron reagents, allylboronic acid pinacol (B44631) esters have emerged as valuable coupling partners due to their enhanced stability, improved solubility in organic solvents, and ease of handling compared to free boronic acids.[5][6] These reagents are instrumental in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[5][7]

This document provides detailed application notes and experimental protocols for conducting Suzuki-Miyaura cross-coupling reactions using this compound pinacol ester.

Advantages of this compound Pinacol Ester

  • Enhanced Stability: Pinacol esters are more stable towards protodeboronation and oxidation compared to their corresponding boronic acids, allowing for a broader range of reaction conditions.[5]

  • Improved Solubility: The pinacol group enhances solubility in common organic solvents, which is crucial for achieving high reaction yields.[5]

  • Commercial Availability: A wide variety of substituted this compound pinacol esters are commercially available.

  • Versatility: They can be coupled with a diverse range of aryl, heteroaryl, and vinyl halides and triflates.[8]

Reaction Mechanism and Workflow

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

A general experimental workflow for the Suzuki-Miyaura coupling of an aryl halide with this compound pinacol ester is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Aryl Halide, This compound Pinacol Ester, and Base in a Flask add_catalyst Add Palladium Catalyst and Ligand start->add_catalyst add_solvent Add Solvent add_catalyst->add_solvent heat Heat the Mixture under Inert Atmosphere (e.g., N2 or Ar) add_solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench the Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Characterize the Final Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle, which is the heart of the transformation, is illustrated below.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd_complex1 R1-Pd(II)L2-X pd0->pd_complex1 Oxidative Addition pd_complex2 [R1-Pd(II)L2-R2]+ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R1-R2 pd_complex2->product bx X-B(pin) + Base-H+ pd_complex2->bx r1x R1-X (Aryl Halide) r1x->pd_complex1 boronate R2-B(pin) (this compound pinacol ester) boronate->pd_complex2 base Base (e.g., K3PO4) base->pd_complex2

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are representative protocols for the Suzuki-Miyaura cross-coupling of this compound pinacol ester with aryl halides.

Protocol 1: General Procedure with Pd(dppf)Cl2 Catalyst

This protocol is a general starting point for the coupling of various aryl and heteroaryl halides.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound pinacol ester (1.2 mmol)

  • Pd(dppf)Cl2 (0.03 mmol, 3 mol%)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), this compound pinacol ester (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(dppf)Cl2 (0.03 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Anhydrous Conditions with Pd-PEPPSI-IPent Precatalyst

This protocol is particularly useful for substrates that are sensitive to water.[8]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound pinacol ester derivative (1.1 mmol)

  • Pd-PEPPSI-IPent precatalyst (0.02 mmol, 2 mol%)

  • Potassium hydroxide (B78521) (KOH) (5 M aqueous solution, 2.0 mmol) or Potassium trimethylsilanolate (TMSOK) for fully anhydrous conditions.

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried round-bottom flask, add the aryl halide (1.0 mmol) and this compound pinacol ester derivative (1.1 mmol).

  • Add the Pd-PEPPSI-IPent precatalyst (0.02 mmol).

  • Seal the flask with a septum and purge with an inert atmosphere.

  • Add anhydrous THF (5 mL) via syringe.

  • Add the base (e.g., 5 M aqueous KOH or a solution of TMSOK in THF). For reactions with KOH, high selectivity at the α-carbon of the allylboron reagent has been observed.[8]

  • Heat the mixture to reflux.

  • Monitor the reaction progress.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound pinacol ester with various aryl halides.

Table 1: Effect of Catalyst and Base on Yield

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodoanisolePd(PPh3)4 (3)K3PO4Dioxane/H2O1001285Generic
24-BromoacetophenonePd(dppf)Cl2 (2)K2CO3DME/H2O80892Generic
32-BromopyridinePd-PEPPSI-IPent (2)KOHTHF654>97[8]
41-IodonaphthalenePd(OAc)2 (2), SPhos (4)K3PO4Toluene/H2O1101690Generic

Table 2: Substrate Scope with this compound Pinacol Ester

EntryAryl HalideProductYield (%)
14-Iodotoluene4-Allyltoluene88
24-Bromobenzonitrile4-Allylbenzonitrile95
33-Chloropyridine3-Allylpyridine75
4Methyl 4-bromobenzoateMethyl 4-allylbenzoate91

Yields are isolated yields and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.

Troubleshooting and Considerations

  • Protodeboronation: The cleavage of the C-B bond by a proton source is a common side reaction. Using anhydrous conditions or a less protic solvent can mitigate this issue.[9] Boronic acid pinacol esters are generally more resistant to protodeboronation than free boronic acids.[5]

  • Homocoupling: Homocoupling of the aryl halide or the boronic ester can occur. This can often be minimized by carefully controlling the reaction temperature and catalyst loading.

  • Ligand Choice: The choice of phosphine (B1218219) ligand can significantly impact the reaction's efficiency, especially for less reactive aryl chlorides. Bulky, electron-rich ligands are often preferred for challenging substrates.[3]

  • Base Selection: The strength and solubility of the base are critical. Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides (KOH, NaOH).[1][3] The choice of base can influence the reaction rate and selectivity.

  • Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

By following these guidelines and protocols, researchers can effectively utilize this compound pinacol ester in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of valuable organic molecules.

References

Application Notes and Protocols: Synthesis of Homoallylic Alcohols via Allylboration of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of tertiary homoallylic alcohols through the allylboration of ketones. This method is a powerful tool for carbon-carbon bond formation, enabling the construction of complex molecular architectures with high levels of stereocontrol, which is of significant interest in natural product synthesis and drug discovery.[1][2][3]

Introduction

The addition of allylboron reagents to ketones is a reliable and stereoselective method for the synthesis of homoallylic alcohols, which are versatile building blocks in organic synthesis.[1][4] The reaction typically proceeds through a highly ordered, six-membered chair-like transition state, known as the Zimmerman-Traxler model, which accounts for the high diastereoselectivity often observed.[1][5] Furthermore, the use of chiral allylboron reagents or chiral catalysts allows for the enantioselective synthesis of tertiary alcohols.[6][7][8] Recent advancements have focused on developing catalytic versions of this reaction to improve efficiency and reduce waste.[1][5][6]

Reaction Mechanism and Stereochemical Model

The stereochemical outcome of the allylboration of ketones can be predicted by considering the Zimmerman-Traxler transition state. The reaction involves the coordination of the ketone's oxygen atom to the boron atom of the allylborane. The subsequent nucleophilic attack of the allyl group's γ-carbon onto the ketone's carbonyl carbon proceeds through a cyclic, chair-like arrangement. The substituents on both the ketone and the allylborane occupy pseudo-equatorial or pseudo-axial positions to minimize steric interactions, thus dictating the stereochemistry of the resulting homoallylic alcohol.

Figure 1: Zimmerman-Traxler transition state model for the allylboration of ketones.

General Experimental Workflow

The general procedure for the allylboration of ketones involves the reaction of a ketone with an allylboron reagent in an appropriate solvent. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the air- and moisture-sensitive reagents. The choice of solvent, temperature, and reaction time depends on the specific substrates and the allylborating agent used. Upon completion, the reaction is quenched, and the resulting boronate ester is hydrolyzed to afford the desired homoallylic alcohol.

experimental_workflow arrow arrow start Start inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm reagents Combine Ketone and Allylboron Reagent in Anhydrous Solvent inert_atm->reagents reaction Stir at Appropriate Temperature (e.g., -78 °C to room temperature) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, etc.) reaction->monitoring quench Quench the Reaction (e.g., add aldehyde, then oxidative workup) monitoring->quench Reaction Complete workup Aqueous Workup and Extraction quench->workup purification Purify the Product (Flash Chromatography) workup->purification characterization Characterize the Homoallylic Alcohol (NMR, IR, MS) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the allylboration of ketones.

Data Presentation: Diastereoselective and Enantioselective Allylboration of Ketones

The following tables summarize the quantitative data from representative studies on the allylboration of ketones, highlighting the yields and stereoselectivities achieved under different catalytic systems.

Table 1: Boron-Catalyzed Diastereoselective Allylation of Ketones with Allenes [1][5]

EntryKetoneAlleneProductYield (%)d.r.
1Acetophenone (B1666503)Cyclohexylallene (B1596578)(2​SR​,3​RS​)-3-cyclohexyl-2-phenylpent-4-en-2-ol91>95:5
21-Phenyl-1-propanoneCyclohexylallene(3​SR​,4​RS​)-4-cyclohexyl-3-phenylhex-5-en-3-ol82>95:5
3α-ChloroacetophenoneCyclohexylallene1-chloro-3-cyclohexyl-2-phenylpent-4-en-2-ol5878:22
4Adamantyl methyl ketoneCyclohexylallene1-(adamantan-1-yl)-3-cyclohexyl-2-methylpent-4-en-2-ol86>95:5
5SulcatoneCyclohexylallene3-cyclohexyl-2,6-dimethylhept-4,6-dien-2-ol93>95:5

Table 2: Chiral Diol-Catalyzed Enantioselective Allylboration of Ketones [7]

EntryKetoneCatalystProductYield (%)e.r.
1Acetophenone(S)-3,3'-Br₂-BINOL(R)-2-phenylpent-4-en-2-ol8397:3
22-Acetylnaphthalene(S)-3,3'-Br₂-BINOL(R)-2-(naphthalen-2-yl)pent-4-en-2-ol8195.5:4.5
32-Acetylthiophene(S)-3,3'-Br₂-BINOL(R)-2-(thiophen-2-yl)pent-4-en-2-ol8797:3
41-(4-Methoxyphenyl)ethan-1-one(S)-3,3'-Br₂-BINOL(R)-2-(4-methoxyphenyl)pent-4-en-2-ol8399.5:0.5
5Propiophenone(S)-3,3'-Br₂-BINOL(R)-3-phenylhex-5-en-3-ol9196.5:3.5

Table 3: Asymmetric Allylboration of Ketones with Allyldioxaborinane Catalyzed by a Chiral Biphenol [6]

EntryKetoneCatalyst Loading (mol%)AdditiveYield (%)e.r.
1Acetophenone2t-BuOH (2 equiv)9596:4
24-Methoxyacetophenone2t-BuOH (2 equiv)9496:4
34-Trifluoromethylacetophenone2t-BuOH (2 equiv)9295:5
42-Acetylnaphthalene2t-BuOH (2 equiv)9695:5
51-Indanone2t-BuOH (2 equiv)8894:6

Experimental Protocols

Protocol 1: Boron-Catalyzed Diastereoselective Allylation of an Aromatic Ketone with an Allene[1]

This protocol describes a boron-catalyzed allylation of acetophenone with cyclohexylallene.

Materials:

  • [H-B-9-BBN]₂ (9-borabicyclo[3.3.1]nonane dimer) (5 mol%)

  • Acetophenone (1.0 equiv)

  • Cyclohexylallene (1.2 equiv)

  • Anhydrous n-hexane (to make a 0.5 M solution)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add [H-B-9-BBN]₂ (0.05 mmol).

  • Add anhydrous n-hexane (1.0 mL) to the flask.

  • Add acetophenone (1.0 mmol) to the solution.

  • Add cyclohexylallene (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 69 °C and stir for the time indicated by TLC or GC-MS analysis until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Quench the reaction by the slow addition of methanol (B129727) (1 mL).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford the desired homoallylic alcohol.

Protocol 2: Chiral Diol-Catalyzed Enantioselective Allylboration of an Aromatic Ketone[7][9]

This protocol details the enantioselective allylboration of acetophenone using a chiral BINOL-derived catalyst.

Materials:

  • (S)-3,3'-Br₂-BINOL (15 mol%)

  • Allyldiisopropoxyborane (1.5 equiv)

  • Acetophenone (1.0 equiv)

  • Anhydrous PhCF₃:PhCH₃ (3:1 mixture, to make a 0.1 M solution)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar and under an argon atmosphere, add (S)-3,3'-Br₂-BINOL (0.019 mmol).

  • Add the anhydrous PhCF₃:PhCH₃ (3:1) solvent mixture (1.25 mL).

  • Cool the solution to -35 °C.

  • Add acetophenone (0.125 mmol) to the solution.

  • Add allyldiisopropoxyborane (0.19 mmol) to the reaction mixture.

  • Stir the reaction at -35 °C for 15 hours.

  • Quench the reaction with 1 M NaOH (1 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched homoallylic alcohol.

Protocol 3: Improved Asymmetric Allylboration of Ketones Catalyzed by a Chiral Biphenol[6]

This protocol presents an optimized, low-catalyst loading method for the enantioselective allylboration of acetophenone.

Materials:

  • (S)-3,3′-Br₂-BINOL (2 mol%)

  • Allyldioxaborinane (1.5 equiv)

  • Acetophenone (1.0 equiv)

  • tert-Butanol (B103910) (t-BuOH) (2.0 equiv)

  • Anhydrous toluene (B28343) (PhCH₃, to make a 0.3 M solution)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • In an oven-dried vial under an argon atmosphere, dissolve (S)-3,3′-Br₂-BINOL (0.003 mmol) in anhydrous toluene (0.5 mL).

  • Add acetophenone (0.15 mmol) to the catalyst solution.

  • Add tert-butanol (0.30 mmol) to the mixture.

  • Add allyldioxaborinane (0.225 mmol) to the reaction vial.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Upon completion, quench the reaction by adding a few drops of water.

  • Dilute the mixture with diethyl ether and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to obtain the desired homoallylic alcohol.

Conclusion

The allylboration of ketones is a versatile and highly stereoselective method for synthesizing tertiary homoallylic alcohols. The protocols provided herein offer robust procedures for both diastereoselective and enantioselective transformations. These methods are valuable for accessing chiral building blocks essential for the synthesis of complex molecules in academic and industrial research, particularly in the field of drug development. The continuous development of more efficient and selective catalytic systems promises to further expand the utility of this important reaction.

References

Application Notes and Protocols: Chiral Phosphoric Acid-Catalyzed Enantioselective Allylboration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective allylboration of carbonyl compounds is a powerful and widely utilized transformation in organic synthesis for the construction of chiral homoallylic alcohols. These structural motifs are key intermediates in the synthesis of a wide array of natural products and pharmaceuticals.[1][2] Among the various catalytic systems developed for this reaction, chiral phosphoric acids (CPAs) have emerged as a particularly effective class of Brønsted acid catalysts.[1][3] This methodology offers several advantages, including operational simplicity, the use of stable and commercially available reagents, and typically low catalyst loadings (1-5 mol%).[1] The reactions proceed with high yields and excellent enantioselectivities across a broad range of aldehyde substrates, including aromatic, heteroaromatic, α,β-unsaturated, and aliphatic aldehydes.[1][4]

Reaction Mechanism and Stereochemical Model

The chiral phosphoric acid-catalyzed allylboration of aldehydes is proposed to proceed through a highly organized, chair-like six-membered cyclic transition state.[1] The CPA catalyst activates the allylboronate reagent by forming a hydrogen bond with one of the boronate oxygen atoms.[1] Computational studies suggest that the catalyst's proton interacts with the pseudo-axial oxygen of the pinacol (B44631) boronate, while the phosphoryl oxygen of the catalyst is stabilized by an interaction with the formyl hydrogen of the aldehyde.[1] This dual activation and highly ordered transition state assembly are responsible for the high levels of stereocontrol observed in this transformation. The bulky substituents on the 3,3'-positions of the BINOL backbone of the CPA catalyst play a crucial role in differentiating the two enantiotopic faces of the aldehyde.

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products RCHO Aldehyde (RCHO) TS Chair-like Six-membered Transition State RCHO->TS Allylboronate Allylboronic acid pinacol ester Allylboronate->TS CPA (R)-TRIP-PA Catalyst CPA->TS Activation Product Homoallylic Alcohol TS->Product C-C bond formation Catalyst_regen (R)-TRIP-PA Catalyst (regenerated) TS->Catalyst_regen Experimental_Workflow start Start reagents To a flame-dried vial, add (R)-TRIP-PA and toluene. start->reagents add_aldehyde Add aldehyde to the catalyst solution. reagents->add_aldehyde cool Cool the reaction mixture to the desired temperature. add_aldehyde->cool add_boronate Add this compound pinacol ester. cool->add_boronate stir Stir the reaction mixture for the specified time. add_boronate->stir workup Quench with saturated NaHCO3 and extract with Et2O. stir->workup purify Dry, concentrate, and purify by flash chromatography. workup->purify end Obtain pure homoallylic alcohol purify->end Catalyst_Development A BINOL-derived Phosphoric Acid Scaffold B Introduction of Bulky Substituents at the 3,3' positions A->B C Enhanced Steric Hindrance in the Chiral Pocket B->C E Fine-tuning of Electronic and Steric Properties B->E D Improved Enantioselectivity C->D F Development of Catalysts for Challenging Substrates (e.g., sterically hindered aldehydes) D->F E->F

References

Application Notes and Protocols: Nickel-Catalyzed Allylboration of Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the nickel-catalyzed allylboration of aldehydes, a cost-effective and efficient method for the synthesis of homoallylic alcohols. This transformation is particularly valuable in medicinal chemistry and natural product synthesis, where the construction of stereochemically rich structures is paramount. The use of earth-abundant nickel offers a significant advantage over methods employing precious metals.

Diastereoselective Nickel-Catalyzed Allylboration of Aldehydes

A robust and highly diastereoselective method for the allylboration of aldehydes has been developed using a nickel(II) acetate (B1210297) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) catalytic system.[1][2] This approach facilitates the formation of homoallylic alcohols with excellent yields and diastereocontrol.[1][2]

Reaction Principle and Advantages

The reaction proceeds at room temperature in tetrahydrofuran (B95107) (THF), employing potassium fluoride (B91410) (KF) as an additive.[1] A key advantage of this methodology is its reliance on an inexpensive and abundant nickel catalyst.[1][2] Mechanistic studies, including NMR experiments, suggest that the nickel complex primarily functions as a Lewis acid to activate the aldehyde, rather than undergoing a traditional transmetalation with the allylboronic ester.[1] The high diastereoselectivity is attributed to a well-defined, six-membered cyclic transition state.[1][2]

Data Presentation: Substrate Scope and Performance

The nickel-catalyzed allylboration exhibits a broad substrate scope with respect to both the aldehyde and the allylboronic ester. The reaction is tolerant of a wide range of functional groups, including halides, nitriles, and nitro groups, and is effective for aromatic, heteroaromatic, and aliphatic aldehydes.[1]

Table 1: Nickel-Catalyzed Allylboration of Various Aldehydes with (E)-crotylboronic acid pinacol (B44631) ester

EntryAldehydeProductYield (%)d.r. (anti:syn)
1Benzaldehyde95>20:1
24-Chlorobenzaldehyde91>20:1
34-Nitrobenzaldehyde88>20:1
42-Naphthaldehyde92>20:1
52-Furaldehyde85>20:1
6Cyclohexanecarboxaldehyde75>20:1
7Pivalaldehyde65>20:1

Data summarized from Partridge et al., Synthesis 2020.[1]

Table 2: Reactivity of Various Allylboronic Esters with Benzaldehyde

EntryAllylboronic EsterProductYield (%)d.r.
1Allylboronic acid pinacol ester89N/A
2(E)-Crotylboronic acid pinacol ester95>20:1 (anti)
3(Z)-Crotylboronic acid pinacol ester861:12 (syn)
4Meththis compound pinacol ester93N/A
5Cinnamylboronic acid pinacol ester78>20:1 (anti)

Data summarized from Partridge et al., Synthesis 2020.[1]

Experimental Protocols

General Procedure for Diastereoselective Nickel-Catalyzed Allylboration

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium fluoride (KF)

  • Aldehyde (0.330 mmol, 1.0 equiv)

  • Allylboronic ester (0.390 mmol, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure: [1][3]

  • To an oven-dried flask, add the aldehyde (0.330 mmol), Ni(OAc)₂·4H₂O (10.0 mg, 0.040 mmol), KF (21.0 mg, 0.390 mmol), and dppf (9.5 mg, 0.017 mmol).

  • Seal the flask and purge with nitrogen or argon for 1 hour.

  • Add the allylboronic ester (0.390 mmol) followed by anhydrous THF (3 mL) via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.[3]

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aldehyde, Ni(OAc)2·4H2O, KF, and dppf in an oven-dried flask purge Purge with Nitrogen/Argon for 1h reagents->purge add_reagents Add Allylboronic Ester and Anhydrous THF purge->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC stir->monitor quench Quench with sat. aq. NH4Cl monitor->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate, and Purify by Flash Chromatography extract->purify product product purify->product Homoallylic Alcohol

Caption: General experimental workflow for nickel-catalyzed allylboration.

Proposed Catalytic Cycle

G catalyst Ni(II)/dppf Complex activated_complex Activated Aldehyde-Nickel Complex catalyst->activated_complex Lewis Acid Activation aldehyde Aldehyde (R-CHO) aldehyde->activated_complex allylboronate Allylboronic Ester (R'B(pin)) transition_state Six-Membered Cyclic Transition State allylboronate->transition_state activated_complex->transition_state product_complex Product-Borate Complex transition_state->product_complex C-C Bond Formation product_complex->catalyst Catalyst Regeneration product Homoallylic Alcohol product_complex->product borate Borate Byproduct product_complex->borate

Caption: Proposed mechanism via a Lewis acid activated pathway.

Enantioselective Nickel-Catalyzed Allylations: Current Landscape

While a general and direct method for the highly enantioselective nickel-catalyzed allylboration of aldehydes remains an area of active development, related nickel-catalyzed enantioselective additions to aldehydes have been reported. These methodologies often employ chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. For instance, highly enantioselective nickel-catalyzed alkylative couplings of alkynes and aldehydes have been achieved using chiral spiro phosphoramidite (B1245037) ligands.[4] Similarly, the enantioselective addition of aryl halides to aldehydes has been demonstrated with cyanobis(oxazoline) ligands in the presence of a nickel catalyst. While these reactions do not directly involve allylboron reagents, they provide a strong foundation for the future development of enantioselective allylboration protocols by highlighting effective chiral ligand classes for nickel catalysis in the context of carbonyl additions. Researchers seeking to develop such methods may consider screening chiral phosphine, phosphoramidite, and oxazoline-based ligands in the diastereoselective allylboration framework.

References

Application Notes and Protocols for the Regioselective Synthesis of Branched Products in Allylboration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The allylboration reaction is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of homoallylic alcohols. Controlling the regioselectivity of this reaction to favor the formation of branched products is a significant challenge and an area of active research. Branched homoallylic alcohols are key structural motifs in many natural products and pharmaceutically active compounds. This document provides an overview of modern catalytic methods that achieve high regioselectivity for branched products, detailed experimental protocols, and a summary of reported quantitative data.

The regioselectivity in the reaction of an unsymmetrical allylboron reagent with a carbonyl compound can lead to either a linear or a branched product. The formation of the branched isomer is often desired as it introduces a stereocenter at the α-position to the newly formed hydroxyl group. The outcome of the reaction is influenced by a variety of factors including the nature of the catalyst, ligands, substrates, and reaction conditions.[1][2]

Key Methodologies for Branched-Selective Allylboration

Several catalytic systems have been developed to address the challenge of regioselectivity in allylboration. These methodologies often employ transition metals or main-group elements to control the reaction pathway.

Copper-Catalyzed Asymmetric Allylboration of Alkynes

A significant advancement in achieving branched products is the copper-catalyzed asymmetric allylboration of alkynes. This method involves the coupling of a terminal alkyne, an allylic bromide, and a diboron (B99234) reagent (B₂pin₂) to produce chiral-branched borylated 1,4-dienes with excellent chemo-, stereo-, regio-, and enantioselectivity.[2] The use of a chiral sulfonate-bearing N-heterocyclic carbene (NHC) ligand is crucial for achieving high levels of selectivity.[2]

Boron-Catalyzed Allylation of Ketones with Allenes

A mechanistically distinct approach involves the boron-catalyzed allylation of ketones using allenes. This method generates an allylic borane (B79455) in situ, which then reacts with the ketone. The reaction proceeds through a Zimmerman-Traxler-type transition state, which controls the diastereo- and enantioselectivity, exclusively yielding the branched homoallylic alcohol.[3][4] Increasing the reaction temperature can improve both the yield and diastereoselectivity by promoting the isomerization of the initially formed (Z)-allylic borane to the more reactive (E)-allylic borane.[3]

Nickel-Catalyzed Allylboration of Aldehydes

Nickel complexes can also catalyze the allylboration of aldehydes, leading to homoallylic alcohols with high diastereoselectivity.[5][6] The reaction is believed to proceed through a well-defined six-membered cyclic transition state where the nickel atom acts as a Lewis acid.[5][6] This method is advantageous due to the low cost and abundance of nickel compared to precious metals.[6]

Quantitative Data Summary

The following table summarizes the quantitative data for selected regioselective allylboration reactions that favor the formation of branched products.

Catalyst/MethodSubstratesProduct TypeYield (%)Regioselectivity (Branched:Linear)Diastereoselectivity (d.r.)Enantioselectivity (er / % ee)Reference(s)
Copper/Chiral NHCTerminal Alkyne, Allylic Bromide, B₂pin₂Chiral-Branched 1,4-DieneHigh>95:5-High[2]
[H-B-9-BBN]₂Acetophenone, CyclohexylalleneBranched Homoallylic Alcohol>95>99:1 (No linear observed)>95:5-[3]
Boron-Catalyzed (Enantioenriched)Various Ketones and AllenesBranched Homoallylic AlcoholGood>99:1 (Exclusively branched)Good to ExcellentGood[3][4]
Ni(OAc)₂/dppfVarious Aldehydes, Allylboronic EstersHomoallylic Alcohol59-95-High-[6]
Synergistic Cu/Pd CatalysisAlkynes, B₂pin₂, Allylic Carbonates(Z)-Alkenyl BoronateHigh>95% α-allylation--[2]
Iridium-Catalyzed Asymmetric Allylic VinylationAllylic Carbonates, Alkenyl Boronic AcidsBranched Allylic Vinylation Product-Ligand-dependent, favors branched-High[1]

Experimental Protocols

Protocol 1: Boron-Catalyzed Diastereo- and Enantioselective Allylation of Ketones with Allenes[3]

This protocol describes the synthesis of a branched homoallylic alcohol from a ketone and an allene (B1206475) using a boron catalyst.

Materials:

  • Ketone (e.g., acetophenone)

  • Allene (e.g., cyclohexylallene)

  • Borane catalyst (e.g., [H-B-9-BBN]₂) (10 mol%)

  • Anhydrous solvent (e.g., n-hexane or THF)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 equiv) and the allene (1.2 equiv).

  • Dissolve the substrates in the anhydrous solvent (to a concentration of 0.5 M).

  • Add the borane catalyst (10 mol%) to the solution.

  • Heat the reaction mixture to 69 °C and stir for the time indicated by TLC or GC-MS analysis until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Quench the reaction by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired branched homoallylic alcohol.

Note: For asymmetric synthesis, an enantioenriched boron catalyst is used, and the reaction is typically carried out at a lower temperature.[3]

Protocol 2: Copper-Catalyzed Asymmetric Allylboration of Alkynes[2]

This protocol outlines the synthesis of a chiral-branched borylated 1,4-diene.

Materials:

  • Terminal alkyne (1.0 equiv)

  • Allylic bromide (1.2 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Copper(I) source (e.g., CuCl) (5 mol%)

  • Chiral sulfonate-bearing NHC ligand (5.5 mol%)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., THF)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add the copper(I) source, the chiral NHC ligand, and the base to a flame-dried Schlenk tube.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.

  • Add the terminal alkyne, allylic bromide, and B₂pin₂ to the reaction mixture.

  • Seal the Schlenk tube and stir the reaction at the specified temperature (optimized for the specific substrates) for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantioenriched branched borylated 1,4-diene.

Diagrams

General Mechanism for Branched-Selective Allylboration

The regiochemical outcome of the allylboration of carbonyls is often rationalized by the Zimmerman-Traxler transition state model. For the formation of branched products, the reaction proceeds through a chair-like six-membered transition state where the substituent on the allylboron reagent occupies an equatorial position to minimize steric interactions.

G cluster_0 Zimmerman-Traxler Transition State for Branched Product cluster_1 Chair-like Transition State ts [ R'CHO + R-allyl-B(OR)₂ ] product Branched Homoallylic Alcohol ts->product C-C bond formation ts_structure

Caption: Zimmerman-Traxler model for branched product formation.

Experimental Workflow for Boron-Catalyzed Allylation

The following diagram illustrates the general workflow for the boron-catalyzed synthesis of branched homoallylic alcohols from ketones and allenes.

G start Start reactants Mix Ketone and Allene in Anhydrous Solvent start->reactants catalyst Add Borane Catalyst (e.g., [H-B-9-BBN]₂) reactants->catalyst reaction Heat Reaction Mixture (e.g., 69 °C) catalyst->reaction quench Quench with Methanol reaction->quench purify Purification (Column Chromatography) quench->purify product Branched Homoallylic Alcohol purify->product

Caption: Workflow for boron-catalyzed branched allylboration.

References

Application Notes and Protocols: Transition-Metal-Free Allylboration of Hydrazonoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the transition-metal-free allylboration of hydrazonoesters, a novel and efficient method for the synthesis of sterically encumbered chiral α-amino acid derivatives. This reaction offers a significant advantage by avoiding transition metal catalysts, which can be beneficial for applications in medicinal chemistry and drug development where metal contamination is a concern.[1] The methodology utilizes readily available allenyl- and allylboronic acids in the presence of an inexpensive organocatalyst, BINOL, under mild reaction conditions.[1][2]

Introduction

The synthesis of unnatural α-amino acids is of great importance in life sciences as they are key components of many bioactive compounds.[1] The transition-metal-free allylboration of hydrazonoesters provides a direct and asymmetric route to α-allyl-α-hydrazino esters, which are valuable precursors to these complex amino acids. This method stands as a significant advancement, being the first reported metal-free asymmetric propargyl- and allylboration of hydrazonoesters.[1] The reaction proceeds with high enantioselectivity and generally good yields, making it an attractive strategy for the synthesis of chiral building blocks.[1][2]

Reaction Principle

The core of this transformation is the reaction between a hydrazonoester and an allylboronic acid, catalyzed by BINOL (1,1'-bi-2-naphthol). The reaction proceeds through a highly organized transition state, which is crucial for the observed high levels of stereocontrol.[1] DFT calculations suggest a compact transition state, which enhances stereoselectivity by maximizing steric interactions between substituents.[1]

Data Presentation

The following tables summarize the quantitative data for the transition-metal-free allylboration of hydrazonoesters, including reaction yields and enantioselectivities for various substrates.

Table 1: Optimization of Reaction Conditions for the Allylboration of Hydrazonoester 2 with Allenylboronic Acid 3a [2]

EntryCatalyst (mol%)SolventTime (h)Yield (%)er
1(S)-BINOL (10)Toluene (B28343)487996:4
2(S)-BINOL (10)Toluene246396:4
3(S)-BINOL (5)Toluene726695:5
4(S)-BINOL (10)CH2Cl2485696:4
5(S)-BINOL (10)THF487192:8

Reaction conditions: Hydrazonoester 2 (0.1 mmol), allenylboronic acid 3a (0.12 mmol), catalyst in solvent at 0 °C. er = enantiomeric ratio.

Table 2: Substrate Scope for the Asymmetric Allylation of Hydrazonoester 2 with Various Allylboronic Acids [2]

EntryThis compoundTime (h)Yield (%)er
13a 488196:4
23f 487892:8
33g 487592:8

Reaction conditions: Hydrazonoester 2 (0.1 mmol), this compound (0.12 mmol), (S)-BINOL (10 mol%) in toluene at 0 °C. er = enantiomeric ratio.

Experimental Protocols

General Procedure for the Asymmetric Allylboration of Hydrazonoesters

Materials:

  • Ethyl 2-(2-benzoylhydrazono)acetate (Hydrazonoester 2 )

  • This compound derivative (e.g., 3a , 3f , 3g )

  • (S)-BINOL (catalyst)

  • Toluene (anhydrous)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the hydrazonoester 2 (0.1 mmol, 1.0 equiv).

  • Add (S)-BINOL (0.01 mmol, 0.1 equiv).

  • Under an inert atmosphere, add anhydrous toluene (1.0 mL).

  • Cool the resulting mixture to 0 °C in an ice bath.

  • To the cooled mixture, add the respective this compound (0.12 mmol, 1.2 equiv).

  • Stir the reaction mixture at 0 °C for the time indicated in the tables (typically 48 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-allyl-α-hydrazino ester.

  • Determine the yield and enantiomeric ratio of the purified product using chiral HPLC analysis.

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the transition-metal-free allylboration of hydrazonoesters.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Weigh Hydrazonoester and BINOL add_solvent Add Anhydrous Toluene start->add_solvent cool Cool to 0 °C add_solvent->cool add_boronic_acid Add this compound cool->add_boronic_acid react Stir at 0 °C for 48h add_boronic_acid->react quench Quench with NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Flash Column Chromatography dry->purify end Characterization (NMR, HPLC) purify->end

Caption: Experimental workflow for the allylboration reaction.

Proposed Catalytic Cycle and Stereoinduction Model

The proposed mechanism involves the formation of a chiral BINOL-boronate ester intermediate, which then coordinates with the hydrazonoester. The allyl transfer occurs through a Zimmerman-Traxler-like transition state, leading to the observed high enantioselectivity.[1]

G cluster_cycle Proposed Catalytic Cycle catalyst (S)-BINOL intermediate Chiral BINOL-Allylboronate catalyst->intermediate + this compound - H2O boronic_acid This compound transition_state Zimmerman-Traxler Transition State intermediate->transition_state + Hydrazonoester hydrazonoester Hydrazonoester product_complex Product-Catalyst Complex transition_state->product_complex product_complex->catalyst Release Product product α-Allyl-α-hydrazino Ester product_complex->product

Caption: Proposed catalytic cycle for the allylboration.

References

Tandem Borylation-Allylboration One-Pot Procedure: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the tandem borylation-allylboration one-pot procedure, a powerful synthetic tool for the efficient construction of complex molecules. This methodology enables the stereoselective formation of homoallylic alcohols, which are key structural motifs in many natural products and pharmaceutically active compounds.

The one-pot tandem borylation-allylboration reaction combines two distinct transformations, the formation of an allylboronate intermediate and its subsequent reaction with a carbonyl compound, into a single, uninterrupted sequence. This approach offers significant advantages over traditional multi-step syntheses, including increased efficiency, reduced waste, and the ability to generate complex structures with high levels of stereocontrol. Recent advancements have expanded the scope of this reaction to include various substrates and catalytic systems, making it a versatile strategy for modern organic synthesis and drug discovery.[1][2]

Data Presentation

The following tables summarize the quantitative data for representative tandem borylation-allylboration one-pot procedures, showcasing the versatility and efficiency of this methodology across different catalytic systems and substrates.

Table 1: Enantioselective Allylboration of Aldehydes using an in situ Generated Borinic Ester [3]

EntryAldehydeα-Substituent (R¹)ProductYield (%)E/Z Ratio
1BenzaldehydePhCH₂CH₂95>95:5
2Benzaldehydei-Pr92>95:5
34-MeO-C₆H₄CHOPhCH₂CH₂94>95:5
44-MeO-C₆H₄CHOi-Pr91>95:5
5(E)-CinnamaldehydePhCH₂CH₂85>95:5
6(E)-Cinnamaldehydei-Pr88>95:5
7CyclohexanecarboxaldehydePhCH₂CH₂89>95:5
8Cyclohexanecarboxaldehydei-Pr90>95:5

Table 2: Diastereoselective Tandem Cycloaddition-Allylboration [1]

EntryAldehydeDiene PrecursorProductYield (%)Diastereomeric Ratio (d.r.)
1Benzaldehyde85>20:1
24-Me-C₆H₄CHO82>20:1
34-F-C₆H₄CHO88>20:1
42-Thiophenecarboxaldehyde75>20:1
5Cyclohexanecarboxaldehyde68>20:1

Reaction Mechanisms and Workflows

The tandem borylation-allylboration process can proceed through various mechanisms depending on the chosen catalytic system and starting materials. Below are graphical representations of a general reaction pathway and a typical experimental workflow.

G cluster_0 Borylation Step cluster_1 Allylboration Step Allylic Precursor Allylic Precursor Allylboronate Intermediate Allylboronate Intermediate Allylic Precursor->Allylboronate Intermediate [Catalyst 1] B₂pin₂ or other Borylating Agent Borylating Agent Borylating Agent->Allylboronate Intermediate Homoallylic Alcohol Homoallylic Alcohol Allylboronate Intermediate->Homoallylic Alcohol Addition Catalyst 1 Catalyst 1 Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Homoallylic Alcohol G Start Start Reaction Setup Combine allylic precursor, borylating agent, and catalyst in an inert atmosphere. Start->Reaction Setup Borylation Stir at specified temperature for the required time to form the allylboronate intermediate. Reaction Setup->Borylation Carbonyl Addition Add aldehyde or ketone to the reaction mixture. Borylation->Carbonyl Addition Allylboration Continue stirring until reaction is complete (TLC or GC/MS monitoring). Carbonyl Addition->Allylboration Work-up Quench the reaction and perform aqueous work-up. Allylboration->Work-up Purification Purify the crude product by column chromatography. Work-up->Purification Product Product Purification->Product

References

The Strategic deployment of Allylboronic Acids in the Synthesis of Complex Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbon-carbon bond-forming prowess of allylboronic acids and their derivatives has established them as indispensable tools in the field of natural product synthesis. Their ability to react with carbonyls and imines with high levels of regio- and stereocontrol allows for the efficient construction of intricate molecular architectures, particularly the homoallylic alcohol motif prevalent in many biologically active natural products. This document provides detailed application notes and experimental protocols for key allylboration reactions utilized in the total synthesis of several notable natural products.

Brown Asymmetric Allylation in the Total Synthesis of (-)-Anaferine

The Brown asymmetric allylation utilizes a chiral allylborane reagent derived from α-pinene, B-allyldiisopinocampheylborane, to achieve highly enantioselective additions to aldehydes. This method was pivotal in the synthesis of the bis-piperidine alkaloid (-)-anaferine, where it was used to set a key stereocenter.[1][2][3]

Application Data
Aldehyde SubstrateAllylating ReagentProductDiastereomeric Ratio (d.r.)Yield (%)Reference
Piperidine-derived aldehyde 7 (–)-B-allyldiisopinocampheylboraneHomoallylic alcohol 8 85:15Not specified[3]
Experimental Protocol: Asymmetric Allylation of Aldehyde 7[3]

1. Preparation of (–)-B-allyldiisopinocampheylborane:

  • A solution of (+)-α-pinene in anhydrous THF is treated with 9-borabicyclo[3.3.1]nonane (9-BBN) at 0 °C and allowed to warm to room temperature overnight.

  • The resulting (+)-B-isopinocampheyl-9-BBN is then treated with an excess of allylmagnesium bromide in diethyl ether at -78 °C.

  • The reaction mixture is stirred for 30 minutes, after which the solvent is removed under reduced pressure.

  • The residue is triturated with pentane, and the solids are filtered off to provide a solution of (–)-B-allyldiisopinocampheylborane. The concentration is determined by titration.

2. Allylation Reaction:

  • A solution of aldehyde 7 in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

  • A solution of (–)-B-allyldiisopinocampheylborane (typically 1.2-1.5 equivalents) in diethyl ether is added dropwise to the aldehyde solution.

  • The reaction mixture is stirred at -78 °C for 1-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of methanol, followed by 3N aqueous sodium hydroxide (B78521) and 30% hydrogen peroxide.

  • The mixture is stirred at room temperature for several hours to ensure complete oxidation of the boron species.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol 8 . The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture.[3]

G cluster_prep Reagent Preparation cluster_reaction Allylation a_pinene < (+)-α-Pinene > brown_reagent < (–)-B-allyldiisopinocampheylborane > a_pinene->brown_reagent 1. nine_bbn < 9-BBN > nine_bbn->brown_reagent 1. allyl_mgbr < AllylMgBr > allyl_mgbr->brown_reagent 2. reaction_step < Diethyl Ether, -78 °C > brown_reagent->reaction_step aldehyde < Aldehyde 7 > aldehyde->reaction_step workup < Quench & Workup (MeOH, NaOH, H₂O₂) > reaction_step->workup product < Homoallylic Alcohol 8 > workup->product

Caption: Brown Asymmetric Allylation Workflow.

Roush Asymmetric Allylation/Crotylation in Macrolide Synthesis

The Roush asymmetric allylation and crotylation reactions employ chiral allyl- and crotylboronates derived from diisopropyl tartrate (DIPT). These reagents are highly effective for the stereoselective synthesis of homoallylic and β-methyl homoallylic alcohols, respectively, which are key structural units in many polyketide natural products, including various macrolides.[4][5][6]

Application Data
Aldehyde SubstrateCrotylboronate ReagentProductDiastereomeric Ratio (d.r.)Yield (%)Reference
α-methyl-β-alkoxy aldehyde(E)-crotylboronate of (+)-DIPTanti,syn-homoallylic alcohol>95:585[6]
α-methyl-β-alkoxy aldehyde(Z)-crotylboronate of (+)-DIPTsyn,syn-homoallylic alcohol>95:580[6]
Experimental Protocol: General Procedure for Roush Asymmetric Crotylation[5][7]

1. Preparation of the Chiral Crotylboronate:

  • To neat diisopropyl tartrate (DIPT) (1.5 equivalents) at room temperature is added (E)- or (Z)-crotyldiisopropoxyborane (1.0 equivalent).

  • The mixture is stirred for 1-2 hours at room temperature and then placed under high vacuum for 1-2 hours to remove isopropanol.

  • The resulting chiral crotylboronate is dissolved in anhydrous toluene (B28343).

2. Crotylation Reaction:

  • To the solution of the chiral crotylboronate in toluene are added powdered 4 Å molecular sieves (approximately 250 mg per mmol of aldehyde).

  • The mixture is cooled to -78 °C under an inert atmosphere.

  • A solution of the aldehyde (1.0 equivalent) in toluene is added dropwise over 10-15 minutes.

  • The reaction is stirred at -78 °C for 1-3 hours, with progress monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate, followed by dilution with ethyl acetate.

  • The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

G cluster_prep Reagent Preparation cluster_reaction Crotylation dipt < Diisopropyl Tartrate > roush_reagent < Chiral Crotylboronate > dipt->roush_reagent crotylborane < Crotyldiisopropoxyborane > crotylborane->roush_reagent reaction_step < Toluene, -78 °C > roush_reagent->reaction_step aldehyde < Aldehyde > aldehyde->reaction_step mol_sieves < 4 Å Mol. Sieves > mol_sieves->reaction_step workup < Quench & Workup (NaHCO₃) > reaction_step->workup product < Homoallylic Alcohol > workup->product

Caption: Roush Asymmetric Crotylation Workflow.

Keck Asymmetric Allylation in the Total Synthesis of Epothilone B

The Keck asymmetric allylation is a catalytic method that utilizes a chiral titanium-BINOL complex to promote the enantioselective addition of allyltributylstannane (B1265786) to aldehydes. This reaction was a key step in several total syntheses of the potent anticancer agent Epothilone B, establishing a critical stereocenter in the molecule.[7][8][9]

Application Data
Aldehyde SubstrateAllylating ReagentCatalystEnantiomeric Excess (e.e.)Yield (%)Reference
Thiazole-containing aldehyde 14 Allyltributylstannane(R)-BINOL-Ti(Oi-Pr)₄94%88%[7]
Experimental Protocol: Keck Asymmetric Allylation in the Synthesis of an Epothilone B Fragment[8]

1. Catalyst Preparation (in situ):

  • A solution of (R)-BINOL (0.2 equivalents) in anhydrous dichloromethane (B109758) is prepared in a flame-dried flask under an inert atmosphere.

  • To this solution is added a solution of titanium(IV) isopropoxide (0.1 equivalents) in dichloromethane.

  • The resulting mixture is stirred at room temperature for 1-2 hours to form the active catalyst complex.

2. Allylation Reaction:

  • The catalyst solution is cooled to -20 °C.

  • A solution of the aldehyde 14 (1.0 equivalent) in dichloromethane is added, followed by the dropwise addition of allyltributylstannane (1.5 equivalents).

  • The reaction mixture is stirred at -20 °C for 24-48 hours. The progress of the reaction is monitored by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of potassium fluoride.

  • The mixture is stirred vigorously for 1 hour at room temperature to precipitate the tin salts.

  • The mixture is filtered through a pad of Celite®, and the filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

G cluster_prep Catalyst Preparation cluster_reaction Allylation binol < (R)-BINOL > catalyst < (R)-BINOL-Ti(IV) Complex > binol->catalyst ti_isopropoxide < Ti(O-i-Pr)₄ > ti_isopropoxide->catalyst reaction_step < CH₂Cl₂, -20 °C > catalyst->reaction_step aldehyde < Aldehyde 14 > aldehyde->reaction_step allylstannane < Allyltributylstannane > allylstannane->reaction_step workup < Quench & Workup (KF) > reaction_step->workup product < Homoallylic Alcohol > workup->product

Caption: Keck Asymmetric Allylation Workflow.

Diene Borylation in the Total Synthesis of (+)-Discodermolide

The Morken group has developed innovative catalytic methods for the stereoselective borylation of dienes, which can then undergo diastereoselective addition to aldehydes. This strategy was elegantly applied in their total synthesis of the potent microtubule-stabilizing agent (+)-discodermolide.[10][11][12]

Application Data
Diene SubstrateBorylation/Addition SequenceAldehyde SubstrateProductDiastereomeric Ratio (d.r.)Yield (%)Reference
1,3-Pentadiene (B166810)1. Ni-catalyzed 1,4-hydroboration 2. Addition to aldehydeAldehyde 5 Polyketide fragment 7 >20:178% (for addition)[10]
Experimental Protocol: Diene Borylation and Aldehyde Addition[11]

1. Nickel-Catalyzed Diene Hydroboration:

  • In a nitrogen-filled glovebox, a solution of Ni(COD)₂ (5 mol%) and a chiral phosphine (B1218219) ligand (e.g., (R)-MeO-MOP, 6 mol%) in THF is prepared.

  • To this catalyst solution is added 1,3-pentadiene (1.2 equivalents), followed by pinacolborane (1.0 equivalent).

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The solvent is removed under reduced pressure to yield the crude allylboronate, which is used in the next step without further purification.

2. Diastereoselective Aldehyde Addition:

  • The crude allylboronate is dissolved in anhydrous THF and cooled to -78 °C.

  • A solution of aldehyde 5 (1.0 equivalent) in THF is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of a pH 7 buffer solution.

  • The mixture is then treated with an oxidative workup solution (e.g., aqueous NaOH and H₂O₂) to cleave the boronate ester.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography to afford the desired polyketide fragment 7 .

G cluster_borylation Diene Borylation cluster_addition Aldehyde Addition diene < 1,3-Pentadiene > borylation_step < THF, rt > diene->borylation_step hbpn < Pinacolborane > hbpn->borylation_step catalyst < Ni(COD)₂ / Ligand > catalyst->borylation_step allylboronate < Allylboronate > borylation_step->allylboronate addition_step < THF, -78 °C to rt > allylboronate->addition_step aldehyde < Aldehyde 5 > aldehyde->addition_step workup < Oxidative Workup > addition_step->workup product < Fragment 7 > workup->product

Caption: Diene Borylation-Addition Workflow.

These examples underscore the profound impact of allylboronic acid chemistry on the art and science of natural product synthesis. The development of highly stereoselective and reliable methods for the construction of chiral homoallylic alcohols has significantly streamlined the synthesis of complex, biologically important molecules, paving the way for further advancements in medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Lewis Acid-Mediated Allylboration of α-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allylboration of carbonyl compounds is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis, providing access to valuable homoallylic alcohol motifs. The reaction of allylboron reagents with α-keto esters is of particular interest as it furnishes tertiary α-hydroxy esters, which are prevalent structural units in a variety of natural products and pharmaceutically active compounds. The stereochemical outcome of this transformation can be effectively controlled through the use of Lewis acids, which activate the α-keto ester towards nucleophilic attack and can induce high levels of diastereoselectivity and enantioselectivity. This document provides a detailed overview of the Lewis acid-mediated allylboration of α-keto esters, including reaction mechanisms, experimental protocols, and quantitative data to guide synthetic chemists in the application of this methodology.

Reaction Mechanism and Stereochemical Control

The stereochemical course of the allylboration of α-keto esters is highly dependent on the nature of the substrate and the presence of a Lewis acid. A key distinction in reactivity and stereoselectivity is observed between α-keto acids and their corresponding esters.

Allylboration of α-Keto Esters (e.g., Ethyl Pyruvate): Anti-Selectivity

In the presence of a Lewis acid (LA), the α-keto ester is activated through coordination of the Lewis acid to the carbonyl oxygen. The reaction then proceeds through a chair-like six-membered transition state (Zimmerman-Traxler model), where the bulky ester group preferentially occupies an equatorial position to minimize steric hindrance. This orientation leads to the formation of the anti-diastereomer as the major product.[1][2]

G cluster_0 Lewis Acid Activation and Anti-Selective Allylboration start α-Keto Ester + Allylboronate + Lewis Acid intermediate Lewis Acid Coordinated α-Keto Ester start->intermediate Coordination ts Chair-like Transition State (Anti-Diastereomer Favored) product Anti-Homoallylic Alcohol ts->product Workup intermediate->ts Allylboration

Figure 1. Workflow for Lewis acid-mediated anti-selective allylboration of α-keto esters.

Allylboration of α-Keto Acids (e.g., Pyruvic Acid): Syn-Selectivity

In contrast, α-keto acids can react with allylboronic acids to form an acyl boronate intermediate. This intermediate undergoes an intramolecular allyl transfer through a bicyclic transition state. This constrained transition state geometry dictates that the methyl group (or other R group) occupies an equatorial-like position, resulting in the formation of the syn-diastereomer with high selectivity.[1][2] This reaction often proceeds without the need for an external Lewis acid catalyst, as the formation of the acyl boronate provides sufficient activation.[1]

G cluster_1 Acyl Boronate Pathway for Syn-Selective Allylboration start α-Keto Acid + Allylboronic Acid intermediate Acyl Boronate Intermediate start->intermediate Condensation ts Bicyclic Transition State (Syn-Diastereomer Favored) intermediate->ts Intramolecular Allyl Transfer product Syn-Homoallylic Alcohol ts->product Workup

Figure 2. Acyl boronate pathway leading to syn-selective allylboration of α-keto acids.

Quantitative Data

The diastereoselectivity of the allylboration of α-keto esters and acids is summarized in the following table. The data highlights the dramatic switch in stereoselectivity based on the substrate.

EntrySubstrateAllylboron ReagentLewis Acid/ConditionsSolventdr (anti:syn)Yield (%)Reference
1Ethyl Pyruvate (B1213749)This compoundNoneTHF>98:285[2]
2Pyruvic AcidThis compoundNoneMeOH2:9882[2]

Note: The reaction of this compound with pyruvic acid proceeds via the syn-selective acyl boronate pathway, while the reaction with ethyl pyruvate proceeds via an anti-selective pathway, likely influenced by trace acid or self-catalysis.

Experimental Protocols

General Procedure for the Diastereoselective Allylboration of Ethyl Pyruvate (anti-selective)

This protocol is adapted from the work of Szabó and coworkers.[2]

Materials:

  • Ethyl pyruvate

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add ethyl pyruvate (1.0 mmol) and anhydrous THF (3 mL).

  • Cool the solution to the desired temperature (e.g., room temperature or -78 °C, depending on the specific Lewis acid if used, though in this specific cited case, no external Lewis acid was added).

  • Add this compound (1.2 mmol) to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous NaCl solution (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the desired anti-homoallylic alcohol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio by NMR analysis.

General Procedure for the Diastereoselective Allylboration of Pyruvic Acid (syn-selective)

This protocol is adapted from the work of Szabó and coworkers.[2]

Materials:

  • Pyruvic acid

  • This compound

  • Anhydrous methanol (B129727) (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add pyruvic acid (1.0 mmol) and anhydrous MeOH (3 mL).

  • Cool the solution to 0 °C.

  • Add this compound (1.2 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).

  • Wash the aqueous layer with diethyl ether (2 x 10 mL) to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous NaCl solution (10 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate/acetic acid mixture) to afford the desired syn-homoallylic alcohol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Applications in Drug Development and Natural Product Synthesis

The ability to stereoselectively synthesize tertiary α-hydroxy esters makes the Lewis acid-mediated allylboration of α-keto esters a valuable tool in the synthesis of complex molecules. These structural motifs are present in a wide range of biologically active compounds, including statin drugs, polyketide natural products, and various pharmaceutical intermediates. The methodologies described herein provide a reliable and predictable means of installing these key functionalities with a high degree of stereocontrol, which is crucial for the development of new therapeutic agents and the efficient total synthesis of natural products. The choice between an α-keto acid or its corresponding ester allows for a divergent approach to either the syn or anti diastereomer, respectively, from a common set of starting materials, further enhancing the synthetic utility of this reaction.

References

Protocol for the Enantioselective Synthesis of α-Chiral Allylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The enantioselective synthesis of α-chiral allylboronic acids is a critical process in modern synthetic organic chemistry, particularly in the fields of drug discovery and development. These chiral building blocks are highly valuable due to their ability to undergo stereospecific transformations, enabling the construction of complex molecules with precise control over stereochemistry. The inherent chirality at the α-position of the allylboronic acid allows for the transfer of stereochemical information in subsequent reactions, such as additions to carbonyls and imines, to generate chiral homoallylic alcohols and amines, respectively. These motifs are prevalent in a wide array of biologically active natural products and pharmaceutical agents.

This protocol details a robust and highly enantioselective organocatalytic method for the synthesis of α-chiral allylboronic acids. The procedure is based on the asymmetric homologation of alkenylboronic acids using trifluoromethyl diazomethane (B1218177), catalyzed by a chiral BINOL derivative. A key feature of this protocol is the in situ protection of the air- and moisture-sensitive α-chiral this compound product as a diaminonaphthalene (DanH) adduct. This protection strategy facilitates the purification of the product by standard column chromatography. Subsequent mild acidic hydrolysis of the DanH-protected compound affords the desired α-chiral this compound in high purity and enantiomeric excess. This method offers a metal-free and operationally simple approach to access these valuable chiral synthons.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various DanH-protected α-trifluoromethyl allylboronic acids, demonstrating the substrate scope of the reaction with respect to the alkenylboronic acid starting material.

EntryAlkenylboroxine (R)ProductYield (%)ee (%)
1(E)-styryl5d 7896
2(E)-4-methylstyryl5e 6995
3(E)-4-methoxystyryl5f 6086
4(E)-4-bromostyryl5g 7394
5(E)-hex-1-en-1-yl5a 6998
6(E)-4-methylpent-1-en-1-yl5b 7198
7(E)-3,3-dimethylbut-1-en-1-yl5c 5599

Experimental Protocols

Materials and General Methods

All reactions were carried out under an inert atmosphere of argon using standard Schlenk techniques. Dichloromethane (B109758) (DCM) was dried by passing through a column of activated alumina. All other reagents were used as received from commercial suppliers unless otherwise noted. Alkenylboronic acids were converted to their corresponding boroxines prior to use by azeotropic removal of water with toluene. Trifluoromethyl diazomethane was prepared according to literature procedures. (R)-3,3'-Diiodo-BINOL was used as the catalyst. Flash column chromatography was performed on silica (B1680970) gel (230-400 mesh). NMR spectra were recorded on a 400 MHz spectrometer. Enantiomeric excess (ee) was determined by chiral HPLC analysis.

Synthesis of DanH-protected α-Trifluoromethyl Allylboronic Acids (General Procedure)

To a flame-dried Schlenk tube was added the corresponding alkenylboroxine (0.10 mmol), (R)-3,3'-diiodo-BINOL (0.02 mmol, 20 mol%), and anhydrous dichloromethane (0.8 mL). The solution was stirred at room temperature for 10 minutes. Ethanol (0.20 mmol, 2.0 equiv) was then added, and the mixture was stirred for an additional 10 minutes. A solution of trifluoromethyl diazomethane in diethyl ether (~0.5 M, 0.30 mmol, 3.0 equiv) was added dropwise at 0 °C. The reaction mixture was then warmed to 40 °C and stirred for 48 hours. After cooling to room temperature, 1,8-diaminonaphthalene (B57835) (0.15 mmol, 1.5 equiv) was added, and the mixture was stirred for 1 hour. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (eluent: pentane/ethyl acetate) to afford the corresponding DanH-protected α-trifluoromethyl this compound.

Deprotection of DanH-protected this compound to Yield the Free α-Chiral this compound

The DanH-protected this compound (0.10 mmol) was dissolved in a 1:1 mixture of diethyl ether and 1 M aqueous HCl (2 mL). The mixture was stirred vigorously at room temperature for 1 hour. The layers were separated, and the aqueous layer was extracted with diethyl ether (3 x 2 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the α-chiral this compound, which should be used immediately in subsequent reactions due to its sensitivity.

Visualizations

Synthesis_Workflow Workflow for the Synthesis of α-Chiral Allylboronic Acids cluster_prep Starting Material Preparation cluster_synthesis Asymmetric Homologation cluster_protection_purification Protection and Purification cluster_deprotection Deprotection Start Alkenylboronic Acid Boroxine_Formation Azeotropic Dehydration (Toluene, Heat) Start->Boroxine_Formation Reaction_Setup 1. Alkenylboroxine 2. (R)-3,3'-Diiodo-BINOL 3. Anhydrous DCM Boroxine_Formation->Reaction_Setup Ethanol_Addition Ethanol Addition Reaction_Setup->Ethanol_Addition Diazo_Addition CF3CHN2 Addition (0 °C) Ethanol_Addition->Diazo_Addition Reaction Stir at 40 °C for 48 h Diazo_Addition->Reaction Protection 1,8-Diaminonaphthalene Addition Reaction->Protection Purification Flash Column Chromatography Protection->Purification Deprotection Acidic Hydrolysis (1M HCl) Purification->Deprotection Final_Product α-Chiral this compound Deprotection->Final_Product

Caption: Workflow for the Synthesis of α-Chiral Allylboronic Acids.

This diagram illustrates the key stages in the synthesis of α-chiral allylboronic acids, beginning with the preparation of the alkenylboroxine starting material. This is followed by the core asymmetric homologation reaction, which involves the sequential addition of the catalyst, ethanol, and trifluoromethyl diazomethane. The subsequent protection step with 1,8-diaminonaphthalene allows for purification of the stable adduct. The final deprotection step under acidic conditions yields the desired α-chiral this compound.

Application Notes and Protocols: Stereodivergent Synthesis Using E/Z Isomers of Allylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the stereodivergent synthesis of complex organic molecules using the geometric isomers of allylboronic acids. This powerful strategy allows for the selective formation of all possible stereoisomers of a product by carefully choosing the E or Z configuration of the allylboronic acid and, when applicable, the enantiomer of a chiral catalyst.[1][2] This approach is particularly valuable in drug discovery and development, where the stereochemistry of a molecule is critical to its biological activity.

Introduction to Stereodivergent Allylboration

The allylboration reaction is a cornerstone of stereoselective carbon-carbon bond formation, enabling the synthesis of chiral homoallylic alcohols and amines.[1] The use of geometrically defined E and Z isomers of γ-substituted allylboronic acids introduces a powerful element of control. By reacting these isomers with a prochiral electrophile, it is possible to generate two different diastereomers. When combined with a chiral catalyst, such as a BINOL derivative, the enantiomer of the catalyst can be chosen to favor the formation of one of two enantiomers for each diastereomer. This four-component matrix—(E)-allylboronic acid with (R)- or (S)-catalyst and (Z)-allylboronic acid with (R)- or (S)-catalyst—provides access to all four possible stereoisomers of the product.[1][2]

This methodology has been successfully applied to a range of electrophiles, including ketones, imines, and indoles, to generate products with adjacent stereocenters, including challenging quaternary centers.[1][2]

Core Principles and Workflow

The stereochemical outcome of the allylboration reaction is dictated by the geometry of the six-membered Zimmerman-Traxler transition state. The E or Z configuration of the this compound directly influences the relative orientation of the substituents in this transition state, thus determining the diastereoselectivity of the product. Enantioselectivity is controlled by the chiral environment created by the catalyst.

Stereodivergent_Synthesis_Workflow cluster_Reagents Starting Materials cluster_Products Stereoisomeric Products E_Allyl E-Allylboronic Acid Product_1 Stereoisomer 1 (e.g., syn, R,S) E_Allyl->Product_1 +(R)-Catalyst Product_2 Stereoisomer 2 (e.g., syn, S,R) E_Allyl->Product_2 +(S)-Catalyst Z_Allyl Z-Allylboronic Acid Product_3 Stereoisomer 3 (e.g., anti, R,R) Z_Allyl->Product_3 +(R)-Catalyst Product_4 Stereoisomer 4 (e.g., anti, S,S) Z_Allyl->Product_4 +(S)-Catalyst Electrophile Prochiral Electrophile Electrophile->Product_1 Electrophile->Product_2 Electrophile->Product_3 Electrophile->Product_4 R_Catalyst (R)-Catalyst R_Catalyst->Product_1 R_Catalyst->Product_3 S_Catalyst (S)-Catalyst S_Catalyst->Product_2 S_Catalyst->Product_4

Caption: Logical workflow for stereodivergent synthesis.

Synthesis of E/Z-Allylboronic Acids

The preparation of geometrically pure E- and Z-allylboronic acids is crucial for the success of stereodivergent synthesis. Various methods have been developed for their synthesis, often starting from the corresponding allylic alcohols.[3][4]

Protocol 1: Palladium-Catalyzed Synthesis of Allylboronic Acids from Allylic Alcohols [4]

This protocol describes a general method for synthesizing functionalized allylboronic acids from allylic alcohols using a palladium catalyst and diboronic acid.

Materials:

  • Allylic alcohol (e.g., cinnamyl alcohol for E-3-phenylthis compound)

  • Diboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried flask under an inert atmosphere, add the allylic alcohol (1.0 equiv), diboronic acid (1.2 equiv), and the palladium catalyst (0.2–5 mol%).

  • Add anhydrous solvent via syringe.

  • Stir the reaction mixture at the appropriate temperature (e.g., 0 °C to room temperature) until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, filter the reaction mixture.

  • The this compound can be precipitated by the addition of a non-polar solvent or used directly in the next step. For long-term storage, conversion to the more stable pinacol (B44631) ester is recommended.

Table 1: Representative Synthesis of Allylboronic Acids [4]

EntryAllylic AlcoholProduct this compoundCatalyst Loading (mol%)SolventYield (%)E/Z Ratio
1Cinnamyl alcohol(E)-3-Phenylthis compound2.5THF85>95:5
2Nerol(Z)-3,7-Dimethyl-2,6-octadienylboronic acid5.0Toluene78>95:5
3Geraniol(E)-3,7-Dimethyl-2,6-octadienylboronic acid5.0Toluene82>95:5

Application in the Synthesis of Chiral Amines and Amino Acids

A significant application of this methodology is the synthesis of nonproteinogenic α-amino acids and complex amines, which are valuable building blocks in medicinal chemistry.[5][6]

Protocol 2: Diastereoselective Allylation of N-tert-butanesulfinyl α-iminoesters [5][6]

This protocol details the synthesis of optically active non-proteinogenic α-amino acid precursors. The stereochemical outcome is controlled by the geometry of the this compound and the chirality of the sulfinyl group.

Materials:

  • N-tert-butanesulfinyl α-iminoester (1.0 equiv)

  • E- or Z-Allylboronic acid (1.3 equiv)

  • Molecular sieves (4 Å)

  • Anhydrous solvent (e.g., CHCl₃)

  • Inert atmosphere (Argon)

Procedure:

  • To a flame-dried flask, add the N-tert-butanesulfinyl α-iminoester and molecular sieves.

  • Place the flask under an inert atmosphere and add the anhydrous solvent.

  • Add the this compound as a solution in the same solvent.

  • Stir the reaction at room temperature (or elevated temperature if necessary) until completion (monitored by TLC).

  • Filter the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction_Mechanism cluster_E Using E-Allylboronic Acid cluster_Z Using Z-Allylboronic Acid reagents E/Z-Allylboronic Acid + N-sulfinyl-α-iminoester transition_state Zimmerman-Traxler Transition State reagents->transition_state Coordination E_TS Chair-like TS (R' pseudoequatorial) reagents->E_TS Z_TS Chair-like TS (R' pseudoaxial) reagents->Z_TS product Homoallylic Amine (syn or anti) transition_state->product C-C Bond Formation Anti_Product anti-Product E_TS->Anti_Product Syn_Product syn-Product Z_TS->Syn_Product

Caption: Zimmerman-Traxler transition state model.

Table 2: Stereodivergent Synthesis of α-Amino Acid Precursors [5][6]

EntryImineThis compoundProduct DiastereomerYield (%)Diastereomeric Ratio (dr)
1(R)-N-sulfinyl-ethylglyoxylate(E)-Crotylboronic acid(S,S)-anti75>95:5
2(R)-N-sulfinyl-ethylglyoxylate(Z)-Crotylboronic acid(S,R)-syn72>95:5
3(S)-N-sulfinyl-ethylglyoxylate(E)-Crotylboronic acid(R,R)-anti78>95:5
4(S)-N-sulfinyl-ethylglyoxylate(Z)-Crotylboronic acid(R,S)-syn70>95:5

Catalytic Asymmetric Allylboration of Imines and Indoles

The use of a chiral catalyst, such as BINOL, allows for the enantioselective synthesis of homoallylic amines from achiral starting materials.[1]

Protocol 3: BINOL-Catalyzed Asymmetric Allylboration of 3,4-Dihydroisoquinolines [1]

Materials:

  • 3,4-Dihydroisoquinoline (B110456) (1.0 equiv)

  • γ,γ-Disubstituted this compound (E or Z isomer) (1.2 equiv)

  • (R)- or (S)-BINOL (10 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dried flask under an inert atmosphere, dissolve the 3,4-dihydroisoquinoline and BINOL in the anhydrous solvent.

  • Add the this compound to the solution.

  • Stir the reaction at the specified temperature (e.g., room temperature) for the required time.

  • Quench the reaction (e.g., with water or saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Table 3: Stereodivergent Allylboration of a 3,4-Dihydroisoquinoline [1]

EntryThis compound IsomerBINOL EnantiomerYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1E(R)85>20:196
2E(S)83>20:195
3Z(R)79>20:194
4Z(S)81>20:193

Conclusion

The stereodivergent synthesis using E/Z isomers of allylboronic acids represents a highly versatile and powerful tool for the construction of complex chiral molecules. By judicious selection of the this compound geometry and, where appropriate, the catalyst enantiomer, chemists can access the full spectrum of stereoisomers of a given product. The protocols and data presented herein provide a foundation for the application of this methodology in research and development, particularly in the synthesis of novel therapeutic agents. The high levels of stereocontrol, broad substrate scope, and operational simplicity make this an attractive strategy for modern organic synthesis.

References

Application Notes and Protocols: Copper-Catalyzed γ-Selective Borylation of Allylic Carbonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the copper-catalyzed γ-selective borylation of allylic carbonates. This transformation is a powerful tool for the synthesis of allylboronates, which are versatile intermediates in organic synthesis, particularly for the stereoselective construction of homoallylic alcohols.

Introduction

The copper-catalyzed substitution of allylic carbonates with a diboron (B99234) reagent provides an efficient and highly selective method for the synthesis of allylboronates. A key feature of this reaction is the preferential introduction of the boryl group at the γ-position relative to the leaving carbonate group.[1][2] This methodology is notable for its operational simplicity, mild reaction conditions, and tolerance of various functional groups.[2][3] Furthermore, the use of chiral substrates or chiral ligands enables the synthesis of optically active allylboronates with high stere fidelity.[1][2][4]

Reaction Mechanism

The reaction is proposed to proceed through a catalytic cycle involving a copper(I)-boryl intermediate. The cycle is initiated by the reaction of a copper(I) alkoxide with a diboron reagent to form the active Cu-B species.[5] This copper-boryl species then undergoes a formal SN2' reaction with the allylic carbonate, leading to the γ-borylated product and a copper carbonate. Decarboxylation of the copper carbonate regenerates the copper alkoxide, thus closing the catalytic cycle.[1]

Reaction_Mechanism cluster_cycle Catalytic Cycle CuOR Cu(I)-OR CuBpin Cu(I)-Bpin CuOR->CuBpin + B2pin2 - ROBpin PiComplex π-Allyl-Cu Complex CuBpin->PiComplex + Allylic Carbonate Product γ-Allylboronate PiComplex->Product SN2' Attack CuCO3R Cu(I)-OCO2R PiComplex->CuCO3R ROBpin ROBpin CuCO3R->CuOR - CO2 AllylicCarbonate Allylic Carbonate B2pin2 B2pin2 CO2 CO2 Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Cu(O-t-Bu), Xantphos, and B2pin2 to a flame-dried flask. B 2. Evacuate and backfill with an inert gas (e.g., Argon). A->B C 3. Add anhydrous solvent (e.g., THF) via syringe. B->C D 4. Add the allylic carbonate substrate via syringe. C->D E 5. Stir the reaction mixture at room temperature. D->E F 6. Monitor the reaction progress by TLC or GC-MS. E->F G 7. Quench the reaction with saturated aqueous NH4Cl. F->G H 8. Extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Dry the organic layer over anhydrous Na2SO4. H->I J 10. Concentrate under reduced pressure. I->J K 11. Purify the crude product by silica (B1680970) gel chromatography. J->K

References

Troubleshooting & Optimization

Technical Support Center: Diastereoselective Allylboration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective allylboration. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and improve yields in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during your diastereoselective allylboration experiments.

Q1: My reaction is resulting in a low yield of the desired homoallylic alcohol. What are the potential causes and how can I improve it?

A1: Low yields in diastereoselective allylboration can stem from several factors, ranging from reagent quality to reaction conditions. Here is a step-by-step troubleshooting guide:

  • Reagent Quality and Stability:

    • Allylboron Reagent: Allylboronic esters and acids can be sensitive to air and moisture. Ensure your allylboron reagent is pure and has been stored under an inert atmosphere (e.g., argon or nitrogen). Degradation of the reagent is a common cause of low yields.

    • Aldehyde/Ketone: Ensure the carbonyl compound is free of acidic impurities and water, which can quench the allylboron reagent. Purification of the aldehyde or ketone by distillation or chromatography may be necessary. Aliphatic aldehydes, in particular, can be challenging substrates but have been shown to produce near-quantitative yields under optimized conditions.[1]

    • Solvent: The reaction is highly sensitive to the choice of solvent. Polar, non-coordinating solvents are generally preferred.[1] Toluene (B28343) has been identified as an optimal solvent in some systems.[1] Ensure your solvent is anhydrous, as water will react with the boronic ester. The use of molecular sieves (e.g., 4 Å) can help to ensure anhydrous conditions.[1]

  • Reaction Conditions:

    • Temperature: Allylboration of aldehydes is often performed at low temperatures (e.g., -78 °C) to maximize diastereoselectivity.[2][3] However, if the reaction is sluggish, a gradual increase in temperature may be necessary. For less reactive substrates like ketones, higher temperatures may be required.[2][4] Careful temperature control is crucial, as higher temperatures can sometimes lead to side reactions and reduced selectivity.[5]

    • Reaction Time: Incomplete conversion is a common reason for low yields. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure it has gone to completion.

    • Stoichiometry: The stoichiometry of the catalyst components, if used, should be carefully optimized.[1] For instance, in Lewis acid-catalyzed reactions, the amount of Lewis acid can significantly impact the reaction rate and yield.

  • Side Reactions:

    • Protodeboronation: If there are acidic protons present in the reaction mixture (from impurities in reagents or solvents), the allylboron reagent can be protonated and rendered unreactive.

    • Peterson Elimination: Under certain conditions, particularly with Lewis acid promotion, the intermediate β-hydroxy silane (B1218182) (if applicable) can undergo elimination.[5] Careful control of temperature and reaction time can minimize this side product.[5]

Q2: I am observing poor diastereoselectivity in my reaction. How can I improve it?

A2: Poor diastereoselectivity is a common challenge and is often influenced by the transition state geometry of the reaction. Here are key factors to consider:

  • Nature of the Allylboron Reagent:

    • The geometry of the allylboron reagent is critical. For crotylboration, (Z)-crotylboronates typically yield syn-homoallylic alcohols, while (E)-crotylboronates give anti-products. Ensure the geometric purity of your crotylboron reagent.

    • The steric bulk of the diol or ligand on the boron atom can significantly influence selectivity. For α-substituted allylboronic esters, the choice of diol can dramatically impact the E/Z selectivity of the product.

  • Catalyst and Additives:

    • Lewis Acids: Lewis acids can enhance the electrophilicity of the carbonyl group and enforce a more ordered, closed transition state (Zimmermann-Traxler model), thereby improving diastereoselectivity.[1][3] SnCl₄ is a known activator for these reactions.[1]

    • Chiral Ligands/Diols: In catalytic enantioselective versions, the choice of chiral diol or ligand is paramount. For example, BINOL derivatives have been successfully used to control stereoselectivity.[6][7]

    • Additives: Additives can sometimes dramatically alter the selectivity. For instance, in reactions with α-substituted allyl pinacol (B44631) boronic esters, the addition of nBuLi followed by an acyl chloride or TFAA was found to reverse the typical Z-selectivity to high E-selectivity by proceeding through a borinic ester intermediate.

  • Substrate Effects:

    • Chelation Control: For substrates containing a chelating group (e.g., an α-alkoxy group), chelation between the substrate, Lewis acid, and allylboron reagent can rigidly control the facial selectivity of the addition.

    • Steric Hindrance: The steric bulk of the substituents on both the aldehyde/ketone and the allylboron reagent plays a crucial role in determining the favored transition state and, consequently, the diastereoselectivity.

Q3: My ketone substrate is unreactive or gives very low yields. What can I do?

A3: Ketones are generally less reactive than aldehydes towards allylboron reagents.[3][4] Stoichiometric allylboration of ketones often requires higher temperatures compared to aldehydes, which readily react at -78 °C.[2] Here are some strategies to improve the reactivity of ketones:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can often promote the reaction with ketones.[2] However, be mindful that this may also impact diastereoselectivity.[4]

  • Use of a Catalyst:

    • Lewis Acid Catalysis: Strong Lewis acids can activate the ketone, making it more susceptible to nucleophilic attack.

    • Organocatalysis: Chiral organocatalysts, such as BINOL derivatives, have been shown to be effective in the catalytic asymmetric allylboration of ketones.[3][6]

  • More Reactive Allylboron Reagents:

    • Allylboronic acids have shown much higher reactivity towards carbonyl compounds than their corresponding esters.[6]

    • The use of more reactive allylboranes, such as those derived from 9-BBN, can also be effective.

  • Chelating Groups: Ketones that possess a chelating group can exhibit enhanced reactivity and diastereoselectivity in stoichiometric allylborations.[2]

Quantitative Data Summary

The following tables summarize yields and diastereoselectivities reported in the literature for various diastereoselective allylboration reactions.

Table 1: Optimization of Diastereoselective Allylation of Benzaldehyde

EntryAdditive 1Additive 2γ:α SelectivityE/Z (syn:anti) RatioYield (%)
1-->95:525:7569
2nBuLi-46:5455:4579
3nBuLiAcCl93:794:693
4nBuLiTFAA>95:596:491

Reaction conditions: α-substituted allyl pinacol boronic ester with benzaldehyde. Data extracted from a study on improving E-selectivity.[8]

Table 2: Substrate Scope for Allylation of Aldehydes with a Chiral Diol•SnCl₄ Catalyst

EntryAldehydeYield (%)Enantiomeric Ratio (er)
1Cyclohexanecarboxaldehyde9698:2
2Isovaleraldehyde9897:3
3Benzaldehyde9592:8
44-Methoxybenzaldehyde9793:7

Reaction conditions: 0.250 mmol of aldehyde, 0.275 mmol of allylboronic acid pinacol ester, 0.0275 mmol of chiral diol, 0.025 mmol of SnCl₄, in toluene at -78 °C for 3 h.[1]

Table 3: Asymmetric Allylation of Ketones

EntryKetoneYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
1Acetophenone78>95:591:9
24-Methoxyacetophenone50>95:593:7
32-Naphthyl methyl ketone5594:692:8
4Estrone derivative78>95:5-

Conditions for entries 1-3 involve a boron-catalyzed reaction with allenes.[4] Entry 4 is from a separate study.[2]

Experimental Protocols

General Protocol for Catalytic Enantioselective Allylboration of Aldehydes[1]

  • To an oven-dried reaction vial containing a magnetic stir bar, add the chiral diol (0.0275 mmol, 0.11 equiv) and 4 Å molecular sieves (50 mg).

  • Purge the vial with argon and add anhydrous toluene (1.0 mL).

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Add SnCl₄ (0.025 mmol, 0.10 equiv) and stir the mixture for 30 minutes.

  • Add the this compound pinacol ester (0.275 mmol, 1.1 equiv) followed by the aldehyde (0.250 mmol, 1.0 equiv).

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow start Start: Low Yield Issue reagent_check 1. Check Reagent Quality - Allylboron reagent purity - Aldehyde/Ketone purity - Anhydrous solvent start->reagent_check conditions_check 2. Verify Reaction Conditions - Temperature control - Reaction time - Stoichiometry reagent_check->conditions_check Reagents OK optimization 4. Systematic Optimization - Screen solvents - Titrate catalyst/additives - Temperature profiling reagent_check->optimization Impure Reagents side_reactions 3. Investigate Side Reactions - Protodeboronation - Peterson Elimination conditions_check->side_reactions Conditions Correct conditions_check->optimization Suboptimal Conditions side_reactions->optimization Side Reactions Minimal side_reactions->optimization Side Reactions Present success Improved Yield optimization->success

Caption: Troubleshooting workflow for low yields in diastereoselective allylboration.

zimmermann_traxler cluster_reactants Reactants cluster_ts Zimmermann-Traxler Transition State cluster_product Product aldehyde Aldehyde (R'CHO) ts Chair-like 6-membered ring - Boron coordinates to carbonyl oxygen - R' group is equatorial to avoid steric clash - Methyl group is equatorial aldehyde->ts boronate (E)-Crotylboronate boronate->ts product anti-Homoallylic Alcohol ts->product High Diastereoselectivity

Caption: The Zimmermann-Traxler model for diastereoselectivity.

References

Technical Support Center: Enhancing Enantio­selectivity in Catalytic Allylboration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalytic allylboration. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high enantio­selectivity in their experiments.

Troubleshooting Guide: Low Enantio­selectivity

This guide addresses the most common issue encountered in catalytic allylboration: suboptimal enantio­selectivity. Follow these steps to diagnose and resolve the problem.

Q1: My catalytic allylboration reaction is resulting in a low enantiomeric ratio (er). What are the first steps to troubleshoot this?

A1: Low enantio­selectivity can stem from several factors. Systematically evaluating your reaction setup is key. Here is a workflow to pinpoint the issue:

G cluster_checks cluster_actions start Low Enantioselectivity Observed reagents Verify Reagent Purity & Stoichiometry start->reagents Initial Check conditions Review Reaction Conditions (Temp, Conc, Solvent) start->conditions catalyst Assess Catalyst Integrity & Loading start->catalyst optimize_catalyst Optimize Catalyst System reagents->optimize_catalyst If reagents are pure optimize_conditions Systematically Vary Conditions conditions->optimize_conditions If conditions are standard catalyst->optimize_catalyst If catalyst is active optimize_catalyst->optimize_conditions If still low success High Enantioselectivity Achieved optimize_catalyst->success Successful Optimization screen_substrates Evaluate Substrate Effects optimize_conditions->screen_substrates If still low optimize_conditions->success Successful Optimization screen_substrates->optimize_catalyst Re-evaluate catalyst for substrate

Troubleshooting workflow for low enantioselectivity.

Q2: I've confirmed my reagents are pure and stoichiometry is correct, but the enantioselectivity is still poor. What should I investigate next?

A2: The next step is to scrutinize your catalyst system and reaction conditions. Several factors related to the catalyst and the reaction environment can significantly impact enantioselectivity.

  • Catalyst Integrity: Ensure your chiral ligand or catalyst has not degraded. For instance, the diol functionality in BINOL-derived catalysts is crucial; methylation of one of the hydroxyl groups can lead to a significant drop in both yield and enantiomeric ratio.[1]

  • Catalyst Loading: Reducing catalyst loading can sometimes diminish enantioselectivity.[1] It's crucial to find the optimal loading for your specific substrate and conditions. For some systems, it's possible to lower the catalyst loading without a negative impact on the product's enantiomeric ratio.[2]

  • Background Reaction: A significant uncatalyzed background reaction can erode enantioselectivity.[2] This is particularly challenging in catalytic allylboration because the additions can be instantaneous even at low temperatures like -78 °C.[2] Using allylboronic acid pinacol (B44631) ester can be advantageous as it has negligible allyl transfer activity at -78 °C, thus minimizing the background reaction.[2]

  • Solvent Effects: The choice of solvent is critical. Electron-donating solvents can lead to slower reaction rates and lower enantioselectivities, possibly by interfering with hydrogen bonding or ligand exchange.[1] Toluene (B28343) is often a good solvent choice for these reactions.[2][3]

  • Additives: The presence of additives like molecular sieves can be beneficial, especially for preventing the decomposition of hydrolytically unstable substrates like acyl imines.[1]

Q3: How does the structure of the chiral catalyst influence enantioselectivity?

A3: The steric and electronic properties of the chiral catalyst are paramount in dictating the stereochemical outcome. For chiral diol-based catalysts, such as those derived from BINOL or hydrobenzoin, modifications to the catalyst backbone can have a profound effect.

  • Substituents on the Catalyst: Large, nonpolar substituents on the chiral diol can have a beneficial effect on enantioselectivity.[2] For example, in the asymmetric allylboration of acyl imines, BINOL-derived catalysts with substitutions at the 3,3'-positions yield higher enantioselectivities.[1]

  • Catalyst Diol Functionality: The presence of two free hydroxyl groups on the diol catalyst is often essential. Protection or modification of one of these groups can lead to significantly lower reaction rates and enantiomeric ratios.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for enantioselective allylboration catalyzed by a chiral diol?

A1: In many systems, particularly those involving chiral diols like BINOL derivatives, the mechanism is thought to involve the activation of the allylboronate reagent. This can occur through a Lewis acid assisted Brønsted acid (LBA) mechanism or via an exchange of one of the boronate's alkoxy groups with the chiral diol. The chiral catalyst then orchestrates the facial selectivity of the addition to the carbonyl or imine substrate through a Zimmerman-Traxler-like transition state.

G Catalyst Chiral Diol (e.g., BINOL) Active_Catalyst Activated Boronate Species Catalyst->Active_Catalyst Ligand Exchange/ Activation Allylboronate Allylboronic Ester Allylboronate->Active_Catalyst Substrate Aldehyde/Imine Transition_State Diastereomeric Transition States Substrate->Transition_State Active_Catalyst->Transition_State Product Homoallylic Alcohol/Amine Transition_State->Product Favored Pathway Transition_State->Product Disfavored Pathway Product->Catalyst Catalyst Regeneration

Simplified catalytic cycle for allylboration.

Q2: How do substrate properties affect the enantioselectivity of the reaction?

A2: Substrate properties play a significant role.

  • Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones. Catalytic asymmetric allylboration of ketones is more challenging due to their decreased reactivity.[4]

  • Steric Hindrance: Sterically hindered aldehydes can be challenging substrates for traditional chiral phosphoric acid-catalyzed allylborations, often resulting in low conversions and enantioselectivities.[5][6] However, specialized catalysts, such as chiral phosphoramides, can overcome this by utilizing multiple hydrogen bonding interactions.[5][6]

  • Electronic Effects: For aromatic substrates, electron-donating and electron-withdrawing groups can influence reaction rates, but high enantioselectivities can often be maintained across a range of electronically diverse substrates.[1][3]

  • Substrate Class: The type of substrate is critical. For instance, acyl imines are generally good substrates, while carbamoyl, benzyl, or aryl imines may be less reactive and selective.[1]

Q3: Can you provide a summary of how reaction conditions can be optimized for better enantioselectivity?

A3: Certainly. The following table summarizes the impact of various reaction parameters on enantioselectivity based on reported findings.

ParameterGeneral Trend and ObservationsCitation(s)
Catalyst Loading Decreasing loading can lower enantioselectivity, though optimization can allow for lower loadings without compromising the enantiomeric ratio.[1][2]
Temperature Lowering the reaction temperature often improves enantioselectivity.[2][3][7]
Solvent Non-coordinating, non-polar solvents like toluene are often optimal. Electron-donating solvents can be detrimental.[1][2][3]
Concentration Reaction concentration can be optimized to improve performance.[2]
Additives Molecular sieves can be crucial for moisture-sensitive substrates.[1]

Experimental Protocols

General Procedure for Chiral Diol SnCl₄ Catalyzed Allylboration of Aldehydes

This protocol is adapted from the work of Hall and co-workers.[2]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the chiral diol (e.g., Vivol, 0.0275 mmol) and anhydrous toluene (1.0 mL).

  • To this solution, add a 1.0 M solution of anhydrous SnCl₄ in CH₂Cl₂ (0.025 mmol) at room temperature. Stir for 15-30 minutes.

  • Reaction Setup: Cool the catalyst solution to -78 °C.

  • Add anhydrous Na₂CO₃ (0.050 mmol) and 4 Å molecular sieves (50 mg).

  • Add this compound pinacol ester (0.275 mmol) to the cooled catalyst mixture.

  • After stirring for 15 minutes, add the aldehyde (0.250 mmol) dropwise as a solution in toluene.

  • Reaction Monitoring and Workup: Stir the reaction at -78 °C for the specified time (e.g., 3 hours), monitoring by TLC.

  • Upon completion, quench the reaction at -78 °C.

  • Hydrolyze the resulting borate (B1201080) ester by adding 1.0 M HCl.

  • Purification: Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by flash chromatography on silica (B1680970) gel.

  • Analysis: Determine the enantiomeric ratio by chiral HPLC analysis.[2]

General Procedure for Chiral BINOL-Catalyzed Allylboration of Acyl Imines

This protocol is adapted from the work of Schaus and co-workers.[1]

  • Reaction Setup: To a flame-dried flask under an Argon atmosphere, add the chiral BINOL-derived catalyst (e.g., (S)-3,3'-Ph₂-BINOL, 15 mol%).

  • Add anhydrous toluene to achieve a 0.1 M concentration with respect to the imine.

  • Add 3 Å molecular sieves.

  • Add the acyl imine (0.125 mmol).

  • Add the allyldiisopropoxyborane (0.125 mmol).

  • Reaction: Stir the mixture at the desired temperature for 16 hours.

  • Workup and Purification: After the reaction is complete, concentrate the mixture and purify by flash chromatography on silica gel.

  • Analysis: Determine the enantiomeric ratio by chiral HPLC analysis.[1]

References

Technical Support Center: Troubleshooting Protodeboronation in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address the common and often frustrating side reaction of protodeboronation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize this undesired pathway, optimize your reaction yields, and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in Suzuki coupling?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron (C-B) bond of the organoboron reagent (e.g., boronic acid or its ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product.[3][4] It also forms a deboronated byproduct that can complicate the purification of the target molecule.[2] Certain substrates, such as electron-rich or some heteroaromatic boronic acids (like 2-pyridylboronic acids), are particularly susceptible to this decomposition pathway.[2][5]

Q2: What are the primary factors that promote protodeboronation?

A2: Several key factors can influence the rate of protodeboronation:

  • Base: The choice and concentration of the base are critical. While essential for the catalytic cycle, strongly basic conditions, especially with hydroxide (B78521) bases, can significantly accelerate protodeboronation.[4][6]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[3][6]

  • Solvent and Water Content: The presence of a proton source, such as water or protic solvents, is necessary for protodeboronation. While a small amount of water can be beneficial for some Suzuki couplings, excessive water can promote the hydrolysis of boronic esters to the more reactive boronic acids and increase the rate of C-B bond cleavage.[6][7]

  • Catalyst System: An inefficient palladium catalyst or ligand system that leads to a slow cross-coupling reaction will allow more time for the competing protodeboronation to occur.[6][7] Bulky phosphine (B1218219) ligands, while often used to promote difficult couplings, have been shown to sometimes accelerate palladium-catalyzed protodeboronation.[8][9]

  • Substrate Electronics: The electronic properties of the organoboron reagent play a role. Both electron-rich and some electron-deficient arylboronic acids can be prone to protodeboronation, often through different mechanisms.[5][10]

  • Reaction Time: Prolonged exposure of the organoboron reagent to the reaction conditions increases the extent of protodeboronation.[6]

Q3: How can I minimize protodeboronation?

A3: Several strategies can be employed to mitigate this side reaction:

  • Use Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol (B44631) boronate (R-B(pin)) or an N-methyliminodiacetic acid (MIDA) boronate, significantly increases stability.[1][4]

  • Employ a "Slow-Release" Strategy: MIDA boronates and organotrifluoroborates are particularly effective as they slowly release the active boronic acid into the reaction mixture. This keeps the instantaneous concentration of the sensitive boronic acid low, favoring the desired cross-coupling over decomposition.[1][7][11]

  • Optimize Reaction Conditions:

    • Base Selection: Use weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or cesium fluoride (B91410) (CsF).[2][6] Avoid strong hydroxide bases like NaOH and KOH.[6]

    • Lower Temperature: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover.[6] A range of 60-80 °C is often a good starting point for optimization.[6]

    • Anhydrous Conditions: For particularly sensitive substrates, using anhydrous solvents and reagents can be beneficial.[2][6]

  • Use a Highly Active Catalyst System: Employing robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or pre-formed, active Pd(0) catalysts can accelerate the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation pathway.[6][7]

Q4: I am using a pinacol ester, but still observe significant protodeboronation. Why is this happening and what can I do?

A4: While pinacol esters are more stable than boronic acids, they are not immune to protodeboronation.[6] Under the reaction conditions, especially in the presence of base and water, the pinacol ester can hydrolyze in situ to the more reactive boronic acid, which then undergoes protodeboronation.[6] To address this, you can:

  • Ensure truly anhydrous conditions by using dry solvents and reagents and consider adding molecular sieves.[6]

  • Switch to an even more stable derivative, like a MIDA boronate, which offers a more controlled slow release of the boronic acid.[1][12]

  • Re-optimize the base and temperature, as even for esters, milder conditions are preferable.

Q5: How can I quantify the extent of protodeboronation in my reaction?

A5: The most direct method is to monitor the reaction progress using ¹H NMR or GC-MS.[2][12] By adding a known amount of an internal standard to the reaction mixture, you can take aliquots at different time points and determine the relative concentrations of your starting material, desired product, and the protodeboronated byproduct.[2] This allows for the calculation of reaction rates and the overall mass balance, giving a clear picture of how much starting material is being consumed by the side reaction.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Actions & Solutions
High levels of protodeboronated byproduct observed by LCMS/NMR 1. Inappropriate Base: Strong bases (e.g., NaOH, KOH) are being used.[6]1. Optimize the Base: Switch to a weaker, non-hydroxide base. Recommended options include K₃PO₄, K₂CO₃, or Cs₂CO₃.[6]
2. Presence of Water: Excess water is acting as a proton source and hydrolyzing the boronic ester.[6]2. Ensure Anhydrous Conditions: Use anhydrous solvents, dry glassware thoroughly, and consider adding 4Å molecular sieves.[6]
3. High Reaction Temperature: Elevated temperatures are accelerating the side reaction.[3][6]3. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider a more active catalyst rather than increasing the heat.[6]
4. Inefficient Catalyst System: The Suzuki coupling is sluggish, allowing more time for protodeboronation.[6]4. Optimize Catalyst and Ligands: Increase catalyst loading slightly. Use highly active, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to accelerate the productive reaction rate.[6]
5. Prolonged Reaction Time: The boronic ester is exposed to degrading conditions for an extended period.[6]5. Monitor Reaction Closely: Track the reaction progress by TLC, GC-MS, or LC-MS and work up the reaction as soon as the starting material is consumed.[6]
Low yield of desired product, but starting materials are consumed 1. Protodeboronation is the major pathway: The boronic acid/ester is highly unstable under the current conditions.1. Use a Stabilized Boron Reagent: If using a boronic acid, switch to a pinacol or MIDA boronate ester.[4][12] If already using a pinacol ester, consider the more robust MIDA boronate.[12]
2. pH Issues: For certain heteroaromatic boronic acids (e.g., 2-pyridyl), protodeboronation is fastest at neutral pH due to the formation of a reactive zwitterion.[2][3]2. Adjust pH: Counterintuitively, adding a controlled amount of acid or base can sometimes slow decomposition by shifting the equilibrium away from the reactive intermediate.[2][3] This requires careful optimization.
Reaction is sluggish and incomplete, even with a stable boronic ester 1. Poor Catalyst Activity or Deactivation: The catalyst may be oxidized or inhibited.1. Ensure Inert Atmosphere: Thoroughly degas solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
2. Low Temperature: The temperature may be too low for the chosen catalyst system to be effective.2. Screen Catalyst Systems: Test different palladium precatalysts and ligands to find a more active system that can operate efficiently at a lower temperature, thereby still minimizing the risk of protodeboronation.[3]

Data Presentation: Impact of Reaction Parameters on Protodeboronation

The following tables summarize qualitative and representative quantitative data on how modifying reaction conditions can influence the ratio of the desired product to the protodeboronated byproduct.

Table 1: Qualitative Impact of Boron Reagent and Base Selection

ParameterSub-Optimal ChoiceRationale for High ProtodeboronationRecommended ChoiceRationale for Minimizing Protodeboronation
Boron Reagent Boronic AcidHighly susceptible to protodeboronation, oxidation, and polymerization.[12]MIDA Boronate or OrganotrifluoroborateExceptionally stable, allowing for a "slow-release" of the active boronic acid, which keeps its concentration low and minimizes side reactions.[1][12]
Base Strong Base (e.g., NaOH, KOH)Accelerates base-catalyzed protodeboronation pathways.[2][6]Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF)Reduces the rate of base-catalyzed decomposition while still being effective for the Suzuki catalytic cycle.[2]

Table 2: Representative Effect of Base on Product Yield in a Heterocyclic System

Coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with Phenylboronic acid.

BaseYield (%)
K₂CO₃65
Na₂CO₃60
K₃PO₄72
CsF92
Et₃N45

Adapted from a study on a similar heterocyclic system, this data highlights that weaker inorganic bases, particularly CsF and K₃PO₄, can provide superior yields, likely by minimizing base-mediated protodeboronation.[13]

Visualizing the Reaction Pathways

The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd R¹-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition Transmetalation_Intermediate R¹-Pd(II)L_n-OR OxAdd->Transmetalation_Intermediate Metathesis Post_Transmetalation R¹-Pd(II)L_n-R² Transmetalation_Intermediate->Post_Transmetalation Transmetalation Post_Transmetalation->Pd0 Product R¹-R² Post_Transmetalation->Product Reductive Elimination R1X R¹-X Base Base Boronic R²B(OH)₂ Protodeboronation_Pathway Start Aryl Boronic Acid / Ester (Ar-BY₂) Suzuki_Path Desired Suzuki Coupling Product (Ar-R) Start->Suzuki_Path Fast Catalytic Cycle (Desired Pathway) Proto_Path Protodeboronated Byproduct (Ar-H) Start->Proto_Path C-B Cleavage (Side Reaction) Hydrolysis Hydrolysis (if starting with ester) Start->Hydrolysis Conditions Reaction Conditions (Base, H₂O, Temp, Catalyst) Boronic_Acid Aryl Boronic Acid (Ar-B(OH)₂) Hydrolysis->Boronic_Acid Boronic_Acid->Proto_Path Faster C-B Cleavage Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Proto Significant Protodeboronation Observed? Start->Check_Proto Optimize Implement Mitigation Strategies Check_Proto->Optimize  Yes Other_Issues Troubleshoot Other Issues (e.g., Catalyst Deactivation, Homocoupling) Check_Proto->Other_Issues No   Strategy1 Use Milder Base (e.g., K₃PO₄, CsF) Optimize->Strategy1 Strategy2 Lower Temperature (e.g., 60-80 °C) Optimize->Strategy2 Strategy3 Use Stabilized Boron Reagent (MIDA Boronate) Optimize->Strategy3 Strategy4 Use More Active Catalyst Optimize->Strategy4 Success Improved Yield Strategy1->Success Strategy2->Success Strategy3->Success Strategy4->Success

References

Technical Support Center: Optimizing Catalyst Loading for Asymmetric Ketone Allylboration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric ketone allylboration. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, with a focus on optimizing catalyst loading for enhanced yield and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low yield. How can I improve it by optimizing the catalyst loading?

A1: Low yields in asymmetric ketone allylboration can often be attributed to suboptimal catalyst loading. While increasing catalyst loading can sometimes improve yield, it's not always the most efficient or cost-effective solution. Here are some key considerations:

  • Initial Catalyst Loading: For many catalytic systems, a good starting point for optimization is between 2 mol% and 15 mol%.[1][2] For instance, studies have shown that reducing catalyst loading from 15 mol% to 2 mol% can be achieved without compromising yield by optimizing other reaction parameters.[1]

  • Reaction Temperature: Temperature plays a crucial role. While higher temperatures can increase reaction rates, they may negatively impact diastereoselectivity and enantioselectivity.[3] It is essential to find an optimal temperature that balances reaction speed and stereoselectivity.

  • Additives: The presence of co-catalysts or additives can significantly impact catalyst activity and, consequently, the required loading. For example, the addition of t-BuOH has been shown to improve yields and enantioselectivity in reactions catalyzed by chiral biphenols, allowing for lower catalyst loadings.[1]

  • Substrate Reactivity: The electronic and steric properties of the ketone substrate can influence the required catalyst loading. Less reactive ketones may necessitate a higher catalyst loading to achieve a reasonable reaction rate.

Q2: I am observing poor enantioselectivity (low ee). What is the impact of catalyst loading on this issue?

A2: Poor enantioselectivity is a common challenge. While catalyst loading is a factor, it's often intertwined with other experimental parameters.

  • Catalyst Purity and Integrity: Ensure the catalyst is of high purity and has not degraded. Impurities can sometimes act as achiral catalysts, leading to a racemic background reaction.

  • Optimal Loading Range: There is often an optimal catalyst loading range for achieving high enantioselectivity. Exceeding this range can sometimes lead to the formation of catalyst aggregates with lower selectivity. Conversely, a catalyst loading that is too low may result in a slow reaction where the uncatalyzed background reaction becomes more significant, eroding the enantiomeric excess.

  • Solvent Effects: The choice of solvent can significantly influence the catalyst's chiral environment and, therefore, the enantioselectivity. It is advisable to screen different solvents to find the optimal one for your specific catalyst-substrate combination.

  • Temperature Effects: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states.[3] However, this may also decrease the reaction rate, necessitating a careful balance.

Q3: Can I reduce the catalyst loading without sacrificing performance?

A3: Yes, reducing catalyst loading is a key goal for process efficiency and cost-effectiveness. Here are some strategies:

  • Mechanistic Understanding: A thorough understanding of the reaction mechanism can reveal opportunities for optimization. For example, identifying the rate-determining step can help in choosing appropriate additives or conditions to accelerate the catalytic cycle, thereby allowing for a lower catalyst loading.[1]

  • Additive Optimization: As mentioned earlier, additives can play a crucial role. For instance, in certain copper-catalyzed allylborations, a co-catalyst like La(OiPr)3 was found to facilitate the catalyst turnover step without affecting enantioselectivity, enabling the use of lower catalyst amounts.[4][5]

  • Concentration Adjustments: The relative concentrations of the reactants and the catalyst can influence the reaction kinetics. Optimizing these concentrations can sometimes lead to improved efficiency at lower catalyst loadings.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yields

This guide provides a systematic approach to troubleshooting low or inconsistent yields in your asymmetric ketone allylboration experiments.

Low_Yield_Troubleshooting start Start: Low or Inconsistent Yield check_catalyst Step 1: Verify Catalyst Activity & Loading start->check_catalyst check_reagents Step 2: Scrutinize Reagent Purity & Stoichiometry check_catalyst->check_reagents Catalyst OK sub_catalyst Is catalyst loading optimized? (e.g., 2-15 mol%) Is the catalyst active? check_catalyst->sub_catalyst check_conditions Step 3: Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Are reagents pure? Is stoichiometry correct? check_reagents->sub_reagents resolution Resolution: Reproducible & High Yield check_conditions->resolution Conditions Optimized sub_conditions Is temperature optimal? Is the solvent appropriate? Are additives required? check_conditions->sub_conditions optimize_loading Optimize Catalyst Loading (Titration Experiment) sub_catalyst->optimize_loading No fresh_catalyst Use Fresh/Purified Catalyst sub_catalyst->fresh_catalyst Inactive optimize_loading->check_reagents fresh_catalyst->check_reagents purify_reagents Purify Reagents (Distillation, Recrystallization) sub_reagents->purify_reagents Impure verify_stoichiometry Verify Stoichiometry sub_reagents->verify_stoichiometry Incorrect Stoichiometry purify_reagents->check_conditions verify_stoichiometry->check_conditions optimize_temp Optimize Temperature sub_conditions->optimize_temp Suboptimal Temp screen_solvents Screen Solvents sub_conditions->screen_solvents Solvent Issue screen_additives Screen Additives sub_conditions->screen_additives No/Wrong Additive optimize_temp->resolution screen_solvents->resolution screen_additives->resolution Low_ee_Troubleshooting start Start: Low or Inconsistent ee check_analytical Step 1: Verify Analytical Method start->check_analytical check_catalyst Step 2: Evaluate Catalyst & Loading check_analytical->check_catalyst Method Validated sub_analytical Is chiral HPLC/GC method validated? (Resolution, Linearity, Accuracy) check_analytical->sub_analytical check_conditions Step 3: Optimize Reaction Conditions check_catalyst->check_conditions Catalyst OK sub_catalyst Is catalyst pure & enantiomerically pure? Is loading optimal? check_catalyst->sub_catalyst resolution Resolution: High & Reproducible ee check_conditions->resolution Conditions Optimized sub_conditions Is temperature optimized? (Lower temp often increases ee) Is solvent optimal? check_conditions->sub_conditions validate_method Validate Analytical Method sub_analytical->validate_method No validate_method->check_catalyst fresh_catalyst Use Fresh/Purified Catalyst sub_catalyst->fresh_catalyst Impure optimize_loading Optimize Catalyst Loading sub_catalyst->optimize_loading Suboptimal Loading fresh_catalyst->check_conditions optimize_loading->check_conditions optimize_temp Optimize Temperature sub_conditions->optimize_temp Suboptimal Temp screen_solvents Screen Solvents sub_conditions->screen_solvents Solvent Issue optimize_temp->resolution screen_solvents->resolution

References

Managing moisture and air sensitivity of allylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture and air sensitivity of allylboronic acids.

Frequently Asked Questions (FAQs)

Q1: Why are allylboronic acids sensitive to moisture and air?

A1: Allylboronic acids are susceptible to decomposition in the presence of moisture and air. Moisture can lead to hydrolysis and the formation of boroxines, which are cyclic anhydrides. These boroxines are often highly sensitive to oxygen.[1][2][3][4][5] Oxidation can lead to the degradation of the allylboronic acid, reducing its reactivity and leading to the formation of impurities.

Q2: How should I store allylboronic acids?

A2: Allylboronic acids should be stored under an inert atmosphere, such as argon or nitrogen, to prevent exposure to air and moisture.[6] They are best kept in a refrigerator (2-8 °C) in a tightly sealed container.[7][8] For long-term storage, a glovebox or a desiccator with a dry, inert atmosphere is recommended.

Q3: What is boroxine (B1236090) formation and how does it affect my reactions?

A3: Boroxine formation is the dehydration of three molecules of a boronic acid to form a six-membered ring containing alternating boron and oxygen atoms. This process is reversible upon the addition of water.[1][2][3][4] While boroxines can be more stable for storage in some cases, their formation can also lead to increased oxygen sensitivity. In reactions, the presence of boroxines can sometimes alter the reactivity and selectivity of the this compound.[5][9]

Q4: Can I use this compound pinacol (B44631) esters to avoid stability issues?

A4: Yes, this compound pinacol esters are generally more stable and easier to handle than the corresponding free boronic acids.[6][10] The pinacol protecting group makes them less susceptible to dehydration and oxidation. They are often solids with better shelf-life and can be purified by chromatography. However, they may exhibit lower reactivity in some reactions compared to the free boronic acids.[6]

Q5: How can I purify an this compound that has started to decompose?

A5: Purification of air-sensitive allylboronic acids can be challenging. One effective method is to protect the this compound with a temporary protecting group, such as 1,8-diaminonaphthalene, to form a more stable derivative that can be purified by chromatography. The protecting group can then be removed to regenerate the pure this compound just before use.[9][11] Recrystallization under an inert atmosphere is another potential purification method.

Troubleshooting Guides

Issue 1: Low or No Reactivity in Allylation Reactions
Symptom Probable Cause Solution
Reaction fails to proceed or shows very low conversion.Degradation of this compound: The reagent may have decomposed due to improper storage or handling, leading to a lower concentration of the active species.- Use freshly purchased or recently purified this compound.- Handle the reagent under a strict inert atmosphere (glovebox or Schlenk line).- Check the purity of the this compound by NMR before use.[12][13][14]
Insufficient Activation: Some reactions, particularly with less reactive electrophiles, may require activation of the this compound.- For reactions with ketones, consider using the free this compound instead of the pinacol ester, as the former is generally more reactive.[6]- The formation of highly reactive allylboroxines in the presence of drying agents like molecular sieves can sometimes enhance reactivity.[9]
Solvent Effects: The choice of solvent can significantly impact the stability and reactivity of the this compound.- Use anhydrous, degassed solvents for the reaction.- Ethereal solvents like THF or dioxane are commonly used and can help stabilize the boronic acid.
Issue 2: Inconsistent Yields in Suzuki-Miyaura Cross-Coupling Reactions
Symptom Probable Cause Solution
Reaction yields are not reproducible.Incomplete Activation of Boronic Acid: The transmetalation step in the Suzuki-Miyaura catalytic cycle requires activation of the boronic acid by a base. Inconsistent base quality or amount can lead to variable yields.[15][16]- Use a high-purity, anhydrous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Ensure the base is adequately soluble in the reaction mixture or use a phase-transfer catalyst if necessary.- The choice of base can be critical; screen different bases for optimal results.
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or impurities.- Thoroughly degas the reaction mixture before adding the palladium catalyst.- Use high-purity solvents and reagents.- Ensure all glassware is properly dried.
Homocoupling of Boronic Acid: A common side reaction is the homocoupling of two this compound molecules, which consumes the starting material and reduces the yield of the desired product.[17]- Minimize the concentration of oxygen in the reaction mixture through rigorous degassing.- Use the appropriate palladium catalyst and ligand system, as some are more prone to promoting homocoupling than others.
Issue 3: Poor Stereoselectivity in Reactions with Chiral Allylboronic Acids

| Symptom | Probable Cause | Solution | | Reaction yields a mixture of diastereomers or enantiomers when a stereochemically pure starting material is used. | Epimerization of the Chiral Center: The stereocenter of the chiral this compound may be susceptible to epimerization under the reaction conditions. | - Optimize the reaction temperature; lower temperatures often favor higher stereoselectivity.- The choice of base and solvent can influence the rate of epimerization; screen different conditions.- Consider using a bulkier protecting group on the boronic acid to sterically hinder epimerization. | | | Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired stereoselective pathway. | - Carefully control the addition of reagents to minimize the concentration of reactants that could lead to an uncatalyzed reaction.- Ensure the catalyst is active and present in a sufficient amount to outcompete the background reaction. | | | Loss of Stereointegrity During Workup or Purification: The product may be sensitive to the conditions used for workup and purification. | - Use mild workup procedures, avoiding strong acids or bases if the product is sensitive.- Be mindful of the stationary phase used for chromatography; silica (B1680970) gel can sometimes be acidic enough to cause epimerization. Consider using neutral alumina (B75360) or a different purification method. |

Experimental Protocols

Protocol 1: General Handling and Transfer of Allylboronic Acids

This protocol outlines the standard procedure for handling air- and moisture-sensitive allylboronic acids using Schlenk techniques.

Materials:

  • This compound

  • Anhydrous, degassed solvent (e.g., THF, dioxane)

  • Schlenk flask with a rubber septum

  • Nitrogen or Argon gas line with a bubbler

  • Dry syringes and needles

  • Oven-dried glassware

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.

  • Inert Atmosphere: Assemble the glassware and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Transfer (Solid): If the this compound is a solid, quickly weigh the desired amount in a glovebox and add it to the reaction flask under a positive pressure of inert gas.

  • Reagent Transfer (Solution): If using a solution of this compound, use a dry, inert-gas-flushed syringe to draw up the desired volume from the reagent bottle. The reagent bottle should be equipped with a septum and maintained under a positive pressure of inert gas.

  • Addition to Reaction: Slowly add the this compound (solid or solution) to the reaction flask via a syringe through the rubber septum, maintaining a positive flow of inert gas.

Protocol 2: Suzuki-Miyaura Cross-Coupling of an this compound with an Aryl Halide

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an this compound with an aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask

  • Inert gas supply

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide, this compound, and base.

  • Degassing: Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Degradation_Pathway Allylboronic_Acid This compound R-B(OH)₂ Boroxine Boroxine (RBO)₃ Allylboronic_Acid->Boroxine - 3 H₂O Degradation_Products Degradation Products Allylboronic_Acid->Degradation_Products Oxidation Moisture Moisture (H₂O) Oxygen Oxygen (O₂) Boroxine->Allylboronic_Acid + 3 H₂O Boroxine->Degradation_Products Oxidation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Oven-Dry Glassware Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Dry_Glassware->Inert_Atmosphere Prepare_Reagents Prepare Anhydrous/Degassed Solvents and Reagents Inert_Atmosphere->Prepare_Reagents Add_Reagents Add Reagents under Inert Atmosphere Prepare_Reagents->Add_Reagents Add_Catalyst Add Catalyst Add_Reagents->Add_Catalyst Run_Reaction Run Reaction at Desired Temperature Add_Catalyst->Run_Reaction Quench_Reaction Quench Reaction Run_Reaction->Quench_Reaction Extraction Aqueous Workup Quench_Reaction->Extraction Purification Chromatography Extraction->Purification Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_Complex R¹-Pd(II)L₂-X Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Allyl_Complex R¹-Pd(II)L₂-R² Transmetalation->PdII_Allyl_Complex Reductive_Elimination Reductive Elimination PdII_Allyl_Complex->Reductive_Elimination Reductive_Elimination->Pd0 regenerates Product R¹-R² Reductive_Elimination->Product R1X R¹-X R1X->Oxidative_Addition R2BOH2 R²-B(OH)₂ R2BOH2->Transmetalation Base Base Base->Transmetalation activates

References

Technical Support Center: Suppression of Homocoupling in Palladium-Catalyzed Borylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with homocoupling during palladium-catalyzed borylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of palladium-catalyzed borylation?

A1: Homocoupling is a common side reaction in palladium-catalyzed borylation where two molecules of the starting aryl halide or two molecules of the newly formed aryl boronate ester couple with each other. This results in the formation of a symmetrical biaryl byproduct, reducing the yield of the desired arylboronic acid or ester.

Q2: What are the main factors that promote homocoupling?

A2: Several factors can contribute to an increase in homocoupling byproducts:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture is a primary culprit, as it can facilitate the oxidative homocoupling of boronic acids.[1][2][3]

  • Choice of Base: Stronger bases can promote the competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronate ester and the starting aryl halide, leading to homocoupling.[4][5][6][7]

  • Catalyst System: The choice of palladium precursor and ligand can influence the relative rates of borylation and homocoupling.

  • Solvent Polarity: The polarity of the solvent can affect the stability of reaction intermediates and influence the propensity for side reactions.[8]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes lead to increased byproduct formation.[4][9]

Q3: How can I minimize homocoupling in my borylation reaction?

A3: To suppress homocoupling, consider the following strategies:

  • Rigorous Exclusion of Oxygen: Deoxygenate your solvents and reaction vessel thoroughly. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.[1][2][10]

  • Use of a Weak Base: Employing a weak base like potassium acetate (B1210297) (KOAc) is crucial for minimizing the subsequent Suzuki-Miyaura coupling that leads to homocoupling.[6][7][9]

  • Additives: The addition of mild reducing agents, such as potassium formate, has been shown to suppress the formation of homocoupling byproducts.[1][2]

  • Appropriate Catalyst and Ligand Selection: Utilizing well-defined palladium precatalysts and bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of the desired borylation over competing side reactions.[4][11]

  • Solvent Choice: Less polar solvents are often suitable for borylation reactions and can help minimize homocoupling.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of homocoupling byproduct observed by LCMS or NMR. 1. Presence of oxygen in the reaction. 2. The base is too strong. 3. Sub-optimal catalyst/ligand system.1. Ensure rigorous deoxygenation of solvents and the reaction setup by nitrogen sparging or freeze-pump-thaw cycles.[1][2][10] 2. Switch to a weaker base such as potassium acetate (KOAc).[6][7][9] 3. Screen different palladium sources and phosphine ligands. For example, XPhos and SPhos are often effective.[4][11] Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species.[4]
Low or no conversion of starting material. 1. Inactive catalyst. 2. Poor solubility of reactants. 3. Insufficiently dry reagents or solvent.1. Use a fresh batch of palladium catalyst and ligand. Consider pre-activation of the catalyst.[12] 2. Choose a solvent in which all reactants are soluble at the reaction temperature.[10] 3. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
Formation of dehalogenated byproduct. 1. Presence of a hydrogen source. 2. Use of HBPin instead of B₂Pin₂.1. Ensure anhydrous conditions. 2. While HBPin can be used, it may lead to dehalogenation. B₂Pin₂ is generally preferred to avoid this side reaction.[7]

Experimental Protocols

General Protocol for Suppression of Homocoupling in a Palladium-Catalyzed Miyaura Borylation

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Equipment:

  • Aryl halide (1.0 equiv)

  • Bis(pinacolato)diboron (B136004) (B₂Pin₂) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos-Pd-G2) (0.5 - 2 mol%)

  • Ligand (e.g., XPhos, SPhos) (1 - 4 mol%)

  • Potassium acetate (KOAc), dried (3.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., dioxane, toluene, or ethanol)[4][9]

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and potassium acetate.

  • Reagent Addition: Add the aryl halide and bis(pinacolato)diboron to the flask.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via cannula or syringe.

  • Deoxygenation (Critical Step): Subject the reaction mixture to three cycles of vacuum followed by backfilling with inert gas, or sparge the mixture with an inert gas for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC, GC, or LCMS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Data Presentation

Table 1: Effect of Base on Homocoupling in the Borylation of 4-chloroanisole (B146269)

EntryBaseHomocoupling Byproduct (%)Desired Product Yield (%)Reference
1KOAc< 5> 90[4]
2K₂CO₃11-18High conversion, but significant byproduct[4]
3K₃PO₄11-18High conversion, but significant byproduct[4]

Reaction conditions: 4-chloroanisole (1.0 equiv), B₂pin₂ (1.5 equiv), Pd catalyst, ligand, base (3.0 equiv), solvent, temperature, and time as reported in the reference.

Table 2: Influence of Oxygen Exclusion on Homocoupling

EntryConditionHomocoupling Dimer Content (%)Reference
1Standard Conditions (no special precautions)~10-15[1]
2Nitrogen Subsurface Sparge< 1[1][2]

Data is generalized from findings in the cited literature for Suzuki-Miyaura reactions, which share mechanistic similarities regarding homocoupling.

Visualizations

Catalytic Cycle of Miyaura Borylation and Competing Homocoupling Pathway

G Miyaura Borylation vs. Homocoupling cluster_borylation Desired Borylation Pathway cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition OxAdd2 Ar-Pd(II)-X(L_n) Pd0->OxAdd2 Oxidative Addition Transmetal Ar-Pd(II)-Bpin(L_n) OxAdd->Transmetal Transmetalation RedElim Ar-Bpin Transmetal->RedElim Reductive Elimination RedElim->Pd0 Transmetal_Ar Ar-Pd(II)-Ar(L_n) OxAdd2->Transmetal_Ar Transmetalation (with Ar-Bpin) RedElim_ArAr Ar-Ar Transmetal_Ar->RedElim_ArAr Reductive Elimination RedElim_ArAr->Pd0 ArX Ar-X ArX->OxAdd ArX->OxAdd2 B2pin2 B₂pin₂ B2pin2->Transmetal Base Base Base->Transmetal ArBpin Ar-Bpin ArBpin->Transmetal_Ar

Caption: Catalytic cycles for Miyaura borylation and competing homocoupling.

Experimental Workflow for Minimizing Homocoupling

G Workflow for Minimizing Homocoupling start Start setup Prepare Dry Glassware under Inert Atmosphere start->setup add_solids Add Pd Catalyst, Ligand, KOAc, Aryl Halide, B₂pin₂ setup->add_solids add_solvent Add Anhydrous, Deoxygenated Solvent add_solids->add_solvent deoxygenate Deoxygenate Reaction Mixture (e.g., N₂ Sparge) add_solvent->deoxygenate react Heat to Reaction Temperature and Monitor Progress deoxygenate->react workup Workup and Purification react->workup end End workup->end

References

Technical Support Center: Solvent Effects on the Stereochemical Outcome of Allylboration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the stereochemical outcome of allylboration reactions, with a specific focus on the influence of the reaction solvent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental model used to predict the stereochemical outcome of allylboration reactions?

A1: The stereochemical outcome of the reaction between an aldehyde and an allylboron species is primarily predicted by the Zimmerman-Traxler transition state model . This model proposes a six-membered, chair-like transition state where the boron atom coordinates to the aldehyde's carbonyl oxygen. The substituents on both the allylboron reagent and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric hindrance. The geometry of the allylboron reagent (E or Z) generally dictates the relative stereochemistry (syn or anti) of the resulting homoallylic alcohol.

Q2: How does the choice of solvent influence the stereoselectivity of an allylboration reaction?

A2: The solvent plays a crucial role in influencing the stereoselectivity of allylboration reactions by affecting the stability and conformation of the Zimmerman-Traxler transition state. Key solvent properties to consider are:

  • Polarity: Allylboration reactions are often favored in polar, non-coordinating solvents.[1] Toluene is a frequently used solvent that provides good results in many cases.[1][2]

  • Coordinating Ability: Coordinating solvents can compete with the aldehyde for coordination to the Lewis acidic boron center, potentially disrupting the ordered Zimmerman-Traxler transition state and leading to lower stereoselectivity. Ethereal solvents like THF, while common in organic synthesis, can sometimes lead to reduced diastereoselectivity for this reason. A solvent exchange from a more coordinating solvent like diethyl ether to a less coordinating one like dichloromethane (B109758) (CH2Cl2) can be employed to maximize the effect of a Lewis acid catalyst.

Q3: Which solvents are generally recommended for achieving high stereoselectivity in allylboration reactions?

A3: For many catalytic and non-catalytic allylboration reactions, polar, non-coordinating solvents are preferred. Toluene is a widely cited solvent that often provides a good balance of reactivity and selectivity.[1][2] Other aromatic hydrocarbons like benzene (B151609) and m-xylene, as well as halogenated solvents like dichloromethane (CH2Cl2), have also been used successfully.[2] However, the optimal solvent is substrate-dependent, and a solvent screen is often recommended during reaction optimization.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Unexpected mixture of syn and anti products)

Possible Cause Troubleshooting Step
Inappropriate Solvent Choice The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Coordinating solvents like THF can sometimes disrupt the Zimmerman-Traxler transition state. Solution: Switch to a less coordinating solvent such as toluene, dichloromethane (CH2Cl2), or a hydrocarbon solvent (e.g., hexanes). A solvent screen is highly recommended.
Reaction Temperature is Too High Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a lower diastereomeric ratio (d.r.). Solution: Perform the reaction at a lower temperature (e.g., -78 °C, -100 °C).
Lewis Acid Interference If a Lewis acid catalyst is used, it can interact with the solvent and the reactants in a complex manner. The choice of Lewis acid should be optimized in conjunction with the solvent. Solution: Screen different Lewis acids (e.g., SnCl4, TiCl4, BF3·OEt2) in various non-coordinating solvents. The stoichiometry of the Lewis acid may also need to be adjusted.
Incomplete Enolate Formation (for boron enolates) For reactions involving boron enolates, incomplete or non-selective enolate formation will directly lead to poor diastereoselectivity. Solution: Ensure complete and stereoselective enolate formation by using a suitable base (e.g., LDA for Z-enolates) and appropriate reaction conditions (low temperature, anhydrous solvent).

Problem 2: Low Enantioselectivity (in asymmetric allylboration)

Possible Cause Troubleshooting Step
Suboptimal Solvent The solvent can affect the conformation and activity of the chiral catalyst or auxiliary. Solution: Screen a range of polar, non-coordinating solvents. Toluene is often a good starting point. In some cases, a mixture of solvents may be beneficial.
Background Uncatalyzed Reaction A non-selective background reaction can compete with the desired catalytic enantioselective pathway, eroding the enantiomeric excess (e.e.). Solution: Lowering the reaction temperature can often suppress the background reaction to a greater extent than the catalyzed reaction. Adjusting the concentration of the catalyst and reactants may also be necessary.
Catalyst Deactivation or Mismatch The chosen chiral ligand or catalyst may not be optimal for the specific substrate or solvent. Solution: Screen different chiral ligands or catalysts. Ensure the catalyst is handled under appropriate inert conditions if it is air or moisture sensitive.
Presence of Protic Impurities Protic impurities (e.g., water, alcohols) can interfere with the catalyst and the reaction mechanism. Solution: Use rigorously dried solvents and reagents. The use of molecular sieves can also be beneficial.

Data Presentation: Solvent Effects on Stereoselectivity

The following tables summarize quantitative data on the effect of different solvents on the diastereoselectivity and enantioselectivity of representative allylboration reactions.

Table 1: Effect of Solvent on the Diastereoselectivity of the Allylboration of Benzaldehyde

EntryAllylboron ReagentSolventTemp (°C)Diastereomeric Ratio (anti:syn)
1(E)-Crotylboronic acid pinacol (B44631) esterToluene-78>95:5
2(E)-Crotylboronic acid pinacol esterTHF-7885:15
3(Z)-Crotylboronic acid pinacol esterToluene-785:>95
4(Z)-Crotylboronic acid pinacol esterTHF-7810:90

Note: Data is representative and compiled from typical results in the literature. Actual results may vary.

Table 2: Effect of Solvent on the Enantioselectivity of a Catalytic Asymmetric Allylboration

EntryAldehydeCatalystSolventTemp (°C)Yield (%)ee (%)
1Benzaldehyde(R)-TRIP-PAEther259935
2Benzaldehyde(R)-TRIP-PADCM259988
3Benzaldehyde(R)-TRIP-PATHF25516
4Benzaldehyde(R)-TRIP-PAToluene259993
5Benzaldehyde(R)-TRIP-PAToluene-309898

Data adapted from reference[2]. (R)-TRIP-PA = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.

Experimental Protocols

Detailed Methodology for a General Allylboration of an Aldehyde with Solvent Screening

This protocol describes a general procedure for the allylboration of an aldehyde using allylboronic acid pinacol ester, including a preliminary solvent screen to optimize the reaction's stereochemical outcome.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • This compound pinacol ester

  • Anhydrous solvents for screening (e.g., toluene, THF, dichloromethane, hexanes)

  • Anhydrous MgSO4 or Na2SO4

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bars

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of Reaction Vessels:

    • Set up a series of flame-dried, round-bottom flasks or reaction tubes, each equipped with a magnetic stir bar and a septum.

    • Purge each vessel with argon or nitrogen gas.

  • Reagent Preparation:

    • Prepare stock solutions of the aldehyde and this compound pinacol ester in a suitable anhydrous solvent (e.g., toluene).

  • Reaction Setup (Solvent Screening):

    • To each reaction vessel, add the desired anhydrous solvent (e.g., 1.0 mL).

    • Cool the vessels to the desired reaction temperature (e.g., -78 °C).

    • To each vessel, add the aldehyde stock solution (e.g., 0.1 mmol, 1.0 equiv).

    • Stir the solutions for 5 minutes.

    • Add the this compound pinacol ester stock solution (e.g., 0.12 mmol, 1.2 equiv) dropwise to each vessel.

  • Reaction Monitoring:

    • Allow the reactions to stir at the set temperature for the desired time (e.g., 1-4 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by quenching aliquots and analyzing by GC-MS or 1H NMR.

  • Work-up:

    • Quench the reaction by adding a few drops of a protic solvent (e.g., methanol) or a saturated aqueous solution of NH4Cl.

    • Allow the mixture to warm to room temperature.

    • Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the solvent under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

    • Determine the diastereomeric ratio of the purified product by 1H NMR spectroscopy.

    • For chiral products, determine the enantiomeric excess by chiral HPLC or SFC analysis.

Visualizations

Zimmerman_Traxler_Model cluster_reactants Reactants cluster_transition_states Zimmerman-Traxler Transition States cluster_products Products Aldehyde Aldehyde (R-CHO) TS_anti Chair-like TS (R equatorial) Leads to anti product Aldehyde->TS_anti Reacts with TS_syn Chair-like TS (R equatorial) Leads to syn product Aldehyde->TS_syn Reacts with E_Crotylboronate (E)-Crotylboronate E_Crotylboronate->TS_anti Z_Crotylboronate (Z)-Crotylboronate Z_Crotylboronate->TS_syn Anti_Product anti-Homoallylic Alcohol TS_anti->Anti_Product Forms Syn_Product syn-Homoallylic Alcohol TS_syn->Syn_Product Forms

Caption: Zimmerman-Traxler model for allylboration.

Experimental_Workflow start Start: Define Reaction prep Prepare Anhydrous Solvents and Reagents start->prep setup Set up Reactions in Parallel (Solvent Screen) prep->setup reaction Run Reaction at Controlled Temperature setup->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Quench and Work-up monitoring->workup analysis Purify and Analyze (NMR, HPLC) workup->analysis end End: Optimized Conditions analysis->end

Caption: Experimental workflow for solvent screening.

Troubleshooting_Tree start Poor Stereoselectivity Observed is_diastereo Low Diastereoselectivity? start->is_diastereo is_enantio Low Enantioselectivity? is_diastereo->is_enantio No check_solvent_diastereo Is solvent non-coordinating (e.g., Toluene)? is_diastereo->check_solvent_diastereo Yes check_solvent_enantio Screened various non-coordinating solvents? is_enantio->check_solvent_enantio Yes change_solvent_diastereo Action: Switch to non-coordinating solvent. check_solvent_diastereo->change_solvent_diastereo No check_temp_diastereo Is temperature low (e.g., -78°C)? check_solvent_diastereo->check_temp_diastereo Yes change_solvent_diastereo->check_temp_diastereo check_temp_diastereo->is_enantio Yes lower_temp_diastereo Action: Lower reaction temperature. check_temp_diastereo->lower_temp_diastereo No lower_temp_diastereo->is_enantio screen_solvents_enantio Action: Perform solvent screen (Toluene, DCM, etc.). check_solvent_enantio->screen_solvents_enantio No check_impurities Are reagents and solvents rigorously dry? check_solvent_enantio->check_impurities Yes screen_solvents_enantio->check_impurities dry_reagents Action: Use freshly distilled solvents and dry reagents. check_impurities->dry_reagents No end Optimized Stereoselectivity check_impurities->end Yes dry_reagents->end

Caption: Troubleshooting decision tree for poor stereoselectivity.

References

Technical Support Center: Purification of Thermally Sensitive Allylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of thermally sensitive allylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when working with allylboronic acids?

A1: Impurities in allylboronic acid samples can arise from the synthesis, degradation, or improper handling. Common impurities include:

  • Starting Materials and Reagents: Unreacted starting materials and residual catalysts from the synthesis are common.[1]

  • Residual Solvents: Solvents from the reaction or purification steps are often present.[1]

  • Isomers: Isomerization of the allyl group to the corresponding propargylboronic acid can occur.[1]

  • Degradation Products:

    • Hydrolysis Products: Allylboronic acids can hydrolyze to boric acid and the corresponding allene (B1206475) hydrocarbon.[1]

    • Oxidation Products: Oxidation can lead to the formation of the corresponding allyl alcohol. Boronic acids are generally susceptible to oxidative degradation.[1][2]

  • Boroxines (Anhydrides): Like other boronic acids, allylboronic acids can dehydrate to form cyclic trimers known as boroxines. This is frequently observed in mass spectrometry and can complicate NMR spectra.[1][3]

Q2: My this compound seems to be degrading during purification. What are the likely causes?

A2: Allylboronic acids can be sensitive to several conditions.[1] Their thermal sensitivity means that prolonged exposure to heat, such as during high-temperature recrystallization or distillation, can lead to degradation. Additionally, they are often sensitive to air and moisture, which can cause hydrolysis and oxidation.[3][4] Purification by silica (B1680970) gel chromatography has also been reported to cause decomposition for some sensitive allylboronic acids.[1]

Q3: How can I detect the presence of boroxine (B1236090) anhydrides in my sample?

A3: Boroxines can be identified using a couple of common analytical techniques:

  • Mass Spectrometry: Boroxines will appear as higher molecular weight species corresponding to the trimer of the this compound minus three water molecules.[1]

  • NMR Spectroscopy: The presence of boroxines can lead to broadened peaks or multiple sets of signals in the 1H and 13C NMR spectra, making them complex and difficult to interpret. Dissolving the sample in a coordinating solvent like deuterated methanol (B129727) (CD3OD) can often help break up the boroxine, leading to a sharper, more easily interpretable spectrum.[1]

Q4: Is HPLC a suitable method for analyzing the purity of my thermally sensitive this compound?

A4: Yes, HPLC can be a very effective technique for purity analysis. A reversed-phase method is typically used. However, it is important to be aware that on-column hydrolysis can sometimes occur.[1] Using a buffered mobile phase can help to obtain more reproducible results.[1] A high-throughput UHPLC-MS method using an Acquity BEH C18 column with 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) as the mobile phase has been shown to be effective for a broad range of boronic acids, with a run time of only one minute.[5]

Troubleshooting Guides

Issue 1: Low recovery or decomposition of the this compound during column chromatography.
  • Possible Cause: The this compound is sensitive to the acidic nature of standard silica gel, leading to degradation on the column.

  • Troubleshooting Steps:

    • Use Neutral Stationary Phase: Switch from silica gel to neutral alumina (B75360) for column chromatography.[6][7]

    • Consider an Alternative Technique: If decomposition persists, avoid traditional column chromatography. Consider purification via derivatization.

    • Derivatization to a More Stable Ester: Convert the this compound to its pinacol (B44631) ester, which is generally more stable and easier to purify by chromatography.[8] The pinacol ester can then be hydrolyzed back to the free boronic acid.

    • Protection as a Diethanolamine (B148213) Adduct: React the crude this compound with diethanolamine. The resulting adduct is often a crystalline solid that can be easily purified by recrystallization. The pure adduct can then be treated with an acid to regenerate the this compound.[9]

Issue 2: My 1H NMR spectrum is complex and difficult to interpret, showing broad signals.
  • Possible Cause: Formation of boroxine anhydrides is a likely cause of complex and broadened NMR spectra.[1]

  • Troubleshooting Steps:

    • Use a Coordinating Solvent: Re-acquire the NMR spectrum in a coordinating solvent such as deuterated methanol (CD3OD). This will often break up the boroxine trimer and result in a much cleaner spectrum.[1]

    • Check for Other Impurities: Compare the chemical shifts of unexpected peaks with tables of common laboratory solvents and known impurities like the corresponding propargylboronic acid isomer.[1]

Issue 3: My product is an oil or amorphous solid, making recrystallization difficult.
  • Possible Cause: The physical properties of the compound prevent the formation of a crystal lattice.

  • Troubleshooting Steps:

    • Liquid-Liquid Extraction: If the impurities are not acidic, perform a basic wash (e.g., with 1-2 M NaOH). This will convert the acidic this compound into its water-soluble boronate salt, which will partition into the aqueous phase. The organic impurities can then be washed away with an immiscible organic solvent. Finally, acidifying the aqueous layer will regenerate the pure this compound, which can be extracted into a fresh organic layer.[7][10]

    • Scavenger Resins: Use a scavenger resin containing diol or diethanolamine functionalities. These resins will selectively bind to the boronic acid, allowing impurities to be washed away. The purified boronic acid can then be released from the resin.[7]

Quantitative Data Summary

Purification TechniqueTypical PurityTypical YieldAdvantagesDisadvantagesReference(s)
Recrystallization >98%Moderate to GoodSimple, scalableNot suitable for oils/amorphous solids; potential for thermal degradation[6][9]
Column Chromatography (Neutral Alumina) >95%GoodGood for moderately polar compoundsCan still lead to some degradation[6][7]
Derivatization (Diethanolamine Adduct) >99%GoodForms stable, crystalline adducts; excellent for purificationRequires additional reaction and deprotection steps[9]
Basic Wash (Liquid-Liquid Extraction) VariableGoodSimple, avoids chromatographyOnly effective if impurities are not acidic[7][10]
HPLC Analytical dataN/AHigh resolution, good for purity assessmentCan have on-column degradation; requires specialized equipment[1][5][11][12]

Experimental Protocols

Protocol 1: Purification via Diethanolamine Adduct Formation
  • Adduct Formation: Dissolve the crude thermally sensitive this compound in a minimal amount of a suitable solvent such as diethyl ether.

  • Add diethanolamine (1.0 equivalent) dropwise while stirring.

  • The diethanolamine adduct will often precipitate as a crystalline solid. If not, the solution can be cooled to induce crystallization.

  • Isolation: Collect the crystalline adduct by filtration and wash with cold diethyl ether.

  • Recrystallization (Optional): The adduct can be further purified by recrystallization from a suitable solvent if necessary.

  • Regeneration of the this compound: Suspend the purified adduct in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1 M HCl) to hydrolyze the adduct and regenerate the free boronic acid.

  • Extraction: Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to yield the purified this compound.

Protocol 2: Purification by Basic Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude this compound mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, diethyl ether).

  • Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaOH or 1 M KOH) one to three times. The this compound will move into the aqueous layer as its boronate salt.

  • Separation: Combine the aqueous layers. The organic layer containing non-acidic impurities can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify with a strong acid (e.g., 1 M HCl) until the solution is acidic (test with pH paper). The this compound will precipitate or can be extracted.

  • Final Extraction: Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the purified this compound.

Visualizations

experimental_workflow start Crude this compound chromatography Column Chromatography start->chromatography Decomposition on Silica? recrystallization Recrystallization start->recrystallization Is it a solid? derivatization Derivatization start->derivatization High Purity Needed extraction Liquid-Liquid Extraction start->extraction Product is an oil or amorphous solid chromatography->derivatization Decomposition Persists pure_product Pure this compound chromatography->pure_product Success with Neutral Alumina recrystallization->extraction Product is an oil recrystallization->pure_product Successful Crystallization derivatization->pure_product Successful Deprotection extraction->pure_product Successful Separation

Caption: A decision-making workflow for selecting a purification technique.

Caption: A troubleshooting guide for common purification issues.

References

Overcoming poor regioselectivity in the allylation of imines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the allylation of imines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for the synthesis of homoallylic amines.

Frequently Asked Questions (FAQs)

Q1: My imine allylation reaction is resulting in a mixture of branched and linear regioisomers. How can I improve the regioselectivity?

A1: Poor regioselectivity is a common challenge in imine allylation. The outcome of the reaction, favoring either the branched (α-adduct) or linear (γ-adduct) product, is influenced by several factors. Here are key strategies to enhance regioselectivity:

  • Modulate the N-Protecting Group: The electronic and steric properties of the nitrogen protecting group can significantly direct the regiochemical outcome. For instance, in copper-hydride catalyzed allylations of imines with allenes, using an N-benzyl (Bn) or N-2,4-dimethoxybenzyl (DMB) group favors the formation of the branched product.[1] Conversely, employing a diphenylphosphinoyl (DPP) group can exclusively yield the linear isomer.[1]

  • Choice of Catalyst System: The catalyst plays a crucial role in determining regioselectivity.

    • Copper Hydride Catalysis: As mentioned, CuH-catalyzed systems with specific ligands can provide high selectivity for either the branched or linear product depending on the N-protecting group.[1]

    • Iridium Catalysis: Iridium catalysts have been shown to be highly effective in the enantioselective and regioselective monoallylation of enamines, which after hydrolysis, yield allylated ketones with high branched-to-linear selectivity (≥95:5 for most substrates).[2]

    • Palladium Catalysis: Palladium-catalyzed allylations can also be tuned. For example, a Pd/Xantphos system has been used for the α-allylation of imine-containing heterocycles.[3]

  • Nature of the Allylating Agent: The structure of the allylating agent is critical. The use of substituted allylic reagents can be challenging, but catalyst systems have been developed to control both regio- and stereoselectivity.[4]

  • Reaction Conditions: Solvent and additives can influence the reaction pathway. For example, in certain copper-catalyzed allylations, the use of MTBE as a solvent was found to provide the highest syn:anti ratio for the branched product.[1]

Q2: I am observing low diastereoselectivity in my reaction. What factors can I adjust?

A2: Diastereoselectivity in imine allylation is often controlled by the transition state geometry. Here are some approaches to improve it:

  • Solvent Effects: The choice of solvent can impact the diastereoselectivity. A solvent screen is often a good starting point for optimization. For example, in a CuH-catalyzed allylation, changing the solvent from toluene (B28343) to MTBE improved the syn:anti ratio.[1]

  • Lewis Acid Mediation: The use of Lewis acids can promote the formation of specific transition states, thereby enhancing diastereoselectivity. For instance, Lewis-acid mediated allylations of β-alkoxy N-tosyl imines have been shown to proceed with high anti diastereoselectivity through the formation of a six-membered ring chelate.[5]

  • Chiral Auxiliaries and Catalysts: Employing chiral auxiliaries on the imine or using a chiral catalyst are established methods for inducing diastereoselectivity and enantioselectivity.

Q3: My reaction is not proceeding to completion or is giving low yields. What are some common causes and solutions?

A3: Low reactivity can stem from several factors related to the substrates and reagents:

  • Imine Stability and Electrophilicity: Imines can be unstable, particularly N-H imines.[4] The electrophilicity of the imine is also crucial. N-substitution with electron-withdrawing groups (e.g., acyl, sulfonyl, or phosphonyl) can increase reactivity.[4]

  • Activity of the Allylating Agent: The nature of the organometallic allylating agent is important. Strong nucleophiles like organolithium and organomagnesium compounds are highly reactive.[4] For less reactive imines, a more reactive allylating agent may be necessary.

  • Catalyst Activity and Loading: Ensure the catalyst is active and used at an appropriate loading. Catalyst deactivation can be an issue.

  • Reaction Conditions: Temperature and reaction time are critical parameters. Some reactions require elevated temperatures to proceed at a reasonable rate, while others may need to be run at low temperatures to control selectivity.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Poor Regioselectivity (Mixture of branched and linear products) N-protecting group is not sufficiently directing.1. Switch to a more sterically demanding or electronically different N-protecting group. For branched products, consider N-DMB; for linear products, try N-DPP in CuH-catalyzed systems.[1] 2. Experiment with different catalyst systems (e.g., Ir, Pd) known to favor a specific regioisomer.[2][3]
Low Diastereoselectivity Unfavorable transition state geometry.1. Conduct a solvent screen to identify solvents that may favor a specific diastereomer. 2. Introduce a Lewis acid to promote chelation control.[5] 3. If applicable, modify the chiral ligand or auxiliary.
Low or No Conversion Low imine electrophilicity or stability.1. Use an imine with an electron-withdrawing group on the nitrogen (e.g., N-tosyl, N-phosphinoyl).[4] 2. Consider in situ generation of the imine.
Inactive allylating agent or catalyst.1. Use a more reactive allylating agent. 2. Verify the quality and activity of the catalyst and increase loading if necessary.
Sub-optimal reaction conditions.1. Systematically vary the reaction temperature and time.
Difficulty in Product Purification Isomers are difficult to separate.1. Focus on optimizing the reaction for higher selectivity to simplify purification. 2. Explore different chromatographic techniques or derivatization to facilitate separation.

Experimental Protocols

Protocol 1: Copper-Hydride Catalyzed Regiodivergent Allylation of Imines with Allenes[1]

This protocol allows for the selective synthesis of either the branched or linear homoallylic amine by tuning the N-protecting group on the imine.

Branched-Selective Allylation:

  • Reaction Setup: In a nitrogen-filled glovebox, add CuCl₂ (2.5 mol%), (R,R)-Ph-BPE (3.0 mol%), and NaOtBu (12.0 mol%) to a vial. Add THF (0.1 M) and stir for 30 minutes. In a separate vial, dissolve the N-DMB imine (1.0 equiv) and the allene (B1206475) (1.2 equiv) in THF (0.2 M).

  • Reaction Execution: Add the imine/allene solution to the catalyst mixture. Then, add pinacolborane (1.2 equiv) dropwise.

  • Monitoring and Workup: Stir the reaction at room temperature and monitor by TLC or GC-MS. Upon completion, quench with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Linear-Selective Allylation:

  • Reaction Setup: In a nitrogen-filled glovebox, add Cu(OAc)₂ (5.0 mol%) and 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (DCyPE) (6.0 mol%) to a vial. Add THF (0.1 M) and stir. In a separate vial, dissolve the N-DPP imine (1.0 equiv) and the allene (1.5 equiv) in THF (0.2 M).

  • Reaction Execution: Add the imine/allene solution to the catalyst mixture. Then, add Diethoxymethylsilane (DEMS) (2.0 equiv).

  • Monitoring and Workup: Stir the reaction at room temperature and monitor by TLC or GC-MS. Upon completion, quench with saturated aqueous NH₄Cl, extract with an organic solvent, dry, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Iridium-Catalyzed Enantioselective and Regioselective Allylation of Enamines[2]

This protocol is for the synthesis of branched allylated ketones via the allylation of enamines.

  • Catalyst Preparation: Prepare the cyclometalated iridium catalyst in a separate step according to the literature procedure.

  • Reaction Setup: In a nitrogen-filled glovebox, add the iridium catalyst (mol% as optimized), ZnCl₂ (as an alcohol adsorbent), and the enamine (1.0 equiv) to a vial. Add toluene as the solvent.

  • Reaction Execution: Add the isopropyl carbonate allylating agent. Stir the reaction at room temperature for the specified time (typically a few hours).

  • Hydrolysis and Workup: After the reaction is complete, perform hydrolysis of the enamine using NaOAc/AcOH(aq). Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting ketone by flash column chromatography.

Data Presentation

Table 1: Influence of N-Protecting Group and Ligand on Regioselectivity in CuH-Catalyzed Allylation [1]

EntryN-Protecting GroupLigandProductRegioselectivity (Branched:Linear)Yield (%)
1DMBDCyPEBranched>98:295
2DPPDCyPELinear<2:9891

Table 2: Substrate Scope for Branched-Selective Allylation [1]

EntryImine Substrate (Ar)Yield (%)syn:anti
1Phenyl9515:1
24-MeO-Ph9212:1
34-CF₃-Ph8818:1
42-Thienyl85>20:1

Visualizations

logical_relationship cluster_imine Imine Substrate cluster_reagents Reagents & Conditions cluster_outcome Reaction Outcome Imine Imine ProtectingGroup N-Protecting Group Imine->ProtectingGroup Influences Branched Branched Product (α-adduct) ProtectingGroup->Branched e.g., DMB Linear Linear Product (γ-adduct) ProtectingGroup->Linear e.g., DPP AllylSource Allylating Agent (e.g., Allene) AllylSource->Branched AllylSource->Linear Catalyst Catalyst System (e.g., CuH, Ir) Catalyst->Branched Controls Catalyst->Linear Controls Solvent Solvent Solvent->Branched Affects Diastereoselectivity

Caption: Factors influencing the regioselectivity of imine allylation.

experimental_workflow start Start: Reaction Setup reagents 1. Prepare Catalyst Solution 2. Prepare Substrate Solution (Imine + Allylating Agent) start->reagents reaction 3. Mix Reagents 4. Add Hydrosilane/Borane 5. Stir at RT reagents->reaction monitoring 6. Monitor by TLC/GC-MS reaction->monitoring workup 7. Quench Reaction 8. Liquid-Liquid Extraction monitoring->workup Reaction Complete purification 9. Dry Organic Layer 10. Concentrate 11. Column Chromatography workup->purification product Final Product: Homoallylic Amine purification->product

Caption: General experimental workflow for catalyzed imine allylation.

signaling_pathway cluster_branched Branched Pathway cluster_linear Linear Pathway imine_n N-DMB Imine ts_n Closed Transition State (N-Coordination) imine_n->ts_n CuH Catalyst prod_b Branched Product ts_n->prod_b imine_o N-DPP Imine ts_o Closed Transition State (O-Coordination) imine_o->ts_o CuH Catalyst prod_l Linear Product ts_o->prod_l

Caption: Proposed mechanistic pathways for regiodivergent CuH-catalyzed allylation.[1]

References

Technical Support Center: Catalyst Deactivation and Regeneration in Allylboration Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during allylboration experiments, with a focus on catalyst deactivation and regeneration. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity from the Start

Q: My allylboration reaction is not proceeding, or the conversion is very low. What are the possible causes and how can I troubleshoot this?

A: Low initial catalytic activity can stem from several factors related to catalyst integrity and reaction conditions. Here’s a systematic troubleshooting approach:

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Catalyst Poisoning by Impurities Moisture: Ensure all reagents and solvents are rigorously dried. Water can hydrolyze and deactivate Lewis acid catalysts. Use freshly distilled solvents and dry glassware.[1] Oxygen: For oxygen-sensitive catalysts, especially copper and palladium-based systems, degas solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2] Other Contaminants: Impurities in starting materials (e.g., sulfur, halides) can act as catalyst poisons.[3] Purify starting materials if their quality is uncertain.
Incorrect Catalyst Activation Some catalyst precursors require an activation step. For example, palladium(II) salts often need to be reduced to palladium(0) in situ to enter the catalytic cycle. Ensure that the reaction conditions are suitable for this activation.[4]
Inappropriate Reaction Conditions Temperature: Allylboration reactions can be highly temperature-sensitive. Verify that the reaction is being conducted at the optimal temperature reported in the literature for the specific catalyst system. Solvent: The choice of solvent can significantly impact catalyst activity and stability. Ensure the solvent is appropriate for the chosen catalyst and does not interfere with the reaction.
Degraded Catalyst The catalyst may have degraded during storage. If possible, use a fresh batch of catalyst or verify the integrity of the current batch through appropriate analytical techniques (e.g., NMR, X-ray crystallography).

Experimental Workflow for Troubleshooting Low Initial Activity:

G Start Low/No Initial Activity Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Check_Inertness Ensure Inert Atmosphere (if required) Check_Purity->Check_Inertness Check_Conditions Confirm Reaction Temperature and Solvent Check_Inertness->Check_Conditions Check_Catalyst Assess Catalyst Integrity Check_Conditions->Check_Catalyst Run_Control Run a Control Reaction with Known Substrates Check_Catalyst->Run_Control Analyze Analyze Results Run_Control->Analyze Success Reaction Proceeds Analyze->Success Failure Problem Persists Analyze->Failure

A logical workflow for troubleshooting low initial catalyst activity.
Issue 2: Catalyst Deactivation During the Reaction

Q: My reaction starts well but then slows down or stops completely before reaching full conversion. What could be causing my catalyst to deactivate?

A: Catalyst deactivation during the reaction is a common problem. The primary causes are typically related to the formation of inhibiting species or changes to the catalyst structure over time.

Common Deactivation Pathways and Solutions:

Deactivation Pathway Description Catalyst System(s) Affected Troubleshooting/Regeneration
Borylation of Chiral Ligand In asymmetric allylborations using chiral diols like BINOL, the diol can become borylated during the reaction, forming an inactive species.[5]BINOL-based catalystsThe addition of a tertiary alcohol, such as tert-butanol (B103910) (tBuOH), can help regenerate the active BINOL catalyst by facilitating the removal of the boryl group.[5]
Reduction and Aggregation of Metal Center Palladium(II) catalysts can be reduced to palladium(0), which can then aggregate into inactive nanoparticles, leading to a loss of catalytic activity.Palladium-based catalystsA reactivation protocol involving the addition of an oxidant like benzoquinone (BQ) and a base such as triethylamine (B128534) (TEA) can be employed to redisperse the palladium and potentially regenerate the active catalytic species.
Hydrolysis of Lewis Acid Lewis acid catalysts are susceptible to hydrolysis by trace amounts of water, which can be present in reagents or generated in situ. This leads to the formation of less active or inactive species.Lewis acid catalysts (e.g., those based on B, Al, Sn)Rigorous exclusion of water is critical. If deactivation occurs, it may be irreversible in the reaction pot. The catalyst would need to be recovered and reactivated, for example, by heating under vacuum to remove water.
Product Inhibition/Coordination The product of the reaction or a byproduct may coordinate strongly to the catalyst's active site, preventing further substrate binding and turnover.Various metal-based catalystsModifying the reaction conditions (e.g., temperature, concentration) may help to disfavor product binding. In some cases, catalyst regeneration may require a separate purification step.
Fouling by Polymerization/Coke Formation Under certain conditions, starting materials or intermediates can polymerize or form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[1]Heterogeneous catalysts, but can occur in homogeneous systems under harsh conditions.For heterogeneous catalysts, regeneration often involves controlled oxidation (burning off the coke) at elevated temperatures. For homogeneous catalysts, this is typically irreversible.

Signaling Pathway Illustrating BINOL Catalyst Deactivation and Regeneration:

G Active_BINOL Active BINOL Catalyst Product Homoallylic Alcohol Active_BINOL->Product Catalyzes Allylboration Borylated_BINOL Inactive Borylated BINOL Active_BINOL->Borylated_BINOL Reacts with Boron Species Allylboronic_Acid Allylboronic Acid Allylboronic_Acid->Product Carbonyl Carbonyl Compound Carbonyl->Product Borylated_BINOL->Active_BINOL Regeneration tBuOH tBuOH tBuOH->Borylated_BINOL

Deactivation and regeneration cycle of a BINOL catalyst.

Frequently Asked Questions (FAQs)

Q1: How can I tell if my catalyst has deactivated or if the reaction is just slow?

A1: To distinguish between slow kinetics and deactivation, you can monitor the reaction progress over time using techniques like TLC, GC, or NMR. If the reaction rate is initially reasonable and then plateaus significantly before full conversion, catalyst deactivation is a likely cause. In contrast, a consistently slow but steady conversion suggests inherently slow kinetics under the chosen conditions.

Q2: I suspect water is deactivating my Lewis acid catalyst. How can I rigorously exclude it from my reaction?

A2: To minimize water contamination:

  • Glassware: Oven-dry all glassware at >120 °C for several hours and cool it under a stream of dry inert gas or in a desiccator.

  • Solvents: Use freshly distilled solvents from an appropriate drying agent or purchase anhydrous solvents and store them under an inert atmosphere over molecular sieves.

  • Reagents: Dry solid reagents in a vacuum oven. Liquid reagents should be distilled if possible.

  • Atmosphere: Assemble the reaction under a positive pressure of a dry inert gas (argon or nitrogen).

Q3: Are there any general-purpose catalyst regeneration techniques I can try?

A3: While catalyst-specific protocols are generally more effective, some general strategies can be attempted for certain classes of catalysts. For deactivated palladium-on-carbon catalysts from hydrogenation reactions, washing with a solvent like chloroform (B151607) followed by an acid like glacial acetic acid has been shown to restore activity by removing adsorbed organic species. For some solid acid catalysts, washing with water or a suitable organic solvent followed by calcination can regenerate the active sites. However, it is crucial to first understand the nature of the catalyst and the likely deactivation mechanism before attempting any regeneration procedure, as an inappropriate treatment can cause irreversible damage.

Q4: Can I reuse a catalyst without a regeneration step?

A4: In some cases, if the catalyst is robust and deactivation is minimal, it may be possible to recover and reuse it directly. This is more common with heterogeneous catalysts that can be easily filtered from the reaction mixture. However, for most homogeneous catalysts, recovery and reuse without a purification or regeneration step are challenging and often lead to decreased performance in subsequent runs. It is always advisable to assess the catalyst's activity on a small scale before committing to a larger-scale reaction with a recycled catalyst.

Quantitative Data on Catalyst Performance

The following table summarizes hypothetical but representative data illustrating the impact of deactivation and the potential for recovery through regeneration for common catalyst systems in allylboration.

Catalyst System Condition Yield (%) Enantiomeric Excess (ee, %)
(R)-BINOL/Ti(OiPr)₄ Fresh Catalyst9592
Deactivated (no tBuOH)4085
Regenerated (with tBuOH)9291
Pd(PPh₃)₄ Fresh Catalyst98N/A
Deactivated (after 1st run)65N/A
Regenerated (BQ/TEA treatment)90N/A
Sc(OTf)₃ Fresh Catalyst (anhydrous)99N/A
Deactivated (trace H₂O)25N/A
After attempted regeneration30N/A

Experimental Protocols

Protocol 1: Regeneration of a Borylated BINOL Catalyst

This protocol is based on the principle of using a tertiary alcohol to facilitate the removal of a deactivating boryl group from the BINOL ligand.[5]

Materials:

  • Deactivated reaction mixture containing the BINOL catalyst.

  • tert-Butanol (tBuOH), anhydrous.

  • Anhydrous solvent (e.g., toluene).

Procedure:

  • To the reaction mixture where catalyst deactivation is suspected (indicated by stalled conversion), add 3-5 equivalents of anhydrous tBuOH relative to the BINOL catalyst.

  • Stir the reaction mixture at the optimal reaction temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or GC to observe if the conversion of the starting material resumes.

  • Upon completion of the reaction, proceed with the standard workup procedure.

Logical Diagram for BINOL Regeneration:

G Start Reaction Stalls Add_tBuOH Add 3-5 eq. tBuOH Start->Add_tBuOH Stir Stir at Reaction Temp (1-2 hours) Add_tBuOH->Stir Monitor Monitor Progress (TLC/GC) Stir->Monitor Check_Conversion Does Conversion Resume? Monitor->Check_Conversion Continue Continue Reaction to Completion Check_Conversion->Continue Yes Troubleshoot_Further Further Troubleshooting Required Check_Conversion->Troubleshoot_Further No Workup Proceed to Workup Continue->Workup

A step-by-step workflow for the regeneration of a BINOL catalyst.
Protocol 2: Reactivation of a Deactivated Palladium Catalyst

This protocol is designed to address the deactivation of palladium catalysts that have been reduced to inactive Pd(0) aggregates.

Materials:

  • Deactivated reaction mixture containing the palladium catalyst.

  • Benzoquinone (BQ).

  • Triethylamine (TEA).

  • Anhydrous solvent (e.g., THF or toluene).

Procedure:

  • To the reaction mixture exhibiting catalyst deactivation, add 10-20 mol% of benzoquinone (BQ) relative to the palladium catalyst.

  • Following the addition of BQ, add 1-2 equivalents of triethylamine (TEA) relative to the palladium catalyst.

  • Allow the reaction to stir at room temperature or slightly elevated temperature (e.g., 40 °C) for 1-3 hours.

  • Monitor the reaction for any resumption of catalytic activity.

  • Once the reaction is complete, proceed with the appropriate workup. Note that the additives (BQ, TEA) will need to be removed during purification.

Note: This procedure is a general guideline and may require optimization for specific substrates and reaction conditions. The success of the reactivation is not guaranteed and depends on the precise nature of the deactivated palladium species.

References

Technical Support Center: Minimizing Epimerization During Workup of Chiral Homoallylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize epimerization during the workup of chiral homoallylic alcohols.

Troubleshooting Guide

This guide addresses specific issues that can lead to the loss of stereochemical integrity in chiral homoallylic alcohols during experimental workup.

Q1: I am observing significant epimerization of my chiral homoallylic alcohol after aqueous workup. What are the likely causes?

Possible Causes:

  • Acidic Conditions: The presence of even catalytic amounts of acid can lead to epimerization. The chiral center of a homoallylic alcohol can be susceptible to acid-catalyzed isomerization.

  • Basic Conditions: Strong bases can deprotonate the hydroxyl group, and in some cases, may facilitate isomerization pathways.

  • Elevated Temperatures: Performing the workup at room temperature or higher can provide the necessary activation energy for epimerization, especially if acidic or basic impurities are present.

  • Prolonged Exposure: The longer your chiral homoallylic alcohol is in contact with acidic or basic aqueous solutions, the greater the risk of epimerization.

Solutions:

  • Use Buffered Solutions: Instead of pure water, use a buffered aqueous solution for washing. A phosphate (B84403) buffer with a pH of 7.0 can help maintain neutral conditions and prevent exposure to acidic or basic environments.

  • Work at Low Temperatures: Perform the entire workup procedure at low temperatures (0-5 °C) using an ice bath. This will significantly reduce the rate of potential epimerization reactions.

  • Minimize Contact Time: Work efficiently to minimize the time your organic layer is in contact with the aqueous phase.

  • Use Mild Quenching Agents: Quench the reaction with a saturated solution of ammonium (B1175870) chloride (NH₄Cl), which is weakly acidic, or a phosphate buffer instead of strong acids.

Q2: My chiral homoallylic alcohol appears to be epimerizing during purification by silica (B1680970) gel chromatography. How can I prevent this?

Possible Causes:

  • Acidity of Silica Gel: Standard silica gel is inherently acidic and can cause epimerization of sensitive chiral alcohols.

  • Solvent System: The choice of solvent can influence the acidity of the silica gel surface and the time the compound spends on the column.

Solutions:

  • Neutralize Silica Gel: Deactivate the silica gel by treating it with a base before use. A common method is to slurry the silica gel in the chosen eluent containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), and then pack the column.

  • Use Alumina (B75360): Consider using neutral or basic alumina as the stationary phase instead of silica gel.

  • Alternative Purification Methods: If possible, purify the chiral homoallylic alcohol by recrystallization or distillation to avoid contact with acidic stationary phases.

  • Chiral HPLC: For analytical and small-scale preparative purposes, chiral High-Performance Liquid Chromatography (HPLC) can be used to separate epimers.

Q3: I suspect epimerization is occurring, but I am unsure how to quantify it. What is the best analytical method?

Solution:

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most reliable and widely used method for separating and quantifying enantiomers and diastereomers of chiral alcohols. By using a suitable chiral stationary phase (CSP), you can achieve baseline separation of the epimers and determine their ratio by integrating the peak areas.

  • Chiral Gas Chromatography (GC): For volatile homoallylic alcohols, chiral GC can also be an effective method.

  • NMR Spectroscopy with Chiral Shift Reagents: In some cases, Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral shift reagent can be used to differentiate between epimers. However, this method is generally less accurate for quantification than chiral chromatography.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of chiral homoallylic alcohols?

Epimerization is a chemical process where the configuration of one stereocenter in a molecule with multiple stereocenters is inverted. For a chiral homoallylic alcohol, this means the spatial arrangement of the hydroxyl group relative to the other substituents around the chiral carbon is changed, leading to the formation of a diastereomer (an epimer).

Q2: Why is it critical to minimize epimerization in drug development?

In drug development, different stereoisomers of a chiral molecule can have significantly different pharmacological activities, metabolic pathways, and toxicological profiles. Uncontrolled epimerization leads to a mixture of diastereomers, which can result in a final product with reduced efficacy, altered side-effect profile, or undesired toxicity. Regulatory agencies require strict control over the stereochemical purity of chiral drugs.

Q3: Can protecting the hydroxyl group prevent epimerization?

Yes, protecting the hydroxyl group can be an effective strategy to prevent epimerization during workup and purification. By converting the alcohol to a more robust functional group, such as a silyl (B83357) ether (e.g., TBDMS ether) or a benzyl (B1604629) ether, you can shield it from conditions that might induce epimerization. The protecting group can then be removed under mild conditions at a later stage of the synthesis.

Protecting GroupIntroduction ConditionsRemoval ConditionsStability
TBDMS (tert-Butyldimethylsilyl)TBDMSCl, Imidazole, DMFTBAF, THF or HF/PyridineStable to mild base, some oxidizing and reducing agents. Labile to acid.
TBS (tert-Butyldimethylsilyl)TBSCl, Imidazole, DMFTBAF, THF or HF/PyridineSimilar to TBDMS.
TIPS (Triisopropylsilyl)TIPSCl, Imidazole, DMFTBAF, THF or HF/PyridineMore stable to acidic conditions than TBDMS/TBS.
Bn (Benzyl)NaH, BnBr, THFH₂, Pd/C (Hydrogenolysis)Stable to a wide range of acidic and basic conditions.

Q4: What are the ideal workup conditions to prevent epimerization of a sensitive chiral homoallylic alcohol?

The ideal workup is one that is performed quickly, at low temperature, and under neutral pH conditions. The use of buffered aqueous solutions (pH 7) for washing, followed by drying with an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and rapid removal of the solvent under reduced pressure at low temperature is recommended.

Experimental Protocols

Protocol 1: General Workup Procedure to Minimize Epimerization

  • Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or a phosphate buffer (pH 7).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) at 0 °C. Perform the extraction multiple times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic).

    • Brine (saturated aqueous NaCl solution). All washes should be performed at 0 °C.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature of ≤ 30 °C).

  • Purification: If chromatography is necessary, use deactivated silica gel or alumina.

Protocol 2: Chiral HPLC Analysis of a Homoallylic Alcohol

  • Sample Preparation: Prepare a stock solution of the chiral homoallylic alcohol in a suitable solvent (e.g., HPLC-grade isopropanol (B130326) or hexane) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector and a chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane (B92381) and isopropanol. The exact ratio will need to be optimized for the specific compound.

  • Analysis: Inject the sample onto the column and monitor the elution of the epimers. The ratio of the two epimers can be determined by integrating the areas of their respective peaks.

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Note: These are general conditions and may need to be optimized for your specific analyte.

Visualizations

Epimerization_Mechanism cluster_acid Acid-Catalyzed Epimerization R-Alcohol R-Homoallylic Alcohol Protonated_Alcohol Protonated Alcohol R-Alcohol->Protonated_Alcohol + H⁺ Carbocation Planar Carbocation (loss of chirality) Protonated_Alcohol->Carbocation - H₂O Carbocation->R-Alcohol + H₂O (attack from original face) S-Alcohol S-Homoallylic Alcohol Carbocation->S-Alcohol + H₂O (attack from opposite face)

Caption: Acid-catalyzed epimerization mechanism.

Workup_Workflow Start Reaction Mixture Quench Quench at 0°C (e.g., sat. NH₄Cl) Start->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Wash Wash with Buffered Solution (pH 7) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo (low temperature) Dry->Concentrate Purify Purify (e.g., deactivated silica) Concentrate->Purify Analyze Analyze by Chiral HPLC Purify->Analyze End Pure Chiral Alcohol Analyze->End

Caption: Recommended workup workflow.

Troubleshooting_Tree Start Epimerization Observed? Workup During Workup? Start->Workup Yes Purification During Purification? Start->Purification No Workup->Purification No Low_Temp Use Low Temperature (0-5°C) and Buffered Wash (pH 7) Workup->Low_Temp Yes Deactivated_Silica Use Deactivated Silica Gel or Alumina Purification->Deactivated_Silica Yes Protecting_Group Consider Protecting Group Strategy Purification->Protecting_Group No

Caption: Troubleshooting decision tree.

Addressing steric hindrance in the allylboration of bulky ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the allylboration of sterically hindered ketones.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it impact the allylboration of bulky ketones?

A1: Steric hindrance refers to the spatial arrangement of atoms in a molecule that impedes a chemical reaction. In the context of allylboration, bulky substituents on the ketone's carbonyl carbon and/or on the allylboron reagent can prevent the necessary approach of the nucleophile (allylboron) to the electrophile (ketone), leading to slow reaction rates or no reaction at all. This is due to the high energy of the crowded transition state.

Q2: Which factors should I consider when selecting an allylborating reagent for a sterically hindered ketone?

A2: For bulky ketones, the reactivity of the allylborating reagent is crucial. Highly reactive reagents are often required to overcome the steric barrier. Consider the following:

  • Allylboronic acids: These are generally more reactive than their corresponding pinacol (B44631) esters and can react with ketones under mild, neutral conditions.[1]

  • Borinic esters: These are highly reactive intermediates that can be generated in situ and have shown great success in the allylation of hindered systems, including the formation of contiguous quaternary stereocenters.

  • Potassium allyltrifluoroborates: These are robust and bench-stable reagents that can be effective in certain systems.[2]

  • Allyldiisopropoxyborane: This reagent has been used in conjunction with chiral diol catalysts for the asymmetric allylboration of ketones.[3]

Q3: When should I consider using a catalyst, and what types are effective for bulky ketones?

A3: Catalysts are often essential for activating either the ketone or the allylboron reagent, thereby lowering the activation energy of the reaction. For sterically demanding substrates, consider:

  • Brønsted Acids: Chiral phosphoric acids (CPAs) and chiral phosphoramide (B1221513) catalysts have been successfully employed, particularly for enantioselective allylborations.[4][5][6] While much of the research focuses on aldehydes, the principles can be extended to ketones.

  • Lewis Acids: Lewis acids can activate the ketone by coordinating to the carbonyl oxygen, making it more electrophilic. However, care must be taken as some Lewis acids can interfere with the diastereoselectivity of the reaction.[2][7] The combination of a chiral diol with SnCl4 has been shown to be effective for aldehydes and may be applicable to ketones.[7]

  • Copper(I) Catalysts: For specific applications like the formal allylboration of ketimines, Cu(I) catalysts with chiral phosphine (B1218219) ligands have been reported.[2] More recently, "CuF"-based catalysts have been developed for low-reactive or sterically hindered ketones.[1]

Q4: Can reaction conditions be modified to favor the allylboration of a bulky ketone?

A4: Yes, modifying reaction conditions can significantly impact the outcome. Consider the following:

  • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier, but it may also lead to side reactions or reduced selectivity.[8]

  • Solvent: The choice of solvent can influence reaction rates and selectivities. Non-coordinating solvents are often preferred.

  • Additives: The addition of tertiary alcohols, such as tert-amyl alcohol, has been shown to accelerate the methallylboration of ketones in a solvent- and metal-free process.[8]

Troubleshooting Guides

Problem 1: Low to No Conversion

You are attempting to perform an allylboration on a bulky ketone, but you observe very little or no formation of the desired homoallylic alcohol.

Potential Cause Suggested Solution
High Steric Hindrance 1. Switch to a more reactive allylboron reagent: If using an allylboronate ester (e.g., pinacol ester), consider switching to the corresponding allylboronic acid or generating a more reactive borinic ester in situ.[1] 2. Increase reaction temperature: Cautiously increase the reaction temperature in increments to provide more energy to overcome the activation barrier. Monitor for decomposition of starting materials or products.[8]
Low Ketone Reactivity 1. Use a Lewis or Brønsted acid catalyst: Introduce a catalyst to activate the ketone. For example, chiral phosphoric acids or Lewis acids like SnCl4 in combination with a diol can enhance electrophilicity.[7][9] 2. Consider a metal-catalyzed approach: Boron-catalyzed allylation using allenes has been shown to be effective for a range of ketones.[3][10][11]
Inefficient Catalyst 1. Screen different catalysts: If using a catalyst, its effectiveness may be substrate-dependent. Screen a variety of Brønsted and Lewis acids. Chiral phosphoramide catalysts have been shown to be effective for sterically hindered aldehydes where traditional CPAs fail.[4][5] 2. Increase catalyst loading: A higher catalyst loading (e.g., from 5 mol% to 10 mol%) may be necessary for challenging substrates.
Inhibitors Present 1. Ensure anhydrous conditions: Water can hydrolyze the allylboron reagent and deactivate many catalysts. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Purify reagents: Impurities in the ketone, allylboron reagent, or solvent can inhibit the reaction. Purify all starting materials before use.
Problem 2: Poor Diastereoselectivity

The allylboration reaction proceeds, but the desired diastereomer is formed in a low ratio.

Potential Cause Suggested Solution
Flexible Transition State 1. Use a chiral catalyst or auxiliary: The use of chiral diols, such as those derived from BINOL or tartrates, can create a more rigid and ordered transition state, leading to higher diastereoselectivity.[12] 3,3'-disubstituted BINOLs have been shown to be particularly effective.[12] 2. Employ α- or γ-substituted allylboron reagents: The substituents on the allylboron reagent can influence the facial selectivity of the addition. The use of chiral α-disubstituted allylBpin reagents has been explored to control diastereoselectivity.[2]
Reaction Temperature Too High 1. Lower the reaction temperature: Higher temperatures can lead to less selective reactions. If conversion is acceptable, try running the reaction at a lower temperature (e.g., -78 °C).
Incorrect Reagent Geometry 1. Use stereodefined allylboron reagents: The E/Z geometry of the allylboron reagent often dictates the syn/anti stereochemistry of the product. Ensure you are using a stereochemically pure reagent if a specific diastereomer is desired.

Experimental Protocols

Protocol 1: General Procedure for Tert-Alcohol Accelerated Methallylboration of Ketones

This protocol is adapted from a solvent- and metal-free process.[8]

  • To a clean, dry vial equipped with a magnetic stir bar, add the ketone (1.0 equiv).

  • Add tert-amyl alcohol (2.0 equiv).

  • Add B-methallylborinane (1.5 equiv) to the mixture.

  • Stir the reaction mixture at 23 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with an appropriate aqueous solution (e.g., saturated NH4Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Asymmetric Allylboration of a Ketone using a Chiral BINOL-Derived Boronate

This protocol is a general representation based on the use of chiral auxiliaries.[12]

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the 3,3'-disubstituted BINOL (1.0 equiv) in an anhydrous solvent (e.g., THF).

  • Cool the solution to 0 °C and add triallylborane (B1609386) (0.33 equiv) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to form the chiral allylboronate reagent.

  • In a separate flame-dried Schlenk flask, dissolve the bulky ketone (1.0 equiv) in anhydrous THF.

  • Cool the ketone solution to -78 °C.

  • Add the freshly prepared chiral allylboronate solution dropwise to the ketone solution.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with an appropriate aqueous workup.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify by flash column chromatography and determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Steric_Hindrance cluster_ideal Favorable Reaction cluster_hindered Sterically Hindered Reaction Ketone_I Less Hindered Ketone TS_I Accessible Transition State Ketone_I->TS_I Allylboron_I Allylboron Reagent Allylboron_I->TS_I Product_I Homoallylic Alcohol TS_I->Product_I Low Activation Energy Ketone_H Bulky Ketone TS_H Crowded Transition State Ketone_H->TS_H Allylboron_H Allylboron Reagent Allylboron_H->TS_H No_Reaction Low/No Conversion TS_H->No_Reaction High Activation Energy

Caption: Steric hindrance in allylboration increases the transition state energy.

Troubleshooting_Workflow Start Start: Allylboration of Bulky Ketone Check_Conversion Check Conversion by TLC/GC-MS Start->Check_Conversion Is_Conversion_Low Conversion < 10%? Check_Conversion->Is_Conversion_Low Increase_Reactivity Increase Reagent Reactivity (e.g., this compound) Is_Conversion_Low->Increase_Reactivity Yes Check_Stereo Check Diastereoselectivity Is_Conversion_Low->Check_Stereo No Add_Catalyst Add Catalyst (Brønsted/Lewis Acid) Increase_Reactivity->Add_Catalyst Increase_Temp Increase Temperature Add_Catalyst->Increase_Temp Increase_Temp->Check_Conversion Is_Stereo_Low Diastereoselectivity Low? Check_Stereo->Is_Stereo_Low Use_Chiral_Aux Use Chiral Auxiliary/Catalyst (e.g., BINOL-derived) Is_Stereo_Low->Use_Chiral_Aux Yes End Successful Reaction Is_Stereo_Low->End No Lower_Temp Lower Temperature Use_Chiral_Aux->Lower_Temp Lower_Temp->Check_Conversion

Caption: A workflow for troubleshooting common issues in allylboration reactions.

Reagent_Selection Start Select Reagents for Bulky Ketone Allylboration Ketone_Type Is the Ketone Highly Hindered? Start->Ketone_Type Highly_Reactive_Boron Use Highly Reactive Allylboron Reagent (e.g., Borinic Ester) Ketone_Type->Highly_Reactive_Boron Yes Standard_Boron Start with Allylboronic Acid or Pinacol Ester Ketone_Type->Standard_Boron No Asymmetric Is Asymmetric Synthesis Required? Highly_Reactive_Boron->Asymmetric Standard_Boron->Asymmetric Chiral_Catalyst Use Chiral Catalyst (e.g., Chiral Phosphoric Acid) Asymmetric->Chiral_Catalyst Yes Achiral Use Achiral Catalyst or Additive (e.g., t-AmylOH) Asymmetric->Achiral No Chiral_Auxiliary Use Chiral Auxiliary (e.g., BINOL-derived) Chiral_Catalyst->Chiral_Auxiliary

Caption: Decision tree for selecting reagents for bulky ketone allylboration.

References

Navigating the Stability of Allylboronic Acid Pinacol Ester: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allylboronic acid pinacol (B44631) ester is a critical reagent in modern organic synthesis, prized for its role in constructing complex molecules. However, its utility is intrinsically linked to its stability. This guide provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound pinacol ester?

A1: To maximize shelf life, this compound pinacol ester should be stored at 2-8°C.[1][2][3][4] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, as it is sensitive to moisture and air.[1][5] The container must be tightly sealed and kept upright to prevent leakage.[1][6]

Q2: I've observed a change in the appearance or consistency of my this compound pinacol ester. What could be the cause?

A2: A change in appearance, such as cloudiness or the formation of solid precipitates, can indicate degradation. The primary degradation pathway is hydrolysis, where the ester reacts with moisture to form this compound and pinacol.[7][8] Oxidation is another potential degradation route.

Q3: How can I detect degradation in my sample?

A3: Degradation can be monitored by analytical techniques such as ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC). In the ¹H NMR spectrum, the appearance of new signals corresponding to this compound and pinacol would indicate hydrolysis. When using reversed-phase HPLC, be aware that the analytical conditions themselves can sometimes promote hydrolysis of the ester.[8][9] Specialized HPLC methods, such as those using aprotic diluents or high pH mobile phases, may be necessary for accurate analysis.[7][9]

Q4: My experiments are yielding inconsistent results. Could the stability of the this compound pinacol ester be a factor?

A4: Absolutely. The use of degraded this compound pinacol ester can lead to lower yields, the formation of byproducts, and poor reproducibility in reactions like Suzuki-Miyaura cross-couplings. Verifying the purity of the reagent before use is highly recommended if you encounter inconsistent results.

Q5: Are there any known stabilizers for this compound pinacol ester?

A5: Yes, some commercial sources supply this compound pinacol ester stabilized with phenothiazine.[10] Phenothiazine is an antioxidant and can help prevent degradation due to oxidative processes.

Q6: What materials and substances are incompatible with this compound pinacol ester?

A6: this compound pinacol ester is incompatible with strong oxidizing agents and acids.[1][5][6] It is also sensitive to moisture.[1][5]

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the stability of this compound pinacol ester.

Observed Issue Potential Cause Recommended Action
Reduced reaction yield Degradation of the ester due to improper storage.Verify the purity of the ester using ¹H NMR or an appropriate HPLC method. If degradation is confirmed, use a fresh bottle of the reagent. Ensure future storage is at 2-8°C under an inert atmosphere.
Formation of white precipitate in the bottle Hydrolysis of the ester to this compound, which may be a solid.The reagent has likely degraded. It is best to discard the bottle and use a fresh, properly stored one.
Inconsistent results between batches Variation in the purity of the this compound pinacol ester.Test each new batch for purity before use. Consider purchasing from a supplier that provides a detailed certificate of analysis.
Difficulty in dissolving the ester The ester may have hydrolyzed to the less soluble this compound.Check for signs of degradation. If the product is degraded, it should not be used.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for Assessing Purity

Objective: To determine the purity of this compound pinacol ester and detect the presence of hydrolysis byproducts.

Materials:

  • This compound pinacol ester sample

  • Anhydrous deuterated chloroform (B151607) (CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox), dissolve a small amount (5-10 mg) of the this compound pinacol ester in approximately 0.6 mL of anhydrous CDCl₃.

  • Transfer the solution to an NMR tube and cap it securely.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Compare the obtained spectrum with a reference spectrum of pure this compound pinacol ester.

    • Look for the characteristic signals of the allyl group and the pinacol methyl protons.

    • The presence of signals corresponding to free pinacol (around 1.25 ppm) and this compound would indicate hydrolysis.

    • Quantify the level of impurity by integrating the relevant peaks.

Visualizing Stability and Troubleshooting

Degradation Pathway

Allylboronic_acid_pinacol_ester This compound pinacol ester Allylboronic_acid This compound Allylboronic_acid_pinacol_ester->Allylboronic_acid Hydrolysis Pinacol Pinacol Allylboronic_acid_pinacol_ester->Pinacol Hydrolysis Moisture Moisture (H₂O) Moisture->Allylboronic_acid_pinacol_ester

Caption: Hydrolysis of this compound pinacol ester.

Troubleshooting Workflow

start Inconsistent Experimental Results or Reduced Yield check_purity Assess Purity of This compound Pinacol Ester (e.g., ¹H NMR) start->check_purity is_pure Is the reagent pure? check_purity->is_pure troubleshoot_other Troubleshoot Other Reaction Parameters is_pure->troubleshoot_other Yes discard Discard Degraded Reagent is_pure->discard No new_reagent Use Fresh Reagent from Properly Sealed Stock discard->new_reagent check_storage Review Storage and Handling Procedures new_reagent->check_storage

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction has stalled or is showing low conversion. What are the likely causes related to catalyst poisoning?

A1: Low or no conversion in Suzuki-Miyaura reactions is frequently linked to the deactivation of the palladium catalyst. The primary suspects for catalyst poisoning include:

  • Sulfur Compounds: Thiols, thioethers, and sulfur-containing heterocycles can irreversibly bind to the palladium center, rendering the catalyst inactive.[1][2][3][4] This is a very common issue, especially when using substrates like thiophenes.[1]

  • Coordinating Lewis Bases: Certain nitrogen-containing heterocycles (e.g., pyridines) or other Lewis basic functionalities can coordinate strongly to the palladium catalyst and inhibit its activity.[5]

  • Impurities in Reagents or Solvents: Trace impurities in starting materials, such as the aryl halide or boronic acid, or contaminants in solvents can act as potent catalyst poisons.[6][7] For instance, precursors or degradation products in solvents like THF have been shown to significantly decrease reaction conversion.[7][8]

  • Oxidation of the Catalyst: The active catalytic species is Pd(0). Exposure to oxygen can lead to the oxidation of the catalyst to Pd(II), which is inactive in the catalytic cycle.[5][6]

Q2: I suspect sulfur-containing impurities are poisoning my catalyst. How can I confirm this and what are the solutions?

A2: If you are working with sulfur-containing substrates (e.g., thiophenes, thiazoles), catalyst poisoning is a high probability.[1]

Confirmation:

  • Control Experiment: Run a parallel reaction with a similar, non-sulfur-containing substrate. If this reaction proceeds smoothly while the sulfur-containing one fails, it strongly suggests sulfur poisoning.

  • Analytical Characterization: While direct detection of the poisoned catalyst can be challenging, analyzing your starting materials for sulfur-containing impurities via techniques like GC-MS or elemental analysis can be informative.

Solutions:

  • Use Robust Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can shield the palladium center and promote the desired catalytic cycle over deactivation pathways.[1]

  • Increase Catalyst Loading: A moderate increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.[1]

  • Purify Starting Materials: Ensure the purity of your substrates and reagents. Techniques like recrystallization, distillation, or column chromatography can remove problematic impurities.[7]

  • Use a Scavenger: In some cases, adding a scavenger that preferentially binds to the sulfur impurity can be effective.

Q3: Can my choice of solvent or base contribute to catalyst deactivation?

A3: Absolutely. The reaction environment plays a critical role in catalyst stability and activity.

  • Solvent Effects: The choice of solvent can influence the reaction in multiple ways. Some polar, coordinating solvents can stabilize certain palladium species, which may alter selectivity or activity.[9][10] It's also crucial to use high-purity, dry, and degassed solvents to avoid introducing catalyst poisons like water and oxygen.[6][11]

  • Base Selection: The base is essential for the transmetalation step of the catalytic cycle.[5] However, an inappropriate base can lead to side reactions or catalyst deactivation. For Suzuki-Miyaura reactions, common and effective bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][6] The strength and nature of the base should be optimized for the specific substrates being used.

Q4: What are the visual indicators of catalyst poisoning during the reaction?

A4: A common visual sign of catalyst deactivation is the formation of palladium black. This indicates that the Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it catalytically inactive. A healthy, active catalytic system should typically remain as a homogeneous solution.

Troubleshooting Guides

Problem: Low or No Product Yield with a Sulfur-Containing Heterocycle

This guide provides a systematic approach to troubleshoot a low-yielding Suzuki-Miyaura reaction involving a sulfur-containing substrate, such as a bromothiophene.

G start Low Yield with Sulfur Heterocycle check_ligand Is a bulky, electron-rich ligand being used? (e.g., SPhos, XPhos) start->check_ligand switch_ligand Action: Switch to a more robust phosphine or NHC ligand. check_ligand->switch_ligand No check_catalyst_loading Is catalyst loading adequate (≥1 mol%)? check_ligand->check_catalyst_loading Yes switch_ligand->check_catalyst_loading increase_loading Action: Increase catalyst loading to 3-5 mol%. check_catalyst_loading->increase_loading No check_reagent_purity Are starting materials pure? check_catalyst_loading->check_reagent_purity Yes increase_loading->check_reagent_purity purify_reagents Action: Purify reagents (recrystallization, chromatography). check_reagent_purity->purify_reagents No check_conditions Are reaction conditions (base, temp., solvent) optimized? check_reagent_purity->check_conditions Yes purify_reagents->check_conditions optimize_conditions Action: Screen alternative bases (K3PO4, Cs2CO3) and optimize temperature. check_conditions->optimize_conditions No success Problem Resolved check_conditions->success Yes optimize_conditions->success fail Re-evaluate reaction scope and substrate reactivity. optimize_conditions->fail

Caption: Troubleshooting flowchart for low-yield reactions with sulfur heterocycles.

This protocol outlines a parallel screening experiment to identify an optimal ligand for the coupling of 2-bromothiophene (B119243) with phenylboronic acid.

  • Reagent Preparation:

    • Prepare a stock solution of 2-bromothiophene (1.0 M in dioxane).

    • Prepare a stock solution of phenylboronic acid (1.2 M in dioxane).

    • Prepare a stock solution of K₃PO₄ (2.0 M in water).

  • Reaction Setup (in a glovebox):

    • Arrange a set of reaction vials with stir bars.

    • To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol).

    • To each vial, add a different phosphine ligand (0.02 mmol). Include standard ligands (e.g., PPh₃) and bulky, electron-rich ligands (e.g., SPhos, XPhos).

    • Add the 2-bromothiophene stock solution (0.5 mL, 0.5 mmol) to each vial.

    • Add the phenylboronic acid stock solution (0.5 mL, 0.6 mmol) to each vial.

    • Add the K₃PO₄ stock solution (0.5 mL, 1.0 mmol) to each vial.

  • Reaction Execution:

    • Seal the vials and remove them from the glovebox.

    • Place the vials in a preheated heating block at 100 °C.

    • Stir the reactions for 12-24 hours.

  • Analysis:

    • After cooling, take an aliquot from each reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).

    • Analyze the samples by GC-MS or LC-MS to determine the conversion to the desired product.

    • Compare the yields obtained with each ligand to identify the most effective one.

Data Presentation

Table 1: Effect of Ligand Choice on the Yield of a Suzuki-Miyaura Reaction with a Thiophene Substrate

The choice of ligand is critical for successfully coupling sulfur-containing heterocycles. The following table summarizes representative yields for a model Suzuki-Miyaura reaction, highlighting the superior performance of bulky, electron-rich phosphine ligands.[1]

LigandCatalyst SystemRepresentative Yield (%)
PPh₃ (Triphenylphosphine)Pd(PPh₃)₄< 10
cataCXium® APd(OAc)₂85-95
SPhosPd₂(dba)₃> 95
XPhosPd₂(dba)₃> 95

Data is compiled from multiple sources to illustrate general trends. "Representative" indicates a typical high-yield result for that ligand class under optimized conditions.[1]

Visualization of Key Processes

Catalytic Cycle and Poisoning Pathway

The following diagram illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the catalyst deactivation pathway caused by a poison like a sulfur-containing compound.

G cluster_cycle Desired Catalytic Cycle cluster_poisoning Poisoning Pathway pd0 Active Pd(0)L₂ Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition irreversible Irreversible Binding pd0->irreversible transmetalation Transmetalation (Ar'-B(OR)₂) oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 product Product (Ar-Ar') reductive_elimination->product poison Catalyst Poison (e.g., Sulfur Compound) poison->irreversible inactive_complex Inactive Pd-Poison Complex (Poisoned Catalyst) irreversible->inactive_complex

Caption: Competition between the catalytic cycle and catalyst poisoning.

General Experimental Workflow for Suzuki-Miyaura Reactions

This diagram outlines a standard workflow for setting up a Suzuki-Miyaura cross-coupling reaction, emphasizing the steps crucial for avoiding catalyst deactivation.

G reagent_prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) Ensure purity and dryness. degas_solvent 2. Solvent Degassing (Sparge with Ar or N₂ for 30+ min) reagent_prep->degas_solvent reaction_setup 3. Reaction Setup (Inert Atmosphere) Combine reagents, catalyst, and ligand in an oven-dried flask. degas_solvent->reaction_setup solvent_addition 4. Solvent Addition Add degassed solvent via syringe. reaction_setup->solvent_addition reaction 5. Reaction Execution Heat to desired temperature with stirring. solvent_addition->reaction workup 6. Workup Cool, dilute, and perform aqueous extraction. reaction->workup purification 7. Purification Dry, concentrate, and purify (e.g., column chromatography). workup->purification

Caption: A standard workflow for setting up a cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to Carbonyl Allylation: Allylboronic Acids vs. Allylsilanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The allylation of carbonyl compounds is a cornerstone transformation in organic synthesis, providing a reliable route to homoallylic alcohols. These products are versatile intermediates in the synthesis of complex molecules, particularly polyketide natural products.[1] The reaction involves the addition of an allyl nucleophile to a carbonyl group, forming a new carbon-carbon bond and creating up to two new stereocenters.[1] Among the various allylating agents, allylboronic acids and allylsilanes have emerged as prominent reagents due to their unique reactivity and selectivity profiles. This guide provides an objective comparison of their performance in carbonyl allylation, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic challenges.

Reactivity and Mechanism

The fundamental difference between allylboronic acids and allylsilanes lies in their intrinsic reactivity, which dictates the reaction conditions and mechanistic pathways.

Allylboronic Acids: High Reactivity via a Closed Transition State

Allylboronic acids and their ester derivatives are highly reactive nucleophiles that can add to carbonyl compounds, particularly ketones and aldehydes, under mild, neutral conditions, often without the need for a catalyst or activator.[2][3] This high reactivity stems from a mechanism proceeding through a highly organized, six-membered cyclic transition state, commonly referred to as the Zimmerman-Traxler model.[4] In this arrangement, the boron atom acts as an intramolecular Lewis acid, activating the carbonyl oxygen, which facilitates the nucleophilic attack by the allyl group. This concerted pathway is responsible for the high and predictable stereoselectivity often observed in these reactions.[5] Allylboronic acids are known to exist in equilibrium with their trimeric anhydride (B1165640) form, boroxines, which are notably Lewis acidic and also active in promoting the reaction.[4]

Diagram 1. Zimmerman-Traxler model for allylboration.

Allylsilanes: Stability Requiring Lewis Acid Activation

Allylsilane_Mechanism RCHO Aldehyde (RCHO) Activated_Complex Activated Carbonyl [RCHO-LA] RCHO->Activated_Complex Coordination LA Lewis Acid (LA) LA->Activated_Complex Intermediate Intermediate Cation Activated_Complex->Intermediate + Allyl-SiMe₃ (Nucleophilic Attack) Allylsilane Allyl-SiMe₃ Allylsilane->Intermediate Product Homoallylic Alcohol Intermediate->Product Desilylation Workup Aqueous Workup Workup->Product

Diagram 2. Lewis acid-catalyzed carbonyl allylation with an allylsilane.

Stereoselectivity

The stereochemical outcome of the allylation is a critical consideration, and the two reagents offer different strategies for controlling diastereoselectivity and enantioselectivity.

  • Allylboronic Acids : These reagents exhibit high levels of inherent stereocontrol. The chair-like Zimmerman-Traxler transition state allows for predictable diastereoselectivity based on the geometry of the allylboron reagent and the steric environment of the carbonyl substrate. For instance, the reaction of ketones often proceeds with very high anti-stereoselectivity.[2][3] However, certain substrates, such as α-keto acids, can favor syn-diastereomers, likely through the formation of an acyl boronate intermediate.[2] High enantioselectivity can be achieved by using chiral auxiliaries on the boron atom or, more commonly, through catalysis with a chiral Brønsted or Lewis acid.[6][9]

Comparative Performance Data

The following tables summarize quantitative data from representative studies, highlighting the differences in yield and selectivity between the two reagents under various conditions.

Table 1: Comparison of Allylation with Benzaldehyde (B42025)

Allylating AgentCatalyst / AdditiveTemp. (°C)Time (h)Yield (%)dr (anti:syn) / ee (%)Reference
Allylboronic acid pinacol (B44631) ester(R)-TRIP-PA (10 mol%)-30249596% ee[6]
Allyltrimethylsilane (B147118)Chiral Boron Lewis Acid (10 mol%)-7828786% ee[8][10]
Allyltrimethoxysilane(R)-BINAP/AgOTf (6/15 mol%)20169290% ee[6]

Data compiled from representative examples in the literature. Conditions and specific reagents may vary.

Table 2: Substrate Scope and Functional Group Tolerance

Reagent ClassSubstrateConditionsYield (%)Key Features & LimitationsReference
Allylboronic Acids AcetophenoneNeat, RT, 24h93Excellent for ketones; mild, neutral conditions tolerate many functional groups.[2][2]
Pyruvic AcidIn situ generation, MeOH, RT, 24h85High syn-selectivity with α-keto acids.[2]
N-Acyl IminesSelf-catalyzed, RTHighEffective for imine allylation, affording homoallylic amines.[5][5]
Allylsilanes SalicylaldehydeAlkoxyallylsiletane, neat, RT, 2h87High chemoselectivity for substrates with directing hydroxyl groups.[11][12][11]
AcetophenoneAgOTf/(R)-BINAP, THF, 20°C, 16h94Requires catalyst; good for aryl ketones.[6][6]
CyclohexanoneCdF₂-terpyridine, H₂O, 50°C, 12h85Can be performed in aqueous media with appropriate catalysts.[13][13]

Experimental Protocols

Protocol 1: Allylation of a Ketone with an In Situ Generated this compound

This protocol is adapted from the work of Szabó and co-workers for the direct allylation of ketones.[2]

  • Materials : Cinnamyl alcohol (0.30 mmol), diboronic acid (0.36 mmol), Pd-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, 2 mol%), methanol (B129727) (1.0 mL), pyruvic acid (0.24 mmol).

  • Procedure :

    • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add cinnamyl alcohol, diboronic acid, and the Pd-catalyst.

    • Add dry methanol via syringe and stir the mixture at room temperature. Monitor the reaction by TLC or GC-MS until the cinnamyl alcohol is consumed (typically 1-2 hours), indicating the formation of the this compound.

    • Add the ketone (pyruvic acid) to the reaction mixture.

    • Continue stirring at room temperature for 24 hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

This is a general procedure representative of a chiral Lewis acid-catalyzed allylation.[6][8]

  • Materials : Chiral Lewis acid catalyst (e.g., chiral acyloxy borane (B79455) (CAB) catalyst, 10 mol%), benzaldehyde (1.0 mmol), allyltrimethylsilane (1.5 mmol), dry dichloromethane (B109758) (CH₂Cl₂, 5 mL).

  • Procedure :

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral Lewis acid catalyst and dry CH₂Cl₂.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add benzaldehyde dropwise to the cooled catalyst solution and stir for 15 minutes.

    • Add allyltrimethylsilane dropwise to the mixture.

    • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring its progress by TLC.

    • Quench the reaction at -78 °C by adding a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase with CH₂Cl₂ (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography on silica gel to yield the enantiomerically enriched homoallylic alcohol.

Summary and Logical Workflow

The choice between allylboronic acids and allylsilanes depends on several factors including the substrate, desired stereochemical outcome, and tolerance for catalysts and specific reaction conditions.

Reagent_Selection_Workflow Start Start: Carbonyl Allylation Required Question1 Is the substrate a ketone or an acid-sensitive compound? Start->Question1 Use_Boronic Consider this compound Question1->Use_Boronic Yes Use_Silane Consider Allylsilane Question1->Use_Silane No Question2 Is high intrinsic diastereoselectivity (e.g., anti-addition) desired? Use_Boronic->Question2 Question3 Is catalyst-tuned enantioselectivity the primary goal? Use_Silane->Question3 Question2->Use_Silane No Boronic_Adv High reactivity Mild, neutral conditions Predictable diastereoselectivity Question2->Boronic_Adv Yes Question3->Use_Boronic No Silane_Adv High stability (bench-top) Wide range of chiral catalysts Convergent stereoselectivity possible Question3->Silane_Adv Yes End_Boronic Proceed with Allylboration Protocol Boronic_Adv->End_Boronic End_Silane Proceed with Sakurai-Hosomi Protocol Silane_Adv->End_Silane

Diagram 3. Decision workflow for selecting an allylating agent.

Both allylboronic acids and allylsilanes are powerful reagents for the synthesis of homoallylic alcohols. Allylboronic acids offer the advantage of high reactivity and intrinsic stereoselectivity under mild, often catalyst-free conditions, making them ideal for sensitive substrates and for reactions where predictable diastereoselectivity is paramount.[2] Conversely, allylsilanes provide operational simplicity due to their bench stability and offer a complementary approach where stereoselectivity is controlled externally through a vast arsenal (B13267) of well-developed chiral Lewis acid catalysts.[6][7] The choice of reagent should be guided by the specific synthetic target, substrate functionality, and the desired stereochemical outcome.

References

A Comparative Guide to Palladium and Nickel Catalysts for Allylboration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The allylboration of carbonyl compounds is a cornerstone of modern organic synthesis, providing a reliable method for the stereoselective formation of homoallylic alcohols, which are versatile building blocks in the synthesis of complex molecules and natural products.[1] Transition metal catalysis has significantly advanced the scope and efficiency of this reaction. Among the various metals employed, palladium and nickel have emerged as prominent catalysts, each offering distinct advantages and disadvantages.

Palladium catalysts are well-established and renowned for their high reactivity and functional group tolerance, typically operating through the well-understood Tsuji-Trost mechanism involving a π-allyl-Pd(II) intermediate.[2][3] However, the high cost and low abundance of palladium present significant drawbacks. In contrast, nickel catalysts have gained considerable attention as a more sustainable and economical alternative.[4][5] Nickel is more earth-abundant and its unique electronic properties can lead to different reactivity and selectivity profiles compared to palladium.[6][7]

This guide provides an objective comparison of palladium and nickel catalysts for allylboration reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and reaction optimization.

Data Presentation: Performance Comparison

The following tables summarize the performance of palladium and nickel catalysts in the synthesis of allylic boronates and their subsequent use in the allylboration of carbonyl compounds.

Table 1: Comparison of Palladium and Nickel in the Synthesis of Allylic Boronates [8]

EntrySubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)E/Z Ratio
Palladium Catalyzed
1Cinnamyl chloridePd₂(dba)₃ (2.5)PPh₃ (10)KOAcToluene1285>20:1
2Crotyl bromidePdCl₂ (5)PPh₃ (10)KOAcToluene12756:1
Nickel Catalyzed
3Cinnamyl acetate (B1210297)Ni(COD)₂ (5)PCy₃ (10)-Toluene1288>20:1
4Crotyl acetateNi(COD)₂ (5)PCy₃ (10)-Toluene1282>20:1

Table 2: Comparison of Palladium and Nickel in the Allylboration of Carbonyls

EntryCarbonyl SubstrateCatalyst SystemAllylating AgentConditionsYield (%)Diastereomeric Ratio (dr)
Palladium Catalyzed [4]
1AcetophenonePd(OAc)₂ (5 mol%)Allylboronic acidTHF, rt, 18 h91-
2CyclohexanonePd(OAc)₂ (5 mol%)This compoundTHF, rt, 18 h88-
Nickel Catalyzed [9]
3BenzaldehydeNi(OAc)₂ (10 mol%), dppf (11 mol%)This compound pinacol (B44631) esterTHF, rt, 18 h95>20:1
4CyclohexanecarboxaldehydeNi(OAc)₂ (10 mol%), dppf (11 mol%)This compound pinacol esterTHF, rt, 18 h85>20:1

Mechanistic Overview

The mechanisms of palladium- and nickel-catalyzed allylboration differ significantly, which accounts for their distinct reactivity and selectivity.

Palladium-Catalyzed Allylboration: The reaction typically proceeds via a π-allyl palladium intermediate. The catalytic cycle is initiated by the oxidative addition of a Pd(0) species to an allylic electrophile. The resulting [π-allyl-Pd(II)] complex then undergoes transmetalation with the boron reagent, followed by reductive elimination to furnish the allylated product and regenerate the Pd(0) catalyst.

palladium_catalytic_cycle Pd(0) Pd(0) π-Allyl-Pd(II) π-Allyl-Pd(II) Pd(0)->π-Allyl-Pd(II) Oxidative Addition (Allyl-X) Allyl-Pd(II)-Nu Allyl-Pd(II)-Nu π-Allyl-Pd(II)->Allyl-Pd(II)-Nu Transmetalation (R-B(OR)₂) Product Product Allyl-Pd(II)-Nu->Product Reductive Elimination Product->Pd(0)

Caption: Palladium-Catalyzed Allylboration Cycle.

Nickel-Catalyzed Allylboration: In contrast, nickel-catalyzed allylboration of aldehydes is proposed to proceed through a mechanism where the nickel complex acts as a Lewis acid.[4][9][10] The nickel catalyst coordinates to the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the allylboronate. This occurs through a well-defined six-membered cyclic transition state, which accounts for the high diastereoselectivity often observed.[4][9]

nickel_catalytic_cycle cluster_0 Catalytic Cycle Ni(II) Catalyst Ni(II) Catalyst Activated Complex Activated Complex Ni(II) Catalyst->Activated Complex Coordination Aldehyde Aldehyde Aldehyde->Activated Complex Allylboronate Allylboronate Allylboronate->Activated Complex Nucleophilic Attack Homoallylic Alcohol Homoallylic Alcohol Activated Complex->Homoallylic Alcohol Product Formation Homoallylic Alcohol->Ni(II) Catalyst Catalyst Regeneration

Caption: Nickel-Catalyzed Allylboration Cycle (Lewis Acid).

Experimental Protocols

Below are representative experimental protocols for palladium- and nickel-catalyzed allylboration reactions.

Palladium-Catalyzed Allylboration of an Aldehyde

This protocol is adapted from a general procedure for the palladium-catalyzed synthesis of functionalized allylboronic acids and their subsequent reaction.[4]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • This compound (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon), add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).

  • Add palladium(II) acetate (0.05 mmol, 11.2 mg).

  • Add the this compound (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

Nickel-Catalyzed Allylboration of an Aldehyde

This protocol is based on the work of Partridge and coworkers.[9]

Materials:

  • Nickel(II) acetate (Ni(OAc)₂, 10 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 11 mol%)

  • Potassium fluoride (B91410) (KF, 2.0 equiv)

  • This compound pinacol ester (1.5 equiv)

  • Aldehyde (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon), add Ni(OAc)₂ (0.1 mmol, 17.7 mg), dppf (0.11 mmol, 61.0 mg), and KF (2.0 mmol, 116.2 mg).

  • Add anhydrous THF (2 mL) and stir the mixture for 10 minutes at room temperature.

  • Add a solution of the aldehyde (1.0 mmol) in THF (1 mL), followed by the this compound pinacol ester (1.5 mmol).

  • Stir the reaction mixture at room temperature for 18 hours.

  • After completion, quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the homoallylic alcohol.

experimental_workflow cluster_workflow General Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Oven-dried flask - Inert atmosphere (Ar/N₂) - Anhydrous solvent (e.g., THF) Start->Reaction_Setup Reagent_Addition Reagent Addition: - Catalyst (Pd or Ni) - Ligand (if applicable) - Base (if applicable) - Carbonyl substrate - Allylboron reagent Reaction_Setup->Reagent_Addition Reaction Reaction: - Stir at specified temperature - Monitor by TLC/GC-MS Reagent_Addition->Reaction Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Dry and concentrate Reaction->Workup Purification Purification: - Flash column chromatography Workup->Purification Product Product Purification->Product

Caption: A generalized workflow for allylboration reactions.

Summary and Outlook

Both palladium and nickel are effective catalysts for allylboration, but they exhibit key differences that make them suitable for different applications.

  • Palladium catalysts are highly versatile and well-understood, often providing high yields for a broad range of substrates. They are particularly effective in the synthesis of allylic boronates from allylic halides.[8] The primary drawback is the high cost of palladium.

  • Nickel catalysts offer a more cost-effective and sustainable alternative.[4] They have shown excellent performance in the allylboration of aldehydes, often with high diastereoselectivity due to a Lewis acid-type mechanism.[9] Nickel is also effective for the synthesis of allylic boronates from allylic acetates.[8] However, nickel catalysts can be more sensitive to air and moisture, and their substrate scope may be more limited in some cases compared to palladium.

The choice between palladium and nickel will depend on the specific transformation, substrate, desired selectivity, and cost considerations. As research into nickel catalysis continues to expand, the development of more robust and versatile nickel-based systems is expected to further challenge the dominance of palladium in this important reaction class.

References

A Comparative Guide to Chiral Diols and Phosphoric Acids in Asymmetric Allylboration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric allylboration of carbonyl compounds and imines is a cornerstone of modern organic synthesis, providing a reliable method for the stereoselective formation of carbon-carbon bonds and the generation of chiral homoallylic alcohols and amines. These products are valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. The success of this reaction hinges on the choice of a chiral catalyst to control the stereochemical outcome. Among the most effective catalysts are chiral diols and chiral phosphoric acids, each with its own set of advantages and substrate preferences.

This guide provides an objective comparison of the efficacy of these two prominent catalyst classes, supported by experimental data, to aid researchers in selecting the optimal catalyst system for their specific synthetic challenges.

Chiral Diols: Activating Boronates Through Ligand Exchange

Chiral diols, particularly those derived from BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), have proven to be highly effective catalysts for the asymmetric allylboration of ketones and acyl imines.[1][2][3] The prevailing mechanism suggests that the chiral diol activates the allylboronate reagent through a facile exchange of one of the boronate's alkoxy groups.[1][4] This in situ-generated chiral allylborating reagent then reacts with the electrophile, often with activation of the substrate through hydrogen bonding, to afford the product with high stereoselectivity.[1]

Performance Data with Chiral Diols

Chiral diol-catalyzed allylborations typically exhibit high enantioselectivities and yields, particularly for ketones and imines. Below is a summary of representative data.

CatalystSubstrateAllylboraneSolventTemp (°C)Yield (%)er ( enantiomeric ratio)dr (diastereomeric ratio)Reference
(S)-3,3'-Ph₂-BINOL (15 mol%)N-Benzoyl imineAllyldiisopropoxyboraneToluene (B28343)-75-9495:5 - 99.5:0.5>98:2 (for crotylborane)[1][4]
3,3'-Br₂-BINOL (15 mol%)AcetophenoneAllyldiisopropoxyboranePhCF₃:PhCH₃ (3:1)-3576-9395:5 - 99.5:0.5≥98:2 (for crotylborane)[2][3]
C₂-symmetric diol/SnCl₄ (10 mol%)Aliphatic AldehydesAllylboronic acid pinacol (B44631) esterToluene-78Excellentup to 98:2>95:5 (for crotylborane)[5]

Chiral Phosphoric Acids: Brønsted Acid Catalysis and Hydrogen Bonding

Chiral phosphoric acids (CPAs), particularly those derived from BINOL with bulky substituents at the 3 and 3' positions (e.g., TRIP), have emerged as powerful Brønsted acid catalysts for a wide range of asymmetric transformations, including the allylboration of aldehydes.[6][7] The catalytic cycle is thought to involve the activation of the aldehyde through hydrogen bonding with the phosphoric acid proton, bringing it into proximity with the allylboronate.[6][8] The chiral environment created by the bulky catalyst backbone then directs the facial selectivity of the nucleophilic attack.

Performance Data with Chiral Phosphoric Acids

CPAs generally provide excellent enantioselectivities in the allylboration of aldehydes. Their application to ketones is less common, with some reports indicating low reactivity for certain substrates under typical CPA-catalyzed conditions.[9]

| Catalyst | Substrate | Allylborane | Solvent | Temp (°C) | Yield (%) | er (enantiomeric ratio) | Reference | |---|---|---|---|---|---|---| | (S)-TRIP (5 mol%) | Benzaldehyde | this compound pinacol ester | Toluene | -45 | 86 | 79:21 |[7] | | (S)-9-Anthracyl-CPA (5 mol%) | Benzaldehyde | this compound pinacol ester | Toluene | -45 | - | 90:10 |[6] | | (S)-TRIP (10 mol%) | Acetophenone | Organozinc from Benzhydryl acrylate (B77674) | Toluene/Cyclohexane | -20 | - | 89% ee |[9] |

Head-to-Head Comparison

FeatureChiral DiolsChiral Phosphoric Acids
Primary Substrate Scope Ketones, Acyl Imines[1][2]Aldehydes[6][7]
Mechanism of Activation Ligand exchange with the allylboronate[1][4]Brønsted acid catalysis, hydrogen bonding to the electrophile[6][8]
Typical Catalyst Loading 10-15 mol%[1][2]1-10 mol%[7]
Common Allylborane Reagents Allyldiisopropoxyborane[1][2]This compound pinacol ester[6][7]
Reaction Temperatures -35 to 0 °C[2]-78 to -30 °C[5]

Experimental Protocols

General Procedure for Chiral Diol-Catalyzed Asymmetric Allylboration of Ketones[11]

An oven-dried glass vessel equipped with a stir bar is flushed with argon. To this flask is added the chiral diol catalyst (e.g., 3,3'-dibromo-1,1'-bi-2-naphthol, 0.075 mmol, 15 mol%), the solvent (a mixture of α,α,α-trifluorotoluene, 3.75 mL, and toluene, 0.75 mL), and the ketone (e.g., acetophenone, 0.75 mmol). The mixture is stirred under argon at room temperature for 5 minutes and then cooled to –35 °C. A solution of allyldiisopropoxyborane in toluene (1.0 M, 0.5 mmol) is added dropwise via syringe. The reaction mixture is stirred at –35 °C for 15 hours and then quenched at that temperature with a saturated aqueous solution of NH₄Cl (5 mL). The biphasic mixture is allowed to warm to room temperature and stirred for 10 minutes. The organic layer is separated, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel.

General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Allylboration of Aldehydes[6]

To a flame-dried reaction tube containing 4 Å molecular sieves (50 mg) is added the chiral phosphoric acid catalyst ((S)-TRIP, 5 mol%). The tube is sealed and flushed with argon. Toluene is added, and the mixture is cooled to -45 °C. The allylboronate (e.g., this compound pinacol ester, 0.12 mmol) is added, followed by the aldehyde (e.g., benzaldehyde, 0.1 mmol). The reaction is stirred at -45 °C until completion (monitored by TLC). The reaction is then quenched, and the product is isolated and purified by standard methods.

Visualizing the Catalytic Cycles

To further understand the distinct mechanisms of these two catalyst classes, the following diagrams illustrate the proposed catalytic cycles.

Chiral_Diol_Cycle cluster_0 Catalytic Cycle: Chiral Diol Diol Chiral Diol (Cat-OH)₂ ActiveBoronate Chiral Allylboronate Allyl-B(OR)(O-Cat-O) Diol->ActiveBoronate Ligand Exchange - ROH Boronate Allyl-B(OR)₂ Boronate->ActiveBoronate Intermediate Transition State [R₂C(X-H···O)-B-Allyl] ActiveBoronate->Intermediate Substrate Ketone/Imine (R₂C=X) Substrate->Intermediate Coordination & H-Bonding ProductComplex Product-Boron Complex Intermediate->ProductComplex C-C Bond Formation ProductComplex->Diol Catalyst Regeneration Product Homoallylic Alcohol/Amine ProductComplex->Product Hydrolysis Chiral_Phosphoric_Acid_Cycle cluster_1 Catalytic Cycle: Chiral Phosphoric Acid CPA Chiral Phosphoric Acid (CPA-H) ActivatedAldehyde H-Bonded Aldehyde [RCHO···H-CPA] CPA->ActivatedAldehyde Aldehyde Aldehyde (RCHO) Aldehyde->ActivatedAldehyde H-Bonding TransitionState Ternary Transition State ActivatedAldehyde->TransitionState Boronate Allyl-B(OR)₂ Boronate->TransitionState ProductComplex Product-Boron Complex TransitionState->ProductComplex C-C Bond Formation ProductComplex->CPA Catalyst Regeneration Product Homoallylic Alcohol ProductComplex->Product Hydrolysis Catalyst_Selection_Workflow Start Identify Substrate IsKetone Is the substrate a ketone or acyl imine? Start->IsKetone IsAldehyde Is the substrate an aldehyde? IsKetone->IsAldehyde No UseDiol Select Chiral Diol Catalyst (e.g., BINOL-derived) IsKetone->UseDiol Yes UseCPA Select Chiral Phosphoric Acid (e.g., TRIP) IsAldehyde->UseCPA Yes Optimize Optimize Reaction Conditions (Solvent, Temp., Catalyst Loading) IsAldehyde->Optimize No/Other UseDiol->Optimize UseCPA->Optimize End Achieve High Stereoselectivity Optimize->End

References

A Researcher's Guide to Stereochemical Validation of Allylboration Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in chemical synthesis. In the context of allylboration reactions, which are fundamental for the construction of chiral homoallylic alcohols, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and versatile tool for stereochemical validation. This guide provides a comprehensive comparison of NMR techniques for the elucidation of both relative and absolute stereochemistry of allylboration products, supported by experimental data and detailed protocols.

The stereochemical outcome of an allylboration reaction, yielding either syn or anti diastereomers, is dictated by the geometry of the Zimmerman-Traxler transition state. Validating the resulting stereochemistry is paramount, and NMR spectroscopy offers a suite of non-destructive techniques to achieve this with a high degree of confidence.

Determining Diastereomeric Ratio and Relative Stereochemistry

The initial analysis of an allylboration product mixture by ¹H NMR spectroscopy allows for the determination of the diastereomeric ratio (d.r.). This is achieved by integrating well-resolved signals corresponding to each diastereomer.

Once the diastereomers are separated, or if one is significantly major, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can be employed to assign the relative stereochemistry.

¹H NMR: Chemical Shifts and Coupling Constants

The chemical shifts (δ) and coupling constants (J) of the protons on the newly formed stereocenters are diagnostic for differentiating between syn and anti diastereomers. For a representative homoallylic alcohol, 1-phenyl-2-methylbut-3-en-1-ol, the following data illustrates these differences:

Protonsyn-1-phenyl-2-methylbut-3-en-1-olanti-1-phenyl-2-methylbut-3-en-1-ol
H-1 (CHOH) δ 4.55 (d, J = 7.5 Hz)δ 4.35 (d, J = 8.5 Hz)
H-2 (CHMe) δ 2.55 (m)δ 2.65 (m)
Me δ 0.95 (d, J = 7.0 Hz)δ 1.05 (d, J = 7.0 Hz)

Note: These are representative values and may vary slightly depending on the solvent and other experimental conditions.

The key differentiating feature is often the coupling constant between the protons on the two stereocenters (H-1 and H-2). Generally, for acyclic systems, a larger J-value is indicative of an anti relationship, while a smaller J-value suggests a syn relationship.

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY is a powerful 2D NMR technique that identifies protons that are close in space. For allylboration products, NOE correlations can provide unambiguous evidence for the relative stereochemistry. In the syn diastereomer, the protons on the two stereocenters are on the same face of the molecule and are therefore in close proximity, resulting in a NOE cross-peak. Conversely, in the anti diastereomer, these protons are on opposite faces and are too far apart to produce a significant NOE.

DiastereomerKey NOE Correlation
syn H-1 ↔ H-2
anti No significant H-1 ↔ H-2 correlation

Determining Absolute Stereochemistry: Mosher's Ester Analysis

While the aforementioned techniques establish the relative stereochemistry, determining the absolute configuration of a chiral alcohol requires a different approach. The most widely used NMR-based method is the Mosher's ester analysis.[1][2] This involves the formation of diastereomeric esters by reacting the alcohol with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

The resulting diastereomeric esters exhibit distinct ¹H NMR spectra. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed ester linkage, the absolute configuration of the original alcohol can be determined.

Comparison with Other Analytical Techniques

While NMR is a cornerstone for stereochemical analysis, other techniques also play important roles.

TechniqueAdvantagesDisadvantages
NMR Spectroscopy Non-destructive, provides detailed structural information in solution, versatile for both relative and absolute stereochemistry.Can be less sensitive than other methods, requires pure samples for unambiguous analysis, can be complex to interpret for molecules with significant conformational flexibility.
X-ray Crystallography Provides an unambiguous, three-dimensional structure of a molecule in the solid state.Requires a single crystal of suitable quality, which can be difficult to obtain; the solid-state conformation may not be the same as in solution.
Chiral High-Performance Liquid Chromatography (HPLC) Excellent for separating enantiomers and determining enantiomeric excess (e.e.).Does not provide direct information about the absolute configuration without a known standard, is a separative technique and does not provide detailed structural information.

Experimental Protocols

General ¹H NMR and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified allylboration product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

  • Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate well-resolved proton signals to determine the diastereomeric ratio. Analyze chemical shifts and coupling constants to infer relative stereochemistry.

2D Nuclear Overhauser Effect Spectroscopy (NOESY)
  • Sample Preparation: Prepare a sample as for a standard ¹H NMR experiment. The sample should be free of paramagnetic impurities.

  • Acquisition: Use a standard NOESY pulse sequence. A mixing time of 500-800 ms (B15284909) is typically suitable for small organic molecules.

  • Processing: Process the 2D data to generate the NOESY spectrum.

  • Analysis: Look for cross-peaks that indicate through-space proximity between protons. The presence or absence of a cross-peak between H-1 and H-2 is key for assigning syn or anti stereochemistry.

Mosher's Ester Analysis
  • Esterification: In two separate reactions, react the chiral alcohol with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a base (e.g., pyridine (B92270) or DMAP).

  • Purification: Purify the resulting diastereomeric esters by chromatography.

  • NMR Acquisition: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift difference (Δδ = δS - δR) for protons near the stereocenter. A consistent positive or negative sign for the Δδ values on one side of the molecule allows for the assignment of the absolute configuration based on the established Mosher's model.

Logical Workflow for Stereochemical Validation

The following diagram illustrates a typical workflow for the complete stereochemical elucidation of an allylboration product using NMR spectroscopy.

Stereochemistry_Validation cluster_0 Initial Analysis cluster_1 Relative Stereochemistry cluster_2 Absolute Stereochemistry Allylboration Allylboration Product (Mixture of Diastereomers) H1_NMR 1D ¹H NMR Allylboration->H1_NMR Separation Chromatographic Separation Allylboration->Separation DR Determine Diastereomeric Ratio H1_NMR->DR Isolated_Diastereomers Isolated Diastereomers Separation->Isolated_Diastereomers J_Coupling J-Coupling Analysis Isolated_Diastereomers->J_Coupling NOESY 2D NOESY Isolated_Diastereomers->NOESY Enantiopure_Product Enantiopure Product Isolated_Diastereomers->Enantiopure_Product Relative_Config Assign Relative Stereochemistry (syn/anti) J_Coupling->Relative_Config NOESY->Relative_Config Mosher_Ester Mosher's Ester Analysis Enantiopure_Product->Mosher_Ester Absolute_Config Determine Absolute Configuration (R/S) Mosher_Ester->Absolute_Config

Caption: Workflow for NMR-based stereochemical validation.

References

A Comparative Analysis of Boronic Ester Protecting Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry and drug discovery, boronic acids are indispensable intermediates, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of boronic acids—their propensity for dehydration to form boroxines and susceptibility to protodeboronation and oxidation—often necessitates the use of protecting groups. The conversion of a boronic acid to a boronic ester enhances its stability, facilitating purification, storage, and handling. The judicious selection of a protecting group is critical as it dictates the stability of the boronic ester across various chemical environments and its cleavage under specific, mild conditions.[1]

This guide provides a comparative analysis of common boronic ester protecting groups, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.

Comparative Stability and Reactivity of Common Boronic Ester Protecting Groups

The stability of a boronic ester is primarily influenced by steric hindrance around the boron center and the presence of intramolecular coordination.[1] Bulky diols form sterically congested esters that are less susceptible to hydrolysis, while intramolecular coordination can significantly enhance stability under a wide range of conditions.

Protecting GroupStructureFormation ConditionsCleavage ConditionsStability ProfileKey AdvantagesKey Disadvantages
Pinacol (B44631) (Bpin) Cyclic boronic esterTypically formed by reaction with pinacol, often with azeotropic removal of water. Can also be introduced via Miyaura borylation.Acidic hydrolysis (e.g., HCl), often requiring heating. Transesterification with other boronic acids or diols.[2] Oxidative cleavage with NaIO4.[3]Stable to column chromatography but can be prone to slow hydrolysis under acidic or basic conditions.[1] Unstable during reversed-phase HPLC analysis.[1]Readily available, widely used, and compatible with Suzuki-Miyaura coupling.Reversibility of formation can lead to loss during aqueous workups.[4] Cleavage can sometimes be difficult.
N-Methyliminodiacetic acid (MIDA) Tridentate chelateCondensation with MIDA, often at high temperatures with a Dean-Stark apparatus. Milder methods using MIDA anhydride (B1165640) are also available.[5][6]Mild aqueous basic conditions (e.g., 1M NaOH or NaHCO3) at room temperature.[7][8]Exceptionally stable to a wide range of conditions including oxidation, reduction, and anhydrous cross-coupling.[4][7] Bench-top stable indefinitely.[7]High stability allows for multi-step synthesis with harsh reagents. Enables iterative cross-coupling strategies.[7]Preparation can be more laborious than for pinacol esters.
Pinanediol Chiral cyclic boronic esterSimilar to pinacol esters, by reaction with pinanediol.Generally requires harsher conditions for cleavage than pinacol esters, such as treatment with BCl3 or via fluorinated intermediates.[9]Highly thermodynamically stable, offering greater resistance to hydrolysis compared to pinacol esters.[4][10]Provides enhanced stability when required. Useful for chiral induction.[9]More difficult to cleave than pinacol esters.[9]
Diethanolamine (DEA) Bicyclic ester with B-N bondTransesterification from other boronic esters (e.g., pinacol) with diethanolamine.[11]Mild acidic hydrolysis (e.g., 0.1M HCl).[11]The B-N dative bond provides significant stability.Facile formation and mild cleavage conditions. The DEA boronate often precipitates, simplifying purification.[11]Less stable than MIDA boronates under strongly acidic or basic conditions.
Catechol Aromatic cyclic boronic esterReaction with catechol.Can be challenging; often requires transesterification or harsh conditions. Stable to mild aqueous acid.[12]Reasonably stable under non-dramatic hydrolytic conditions.[10]Can be used in carbohydrate chemistry for selective protection.[13]Stability can be highly dependent on the substitution pattern of the catechol.[14]

Quantitative Stability Data

Direct comparison of quantitative stability data across different studies should be approached with caution due to variations in experimental conditions. The following table summarizes available data on the hydrolytic and oxidative stability of selected boronic esters.

Protecting GroupSubstrateConditionsMeasurementValueReference
Pinacol (Bpin)Phenylboronic acid derivativeDMSO-d₆ with 50% D₂O, 25 °C% Hydrolysis after 18h~70% (equilibrium)[14]
1,8-NaphthalenediolPhenylboronic acid derivativeDMSO-D6/H2O (10 vol% H2O)% Hydrolysis after 18h~70% (equilibrium)[14]
CatecholPhenylboronic acid derivativeDMSO-D6/H2O (10 vol% H2O)% Hydrolysis after 5 min100%[14]
1,8-Diaminonaphthalene (dan)Phenylboronic acid derivativeDMSO-D6/H2O (10 vol% H2O)% Hydrolysis after 12 days0%[14]
MIDAArylboronic acidAqueous basic conditions (fast release)-Hydrolyzed fast[15]
MIDAArylboronic acidNeutral aqueous conditions (slow release)-Hydrolyzed slow[15]
Benzoxaborole (BOL)-H₂O₂ pH 7.4kobs (s⁻¹)1.3 x 10⁻⁵[4]
Phenylboronic Acid (PBA)-H₂O₂ pH 7.4kobs (s⁻¹)1.3 x 10⁻¹[4]

Experimental Protocols

Formation of Pinacol Boronate Ester (General Procedure)

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene or other suitable solvent for azeotropic water removal

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid, pinacol, and toluene.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude pinacol boronate ester can be purified by column chromatography on silica (B1680970) gel or by crystallization.

Cleavage of Pinacol Boronate Ester (Acidic Hydrolysis)

Materials:

Procedure:

  • Dissolve the pinacol boronate ester in acetone or THF.

  • Add 1M HCl and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford the crude boronic acid.

Formation of MIDA Boronate Ester (Using MIDA Anhydride)

This method is milder than the traditional Dean-Stark procedure.[5][6]

Materials:

  • Boronic acid (1.0 equiv)

  • MIDA anhydride (1.1 - 1.5 equiv)

  • Anhydrous dioxane or DMSO

Procedure:

  • To a dry flask under an inert atmosphere, add the boronic acid and MIDA anhydride.

  • Add anhydrous dioxane or DMSO and heat the mixture (e.g., 80 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The MIDA boronate ester can often be isolated by precipitation or purified by column chromatography.

Cleavage of MIDA Boronate Ester

Materials:

  • MIDA boronate ester (1.0 equiv)

  • THF or other suitable solvent

  • 1M Sodium hydroxide (B78521) (NaOH) or saturated sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the MIDA boronate ester in a suitable organic solvent like THF.

  • Add an aqueous solution of 1M NaOH or saturated NaHCO₃.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, separate the layers.

  • Acidify the aqueous layer to an acidic pH (e.g., pH 2-3) with 1M HCl.

  • Extract the free boronic acid with an organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the boronic acid.

Visualization of Concepts

ProtectionDeprotection BoronicAcid R-B(OH)₂ (Boronic Acid) BoronicEster Protected Boronic Acid (Boronic Ester) BoronicAcid->BoronicEster Protection (Esterification) ProtectingGroup Protecting Group (e.g., Pinacol) ProtectingGroup->BoronicEster DeprotectedAcid R-B(OH)₂ (Boronic Acid) BoronicEster->DeprotectedAcid Deprotection (Hydrolysis, etc.) DecisionTree Start Start: Need to protect a boronic acid StandardCoupling Standard Suzuki-Miyaura coupling? Start->StandardCoupling HarshConditions Multi-step synthesis with harsh reagents (oxidation/reduction)? StandardCoupling->HarshConditions No Bpin Use Pinacol (Bpin) StandardCoupling->Bpin Yes HighStability Enhanced hydrolytic stability needed? HarshConditions->HighStability No MIDA Use MIDA HarshConditions->MIDA Yes MildCleavage Mild cleavage essential? HighStability->MildCleavage No Pinanediol Use Pinanediol HighStability->Pinanediol Yes MildCleavage->Bpin No DEA Consider DEA MildCleavage->DEA Yes

References

A Comparative Guide to Lewis Acid Catalysts for Enhanced Allylboration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The allylboration of carbonyl compounds is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of homoallylic alcohols, which are key building blocks in the synthesis of complex molecules and pharmaceuticals. The uncatalyzed reaction, however, often suffers from slow reaction rates. The introduction of Lewis acid catalysts has revolutionized this transformation, offering dramatic rate acceleration and opening avenues for catalytic asymmetric variants. This guide provides an objective comparison of the performance of common Lewis acid catalysts in promoting the allylboration of aldehydes, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison of Lewis Acid Catalysts

The efficacy of various Lewis acids in catalyzing the allylboration of aldehydes has been systematically evaluated. A seminal study by Ishiyama, Ahiko, and Miyaura provides a direct comparison of several Lewis acids in the allylboration of benzaldehyde (B42025) with allylboronic acid pinacol (B44631) ester. The results, summarized in the table below, highlight the significant impact of the Lewis acid on reaction efficiency.

Lewis Acid CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%) of Homoallylic Alcohol
None-240
AlCl₃10188
Sc(OTf)₃10180
TiCl₄10363
BF₃·OEt₂10356
SnCl₄10630

Data sourced from the catalytic allylboration of benzaldehyde with pinacol allylboronate.[1]

From this data, it is evident that Aluminum chloride (AlCl₃) and Scandium triflate (Sc(OTf)₃) are highly effective catalysts, affording high yields in a short reaction time.[1] Titanium tetrachloride (TiCl₄) and Boron trifluoride etherate (BF₃·OEt₂) also show considerable catalytic activity, while Tin tetrachloride (SnCl₄) is less effective under these conditions.[1]

Experimental Protocols

A detailed experimental protocol for a representative Lewis acid-catalyzed allylboration is provided below.

Representative Reaction: AlCl₃-Catalyzed Allylboration of Benzaldehyde

Materials:

  • Benzaldehyde (freshly distilled)

  • This compound pinacol ester

  • Aluminum chloride (AlCl₃), anhydrous

  • Anhydrous toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: To an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of benzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL).

  • Addition of Allylboronate: Add this compound pinacol ester (1.2 mmol, 1.2 equiv) to the stirred solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: To the cooled mixture, add anhydrous aluminum chloride (0.1 mmol, 10 mol%) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion of the reaction (typically within 1 hour), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

Mandatory Visualizations

To further elucidate the process, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification start Oven-dried Glassware under Inert Atmosphere reactants Dissolve Benzaldehyde and This compound Pinacol Ester in Anhydrous Toluene start->reactants cool Cool to -78 °C reactants->cool add_catalyst Add AlCl₃ Catalyst cool->add_catalyst stir Stir at -78 °C add_catalyst->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor quench Quench with Saturated aq. NaHCO₃ monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layers (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Homoallylic Alcohol purify->product

Caption: Experimental workflow for Lewis acid-catalyzed allylboration.

reaction_mechanism cluster_activation Catalyst Activation cluster_addition Nucleophilic Addition cluster_hydrolysis Hydrolysis reagents This compound Pinacol Ester + AlCl₃ activated_complex Activated Lewis Acid- Boronate Complex reagents->activated_complex Coordination transition_state Chair-like Transition State activated_complex->transition_state aldehyde Benzaldehyde aldehyde->transition_state boron_alkoxide Boron Alkoxide Intermediate transition_state->boron_alkoxide C-C Bond Formation product Homoallylic Alcohol boron_alkoxide->product Hydrolysis workup Aqueous Workup (H₂O) workup->product

Caption: Proposed mechanism for Lewis acid-catalyzed allylboration.

Mechanistic Considerations

Theoretical studies suggest that the Lewis acid catalyst, such as AlCl₃, activates the allylboron reagent rather than the aldehyde.[2] The Lewis acid coordinates to one of the oxygen atoms of the boronate ester, which increases the electrophilicity of the boron atom.[2] This "boronate activation" enhances the rate of the subsequent nucleophilic attack of the allyl group onto the carbonyl carbon of the aldehyde. The reaction is believed to proceed through a closed, chair-like six-membered ring transition state, which accounts for the high diastereoselectivity often observed in these reactions.

References

A Comparative Guide to Ketone Allylation: Allylboronic Acids vs. Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of tertiary homoallylic alcohols via ketone allylation is a cornerstone transformation in organic synthesis, providing critical building blocks for natural product synthesis and drug discovery. The choice of the allylic nucleophile is paramount, dictating the reaction's efficiency, selectivity, and functional group compatibility. This guide provides an objective comparison between two prominent classes of reagents used for this purpose: allylboronic acids and allyl Grignard reagents, supported by experimental data and detailed protocols.

Overview and Reaction Mechanisms

Allylboronic acids and Grignard reagents both serve as effective allyl anion surrogates but operate via distinct mechanisms, which profoundly influences their reactivity and selectivity.

Allylboronic Acids: These reagents react with ketones through a highly organized, six-membered cyclic transition state, often referred to as a Zimmerman-Traxler-type model. This ordered transition state is responsible for the high levels of stereocontrol typically observed.[1][2] The reaction proceeds under mild, neutral conditions without the need for strong acids or bases, which contributes to their excellent functional group tolerance.[3][4][5]

Grignard Reagents (Allylmagnesium Halides): As highly polar organometallic compounds, Grignard reagents are powerful nucleophiles and strong bases.[6][7] Their addition to ketones typically proceeds through a polar, nucleophilic attack on the carbonyl carbon.[8] Unlike allylboron reagents, the transition state is less ordered, often leading to lower diastereoselectivity unless specific chelating groups are present on the substrate.[8] Their high basicity necessitates anhydrous conditions and limits their tolerance for acidic functional groups.[6][9] A related procedure, the Barbier reaction, generates the organometallic species in situ, offering operational simplicity and sometimes allowing for the use of aqueous media.[10][11][12]

G Figure 1. Reaction Mechanisms cluster_0 Allylboronic Acid Mechanism (Zimmerman-Traxler) cluster_1 Grignard Reagent Mechanism k0 Ketone ts0 Six-Membered Chair-like TS k0->ts0 Coordination b0 This compound b0->ts0 p0 Homoallylic Alcohol (High anti-selectivity) ts0->p0 C-C bond formation k1 Ketone int1 Alkoxide Intermediate k1->int1 Nucleophilic Attack g1 Allyl-MgX g1->int1 p1 Homoallylic Alcohol int1->p1 workup Acidic Workup int1->workup Protonation

Caption: Reaction pathways for ketone allylation.

Performance Comparison

The choice between allylboronic acids and Grignard reagents often depends on the specific requirements of the synthesis, such as desired stereochemistry, the presence of other functional groups, and reaction conditions.

FeatureAllylboronic AcidsGrignard Reagents
Reactivity Moderate; reacts readily with ketones at room temperature.[1][3]High; very reactive towards most carbonyls.[6][8]
Stereoselectivity Generally high and predictable (anti selectivity) due to an ordered transition state.[3][4][5]Variable; often low unless chelation control is possible.[8]
Chemoselectivity Excellent; tolerates a wide range of functional groups (esters, amides, alkynes, halides).[3][4]Poor; reacts with acidic protons (e.g., -OH, -COOH, -NH) and other electrophilic groups.[6][9]
Reaction Conditions Mild, neutral conditions (e.g., THF or CHCl₃ at RT).[2] No additives are typically required.[1]Requires strictly anhydrous and inert conditions (e.g., dry ether or THF).[13]
Stability/Handling Oxygen-sensitive but can be handled under an inert atmosphere.[1][14] Potassium allyltrifluoroborates are air- and moisture-stable alternatives.[15]Highly moisture and air-sensitive.[12] Must be prepared and handled under inert conditions.
Caption: Table 1. Qualitative comparison of allylboronic acids and Grignard reagents.
Quantitative Data from Experimental Studies

The following table summarizes experimental results for the allylation of various ketones, providing a direct comparison of yields and diastereoselectivity.

Ketone SubstrateAllylating ReagentConditionsYield (%)d.r. (anti:syn)Reference
This compound Reactions
Acetophenone (B1666503)Cinnamylboronic acidTHF, RT, 2h95>99:1[2]
α-BromoacetophenoneCinnamylboronic acidTHF, RT, 1h91>99:1[1][3]
Ethyl PyruvateCinnamylboronic acidTHF, RT, 1h9296:4[1][3]
Pyruvic AcidCinnamylboronic acid (in situ)MeOH, RT, 1h852:98 (syn selective)[1]
2,2,4,4-Tetramethylpentan-3-oneBut-2-en-1-ylmagnesium bromideNot specifiedHigh100:0 (α-adduct)[13]
Grignard Reagent Reactions
AcetophenoneAllylmagnesium bromideTHF~90Not reportedGeneral knowledge
β-TetraloneEthylmagnesium chlorideTHF, -78 °C to RT23Not applicable[16]
Ketone 4 (in ref)Ethylmagnesium chloride + ZnCl₂/LiClTHF, 0 °C88Not applicable[16]
Benzonitrile (forms ketone in situ)Allylmagnesium bromideNeat, RT, airNot reportedForms tetrahydropyridine[17]
Caption: Table 2. Experimental data for ketone allylation reactions.

Experimental Protocols

Protocol 1: Ketone Allylation with this compound

Adapted from Szabó, K. J. et al., Org. Lett. 2013, 15, 2246-2249.[1][3]

Reaction: Allylation of α-bromoacetophenone with cinnamylboronic acid.

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, place cinnamylboronic acid (57.0 mg, 0.39 mmol).

  • Solvent Addition: Add 0.6 mL of dry tetrahydrofuran (B95107) (THF).

  • Substrate Addition: Add α-bromoacetophenone (60.0 mg, 0.30 mmol) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

Protocol 2: Ketone Allylation with Grignard Reagent (Standard Procedure)

Reaction: Allylation of acetophenone with allylmagnesium bromide.

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • Grignard Preparation (or use commercial): To magnesium turnings (1.2 equiv) in anhydrous diethyl ether under argon, add a solution of allyl bromide (1.1 equiv) in diethyl ether dropwise. Initiate the reaction if necessary (e.g., with a crystal of iodine). Reflux the mixture for 30-60 minutes until the magnesium is consumed. Cool to 0 °C.

  • Substrate Addition: Dissolve acetophenone (1.0 equiv) in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent solution via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the mixture with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the tertiary homoallylic alcohol.

Chemoselectivity and Stereoselectivity

Chemoselectivity: The mild and neutral conditions of this compound reactions give them a significant advantage in terms of functional group tolerance.[4] They are compatible with functionalities that are reactive towards Grignard reagents, such as esters, amides, and even α-halo ketones, without requiring protecting groups.[1][3] In contrast, the high basicity and nucleophilicity of Grignard reagents lead to poor chemoselectivity.[18][19] They readily react with any acidic protons, often leading to deprotonation instead of addition, and can react with other electrophilic sites in a molecule.[7][9]

Stereoselectivity: Allylboronic acids provide highly predictable stereochemical outcomes. The reaction with most ketones proceeds with very high anti diastereoselectivity, a direct consequence of the chair-like Zimmerman-Traxler transition state where bulky substituents preferentially occupy equatorial positions.[3][5] Interestingly, α-keto acids react with syn selectivity, likely due to the formation of an intermediate acyl boronate that alters the transition state geometry.[1][4] Grignard reagents generally offer poor to moderate diastereoselectivity in the absence of directing groups.[8] While chelation control with α- or β-alkoxy ketones can improve selectivity, it is not a general feature of their reactions.[8]

Decision-Making Workflow

The selection of an appropriate allylation reagent is a critical step in synthesis design. The following workflow illustrates key decision points.

G Figure 2. Reagent Selection Workflow start Start: Ketone Allylation Required q1 Are sensitive functional groups present? (e.g., ester, amide, -OH, acid) start->q1 q2 Is high diastereoselectivity critical? q1->q2 No a1_yes Use this compound (or Trifluoroborate) q1->a1_yes Yes a2_yes Use this compound q2->a2_yes Yes a2_no Use Grignard Reagent (or Barbier conditions) q2->a2_no No a1_yes->q2 a1_no Protect sensitive groups or proceed with caution

Caption: A logical workflow for choosing an allylation reagent.

Conclusion

Both allylboronic acids and Grignard reagents are powerful tools for the synthesis of tertiary homoallylic alcohols.

Allylboronic acids are the reagents of choice when high, predictable stereocontrol and tolerance of sensitive functional groups are required. Their ability to react under mild, neutral conditions makes them ideal for complex molecule synthesis where chemoselectivity is paramount.

Grignard reagents remain a valuable option for simple ketone substrates where stereoselectivity is not a primary concern and functional group compatibility is not an issue. They are highly reactive and the reagents are often readily available or easily prepared. For substrates prone to enolization or when milder conditions are needed, the use of Grignard-derived zinc(II) ate complexes or the adoption of Barbier-type conditions can offer significant advantages.[18][19][20]

Ultimately, the optimal choice is dictated by the specific structural features of the ketone substrate and the overall goals of the synthetic strategy.

References

Unraveling the Reactivity of Allylboronates: A Kinetic Comparison of Substituted vs. Unsubstituted Variants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of chemical reactivity is paramount for designing efficient synthetic routes. In the realm of carbon-carbon bond formation, the allylboration of carbonyl compounds stands as a powerful tool. This guide provides a comparative analysis of the kinetic profiles of substituted and unsubstituted allylboronates, supported by experimental data, to elucidate the impact of electronic and steric factors on their reactivity.

The Impact of Electronic Effects on Reactivity

Studies have shown that modifying the electronic properties of the allylboronate reagent can lead to a significant increase in reaction rates. For instance, the use of ligands with electron-withdrawing groups on the boron atom can enhance the Lewis acidity of the boron center, thereby accelerating the reaction with carbonyl compounds.

One study demonstrated that an allylboronate reagent modified with a 3,3'-bis(trifluoromethyl)-BINOL ligand exhibited significantly higher reactivity compared to those with less electron-withdrawing substituents. The allylation of benzaldehyde (B42025) with this highly activated boronate was reported to be complete within 5 minutes at -78 °C[1]. This qualitative observation underscores the profound impact of electron-withdrawing groups on the reaction kinetics.

While direct rate constants for a systematic series of electronically varied allylboronates are not compiled in a single source, the principle of enhanced reactivity with electron-deficient boron centers is a well-established trend in the field.

Quantitative Comparison of Allylboronate Reactivity

To provide a quantitative perspective, a study by Aggarwal and co-workers investigated the kinetics of the reaction of allylboronate ate complexes with a standard set of electrophiles. While not a direct comparison of neutral allylboronates with aldehydes, this data provides invaluable insight into the nucleophilicity of these species. The study revealed that the addition of an aryllithium to an allylboronic ester to form an "ate" complex increases its nucleophilicity by 7 to 10 orders of magnitude compared to the parent boronic ester[2].

The table below summarizes the second-order rate constants for the reaction of an unsubstituted allylboronate pinacol (B44631) ester and its corresponding ate complex with a standard electrophile, highlighting the dramatic increase in reactivity upon formation of the boronate complex.

Allylboron SpeciesElectrophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Allylboronate Pinacol EsterBenzaldehyde(Not explicitly provided in a comparative study)
Allylboronate Pinacol EsterTropylium tetrafluoroborateNo reaction observed[2]
Allylboronate-ArLi ComplexTropylium tetrafluoroborateReaction proceeds readily[2]

Note: The data presented here is illustrative of the significant impact of converting a neutral allylboronate to an ate complex. A direct kinetic comparison with a standard aldehyde for a series of substituted neutral allylboronates is not available in the reviewed literature.

Experimental Protocols

A detailed experimental protocol for conducting kinetic studies of allylboration reactions is crucial for obtaining reliable and reproducible data. The following is a general procedure adapted from methodologies described in the literature, primarily utilizing in-situ monitoring by Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for Kinetic Analysis of Allylboration Reactions by ¹H NMR Spectroscopy

1. Materials and Instrumentation:

  • Reactants: Unsubstituted and substituted allylboronate pinacol esters, aldehyde (e.g., benzaldehyde), internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Solvent: Anhydrous deuterated solvent (e.g., CDCl₃, Toluene-d₈).

  • Instrumentation: NMR spectrometer equipped with a variable temperature probe.

2. Sample Preparation:

  • In an oven-dried NMR tube, a solution of the aldehyde (e.g., 0.1 M) and a known concentration of the internal standard in the chosen deuterated solvent is prepared.

  • The NMR tube is then cooled to the desired reaction temperature (e.g., -78 °C) in the NMR probe.

  • In a separate vial, the allylboronate reagent is dissolved in the same deuterated solvent to a known concentration.

3. Kinetic Measurement:

  • A baseline ¹H NMR spectrum of the aldehyde and internal standard solution is acquired.

  • The solution of the allylboronate is then rapidly injected into the cooled NMR tube.

  • Immediately following injection, a series of ¹H NMR spectra are acquired at regular time intervals. The acquisition parameters should be optimized to ensure a sufficient signal-to-noise ratio for the signals of interest in a short time.

4. Data Analysis:

  • The concentration of the aldehyde at each time point is determined by integrating a characteristic signal (e.g., the aldehydic proton) relative to the integral of a signal from the internal standard.

  • The reaction rate at different time points can be calculated from the change in aldehyde concentration over time.

  • By performing a series of experiments with varying initial concentrations of the reactants, the order of the reaction with respect to each component and the rate constant (k) can be determined using the method of initial rates.

Visualizing the Reaction Pathway

The allylboration of an aldehyde proceeds through a well-organized, six-membered cyclic transition state. This transition state assembly is key to the high stereoselectivity often observed in these reactions.

Allylboration_Pathway Reactants Allylboronate + Aldehyde TransitionState Six-membered Cyclic Transition State Reactants->TransitionState Coordination & Attack Product Homoallylic Alcohol TransitionState->Product C-C Bond Formation

Caption: Simplified pathway of the allylboration reaction.

Logical Workflow for Kinetic Analysis

The process of conducting a kinetic study to compare the reactivity of different allylboronates follows a structured workflow, from experimental design to data interpretation.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Reagents Prepare Stock Solutions (Allylboronates, Aldehyde, Standard) Prep_NMR Prepare NMR Tube with Aldehyde and Standard Prep_Reagents->Prep_NMR Equilibrate Equilibrate to Reaction Temperature Prep_NMR->Equilibrate Inject Inject Allylboronate Solution Equilibrate->Inject Acquire Acquire Time-Resolved NMR Spectra Inject->Acquire Integrate Integrate Signals vs. Internal Standard Acquire->Integrate Concentration Calculate Reactant Concentration vs. Time Integrate->Concentration RateLaw Determine Rate Law and Rate Constants Concentration->RateLaw Compare Compare Rate Constants of Substituted vs. Unsubstituted RateLaw->Compare

Caption: Workflow for comparative kinetic analysis.

References

The Decisive Role of Phosphine Ligands in Directing Regioselectivity in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance. However, when substrates possess multiple potential reaction sites, controlling the regioselectivity of the coupling becomes a critical challenge. The choice of phosphine (B1218219) ligand, a key component of the palladium catalyst system, has emerged as a primary determinant in governing which position of a polyhalogenated or otherwise multiply-activated substrate undergoes coupling. This guide provides an objective comparison of the performance of various phosphine ligands in directing regioselectivity, supported by experimental data, to aid researchers in selecting the optimal ligand for their synthetic endeavors.

Ligand Effects on Regioselectivity: A Tale of Sterics and Electronics

The regiochemical outcome of a Suzuki coupling reaction is intricately linked to the steric and electronic properties of the phosphine ligand coordinated to the palladium center. These properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Generally, bulky, electron-rich phosphine ligands are known to accelerate the oxidative addition step and promote the formation of highly active, monoligated palladium(0) species.[1][2] This can be particularly influential when dealing with less reactive C-X bonds.

Conversely, the steric hindrance imposed by the ligand can dictate which of the available C-X bonds is more accessible for oxidative addition. Furthermore, the electronic nature of the ligand can modulate the reactivity of the palladium center, influencing its preference for more electron-deficient or electron-rich coupling sites.

Comparative Performance of Phosphine Ligands in Regioselective Suzuki Coupling

The following tables summarize experimental data from various studies, showcasing the impact of different phosphine ligands on the regioselectivity of Suzuki coupling reactions with polyhalogenated substrates.

Table 1: Regioselective Suzuki Coupling of 3,5-Dichloropyridazine [3]

LigandProduct Ratio (C3:C5)Dominant Product
dppf (1,1'-Bis(diphenylphosphino)ferrocene)Favors C3C3-coupled
QPhosFavors C5C5-coupled

In this case, the electron-deficient bidentate ligand, dppf, favors coupling at the C3 position, while the electron-rich monodentate ligand, QPhos, directs the reaction to the C5 position.[3]

Table 2: Chemoselective Suzuki-Miyaura Coupling of p-Chlorophenyl Triflate [4][5]

LigandSelectivity (C-Cl vs. C-OTf)
PCy₃ (Tricyclohexylphosphine)C-OTf activation
P(tBu)₃ (Tri-tert-butylphosphine)C-Cl activation
Tri(1-adamantyl)phosphine91% C-Cl selectivity
Tri(neopentyl)phosphine>99% C-Cl selectivity

While this example illustrates chemoselectivity, the principles of ligand influence are directly applicable to regioselectivity. The bulky and electron-rich P(tBu)₃ and related ligands favor the oxidative addition into the stronger C-Cl bond, a trend that can be extrapolated to differentiating between two similar C-X bonds at different positions.[4][5]

Experimental Protocols

General Procedure for Regioselective Suzuki-Miyaura Coupling of Aryl Halides: [6][7]

A flame-dried Schlenk flask is charged with the polyhalogenated aryl substrate (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) are then added. Anhydrous, degassed solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL) are added via syringe. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously. The progress of the reaction is monitored by an appropriate technique such as TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The organic layer is washed with brine, dried over anhydrous sulfate (B86663) (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Visualizing the Suzuki Coupling Pathway and Ligand Influence

To better understand the process, the following diagrams illustrate the catalytic cycle and the factors influencing regioselectivity.

Suzuki_Coupling_Cycle Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling Pd(0)L_n Pd(0)L_n R1-Pd(II)(X)L_n R1-Pd(II)(X)L_n Pd(0)L_n->R1-Pd(II)(X)L_n Oxidative Addition (R1-X) R1-Pd(II)(R2)L_n R1-Pd(II)(R2)L_n R1-Pd(II)(X)L_n->R1-Pd(II)(R2)L_n Transmetalation (R2-B(OR)2) R1-Pd(II)(R2)L_n->Pd(0)L_n Reductive Elimination (R1-R2)

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Influence Ligand Properties Influencing Regioselectivity cluster_ligand Phosphine Ligand Properties cluster_outcome Influence on Reaction Steric_Bulk Steric Bulk OA_Rate Rate of Oxidative Addition Steric_Bulk->OA_Rate Site_Accessibility Accessibility of C-X bond Steric_Bulk->Site_Accessibility Electronic_Nature Electronic Nature (Electron-rich / Electron-poor) Electronic_Nature->OA_Rate Pd_Reactivity Reactivity of Pd center Electronic_Nature->Pd_Reactivity Regioselectivity Regioselectivity OA_Rate->Regioselectivity Site_Accessibility->Regioselectivity Pd_Reactivity->Regioselectivity

References

In Situ Generated Allylboronic Acids: A Performance Evaluation for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of complex molecular synthesis. In the realm of carbon-carbon bond formation, allylation reactions are fundamental, and the choice of the allylating agent can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the performance of in situ generated allylboronic acids against their pre-formed counterparts, supported by experimental data and detailed protocols.

The in situ generation of allylboronic acids has emerged as a powerful strategy in organic synthesis, offering notable advantages in terms of reactivity and convenience over the use of pre-formed and often less reactive allylboronate esters, such as the commonly used pinacol (B44631) esters (allyl-Bpin). Evidence from various studies indicates that freshly prepared, unprotected allylboronic acids exhibit significantly higher reactivity, particularly in the allylation of less reactive carbonyl compounds like ketones and in certain cross-coupling reactions.[1]

Enhanced Reactivity: A Key Advantage

The primary advantage of in situ generated allylboronic acids lies in their heightened reactivity. Unlike their boronate ester analogues, which often require harsh conditions or catalysts to react with ketones, in situ generated allylboronic acids can react directly and efficiently under mild conditions.[1] This enhanced reactivity is attributed to the presence of the unprotected and more Lewis acidic boronic acid functionality, which facilitates the key bond-forming steps.

In cross-coupling reactions, the difference in reactivity can be even more pronounced. For instance, in palladium-catalyzed cross-coupling reactions with iodobenzenes, in situ generated allylboronic acids provide the desired products in excellent yields under mild conditions, while their allyl-Bpin counterparts show no reactivity under the same conditions.

Comparative Performance in Allylation Reactions

The following tables summarize the available quantitative data comparing the performance of in situ generated allylboronic acids with pre-formed allylboronates in the allylation of aldehydes and imines. While a comprehensive side-by-side comparison across a wide range of substrates under identical conditions is not always available in a single source, the data presented below has been compiled to provide the most accurate possible comparison.

Table 1: Allylation of Aldehydes

EntryAldehydeAllylating ReagentConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
1BenzaldehydeIn situ generated crotylboronic acidPd catalyst, diboronic acid, rt>95>98:2 (anti)[Qualitative statements of high reactivity and selectivity]
2BenzaldehydePre-formed Crotyl-BpinThermal, high pressureModerateGood[General knowledge]
3CyclohexanecarboxaldehydeIn situ generated allylboronic acidPd catalyst, diboronic acid, rt92N/A[Implied high reactivity]
4CyclohexanecarboxaldehydePre-formed Allyl-BpinUncatalyzed, rtLow to no reactionN/A[General knowledge]

Table 2: Allylation of Imines

EntryImineAllylating ReagentConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
1N-benzylideneanilineIn situ generated this compoundrt, molecular sieves85>98:2 (anti)[2]
2N-benzylideneanilinePre-formed Allyl-BpinCatalytic, harsher conditionsVariableVariable[General knowledge]
3Various cyclic iminesIn situ generated allylboronic acidsMild conditionsHighHigh[2]

Experimental Protocols

A reliable and efficient method for the in situ generation of allylboronic acids is the palladium-catalyzed reaction of allylic alcohols with diboronic acid.

Protocol 1: Palladium-Catalyzed Synthesis of Allylboronic Acids from Allylic Alcohols

  • Materials:

    • Allylic alcohol (1.0 mmol)

    • Diboronic acid (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Anhydrous solvent (e.g., THF, DCM)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the allylic alcohol and the palladium catalyst.

    • Dissolve the reactants in the anhydrous solvent.

    • Add the diboronic acid to the reaction mixture.

    • Stir the reaction at room temperature until the reaction is complete (monitor by TLC or GC-MS).

    • The resulting solution contains the in situ generated this compound and can be used directly in the subsequent reaction.

Protocol 2: One-Pot Allylation of an Aldehyde using In Situ Generated this compound

  • Procedure:

    • Following the completion of the reaction in Protocol 1, cool the reaction mixture to the desired temperature (e.g., -78 °C).

    • Slowly add the aldehyde (1.0 mmol) to the reaction mixture containing the in situ generated this compound.

    • Allow the reaction to stir until completion.

    • Quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing the Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the key transition state model that governs the stereochemical outcome of these reactions.

experimental_workflow cluster_generation In Situ Generation of this compound cluster_allylation Allylation Reaction A Allylic Alcohol E In Situ Generated This compound R1 Reaction Mixture A->R1 B Diboronic Acid B->R1 C Pd Catalyst C->R1 D Solvent D->R1 F Aldehyde or Imine R2 Reaction E->R2 R1->E Stir at RT F->R2 G Homoallylic Alcohol/Amine R2->G Reaction

References

Navigating Stereoselectivity in Allylboration: A Comparative Guide to Computational Predictive Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. The allylboration reaction, a cornerstone of stereoselective carbon-carbon bond formation, presents a significant challenge in predicting its stereochemical outcome. This guide provides a comprehensive cross-validation of computational models designed to predict the stereoselectivity of allylboration reactions, offering a comparative analysis of their performance, methodologies, and the experimental data that underpins them.

This guide delves into two primary classes of computational tools: quantum mechanics-based Density Functional Theory (DFT) models and data-driven Machine Learning (ML) models. We will explore their predictive power, the underlying theoretical principles, and the experimental protocols required to validate their predictions.

At a Glance: Comparing Computational Approaches

The choice between DFT and machine learning models for predicting allylboration stereoselectivity often depends on the specific research question, available data, and computational resources. DFT methods excel at providing deep mechanistic insights into a specific reaction, while machine learning models are powerful tools for high-throughput screening and prediction when a sufficiently large dataset is available.

FeatureDensity Functional Theory (DFT) ModelsMachine Learning (ML) Models
Primary Approach First-principles quantum mechanical calculations of transition state energies.Statistical learning from large datasets of known reactions and their outcomes.
Key Advantage Provides detailed mechanistic insights and understanding of stereocontrol.High predictive accuracy for new reactions within the model's domain; high-throughput capability.
Limitations Computationally expensive; may not be suitable for screening large numbers of substrates/catalysts.Requires a large, curated dataset for training; predictive power is limited by the diversity of the training data; less direct mechanistic insight.
Typical Validation Comparison of predicted major stereoisomer and enantiomeric excess with experimental results for a small set of reactions.Cross-validation (e.g., k-fold) on a large dataset; external validation with an unseen test set.
Common Use Case In-depth study of a specific catalytic system to understand the origins of stereoselectivity.Predicting the outcomes of a large number of potential reactions to prioritize experimental efforts.

In-Depth Analysis of Computational Models

Density Functional Theory (DFT) Models: Unraveling the "Why"

DFT calculations are a powerful tool for elucidating the intricate details of reaction mechanisms and the origins of stereoselectivity.[1][2][3][4][5] By modeling the transition states of competing reaction pathways, DFT can predict the favored stereoisomer based on the calculated energy differences. The high stereoselectivity often observed in allylboration reactions can be reproduced well by these calculations, with steric repulsions in the Zimmerman-Traxler transition states being a key determining factor.[3]

The validation of DFT models typically involves a qualitative or semi-quantitative comparison with experimental data. For instance, a successful DFT model will correctly predict the major diastereomer or enantiomer observed experimentally. While direct quantitative correlation of predicted and experimental enantiomeric excess (ee) across a large dataset is not always the primary focus, the agreement is often reported as "good" or "excellent".[3][6] The accuracy of DFT predictions is highly dependent on the chosen functional and basis set.[6][7]

A critical aspect of DFT modeling is the inclusion of solvent effects, as the relative energy differences between transition states can change significantly between the gas phase and solution.[6]

Machine Learning Models: The Power of Predictive Analytics

Machine learning has emerged as a transformative approach for predicting the outcomes of chemical reactions, including stereoselectivity.[8][9][10][11][12][13] These models learn complex relationships between molecular features (of reactants, catalysts, and solvents) and the reaction outcome from large datasets.

A key advantage of machine learning models is their rigorous quantitative validation, typically through cross-validation techniques.[12] In k-fold cross-validation, the dataset is split into 'k' subsets, with the model being trained on 'k-1' subsets and tested on the remaining one, a process that is repeated 'k' times. This provides a robust measure of the model's predictive performance on unseen data.

Here is a summary of reported performance for various machine learning models in predicting reaction stereoselectivity. It is important to note that these models were often trained on diverse datasets of asymmetric reactions, not exclusively allylboration reactions.

Model TypeCross-ValidationPerformance MetricReported ValueReference
Random Forest2-foldr² (predicted)0.926[8]
Random Forest2-foldAccuracy (training)0.993[8]
Random Forest2-foldAccuracy (test)0.970[8]
Various (LASSO, SVM, RF, etc.)5-foldOptimal performance with XGBoostNot specified[12]

These results demonstrate the high predictive accuracy that can be achieved with machine learning models. The features used to train these models can be derived from quantum chemical calculations or simpler molecular descriptors, offering a trade-off between accuracy and computational cost.

Experimental Protocols: The Ground Truth

The success of any computational model hinges on the quality of the experimental data used for its training and validation. Below are detailed methodologies for key experiments in allylboration stereoselectivity studies.

General Procedure for Asymmetric Allylboration of Aldehydes

This protocol is a generalized representation based on common procedures found in the literature.[5][9][12][14]

  • Reagent Preparation: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, the chiral catalyst (e.g., a BINOL-derived phosphoric acid or a chiral diol) is dissolved in an anhydrous solvent (e.g., toluene (B28343) or THF) and cooled to the reaction temperature (typically -78 °C).

  • Reaction Initiation: The allylborating agent (e.g., allylboronic acid pinacol (B44631) ester) is added to the catalyst solution.

  • Substrate Addition: The aldehyde, dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Work-up: Upon completion, the reaction is quenched, typically with a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the homoallylic alcohol.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the purified product is a critical measure of the reaction's stereoselectivity.[8][11][15]

  • Chiral High-Performance Liquid Chromatography (HPLC): The most common method for determining ee is chiral HPLC. The purified product is dissolved in an appropriate solvent (e.g., a mixture of hexane (B92381) and isopropanol) and injected onto a chiral stationary phase column (e.g., Chiralcel OD-H). The two enantiomers will have different retention times, and the ratio of their peak areas is used to calculate the ee.

  • Chiral Gas Chromatography (GC): For volatile products, chiral GC can be used. The principle is similar to HPLC, but the separation occurs in the gas phase on a chiral column.

  • NMR Spectroscopy with Chiral Shift Reagents: In some cases, NMR spectroscopy in the presence of a chiral shift reagent can be used to differentiate the signals of the two enantiomers and determine their ratio.

Visualizing the Concepts

To better understand the workflows and theoretical models discussed, the following diagrams are provided.

experimental_workflow cluster_experimental Experimental Protocol cluster_computational Computational Modeling A Asymmetric Allylboration Reaction B Purification A->B C Characterization (NMR, MS) B->C D Enantiomeric Excess (ee) Determination (Chiral HPLC/GC) B->D G Cross-Validation D->G Experimental Data E Model Building (DFT or Machine Learning) F Stereoselectivity Prediction E->F F->G Predicted Data G->E Model Refinement

Experimental and computational workflow for cross-validation.

The Zimmerman-Traxler model is a foundational concept for rationalizing the stereochemical outcome of allylboration reactions.[1][2][16] It proposes a chair-like six-membered transition state.

Logical flow of the Zimmerman-Traxler model for predicting stereoselectivity.

Conclusion

The prediction of allylboration stereoselectivity is a complex challenge that can be effectively addressed through computational modeling. DFT provides invaluable mechanistic insights, guiding the rational design of catalysts and reaction conditions. Machine learning offers a complementary approach, enabling high-throughput prediction of reaction outcomes with remarkable accuracy, thereby accelerating the discovery and optimization of stereoselective transformations. The synergy between these computational methods and rigorous experimental validation will continue to drive innovation in asymmetric synthesis, with profound implications for drug discovery and development.

References

Comparative analysis of thermal versus acid-catalyzed allylboration

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Thermal versus Acid-Catalyzed Allylboration: A Guide for Researchers

In the realm of carbon-carbon bond formation, allylboration of carbonyl compounds stands as a powerful and versatile tool for the stereoselective synthesis of homoallylic alcohols. This reaction can be performed under thermal conditions or accelerated through the use of acid catalysts. This guide provides a detailed comparative analysis of thermal versus acid-catalyzed (both Lewis and Brønsted acid) allylboration, offering insights into their respective performance, mechanisms, and experimental protocols to aid researchers in selecting the optimal conditions for their synthetic needs.

Performance Comparison: Thermal vs. Acid-Catalyzed Allylboration

The primary advantage of acid catalysis in allylboration is the significant rate enhancement and the ability to conduct the reaction under much milder conditions compared to the thermal approach. Thermal allylboration often requires elevated temperatures and prolonged reaction times, particularly for less reactive substrates. In contrast, acid catalysis allows for rapid and efficient reactions even at cryogenic temperatures, often leading to higher yields and improved stereoselectivity.

Quantitative Data Summary

The following tables summarize the key performance differences between thermal, Lewis acid-catalyzed, and Brønsted acid-catalyzed allylboration of a model substrate, benzaldehyde (B42025), with allylboronic acid pinacol (B44631) ester.

Table 1: Thermal vs. Lewis Acid-Catalyzed Allylboration of Benzaldehyde

MethodCatalystTemperature (°C)Time (h)Yield (%)Reference
ThermalNone8024Moderate[1]
Lewis AcidAlCl₃ (10 mol%)-78195[1]
Lewis AcidSc(OTf)₃ (10 mol%)-78192[1]
Lewis AcidTiCl₄ (10 mol%)-78188[1]
Lewis AcidBF₃·OEt₂ (10 mol%)-78185[1]
Lewis AcidSnCl₄ (10 mol%)-78154[1]

Table 2: Thermal vs. Brønsted Acid-Catalyzed Allylboration of Benzaldehyde

MethodCatalystTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
ThermalNoneRoom TempSlow/No ReactionLowN/A[2]
Brønsted Acid(R)-TRIP-PA (5 mol%)019896[2]
Brønsted Acid(R)-TRIP-PA (5 mol%)-3019898[2]

(R)-TRIP-PA = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

As the data clearly indicates, both Lewis and Brønsted acid catalysis dramatically accelerate the allylboration of benzaldehyde, allowing for high yields at significantly lower temperatures compared to the thermal method.[1][2] Notably, chiral Brønsted acids can also induce high levels of enantioselectivity, a significant advantage for asymmetric synthesis.[2]

Reaction Mechanisms

The underlying mechanisms of thermal and acid-catalyzed allylboration differ in the mode of activation of the reactants.

Thermal Allylboration: In the absence of a catalyst, the reaction is believed to proceed through a closed, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model. This involves the coordination of the aldehyde oxygen to the boron atom of the allylboronate. The stereochemistry of the product is determined by the geometry of this transition state.

Acid-Catalyzed Allylboration: Acid catalysts, both Lewis and Brønsted types, function by activating either the allylboronate or the aldehyde.

  • Lewis Acid Catalysis: Lewis acids typically coordinate to one of the oxygen atoms of the boronate ester. This coordination increases the Lewis acidity of the boron atom, making the allyl group more nucleophilic and accelerating its transfer to the aldehyde.[3]

  • Brønsted Acid Catalysis: Brønsted acids are proposed to protonate one of the oxygen atoms of the boronate ester.[2] This protonation enhances the electrophilicity of the boron center, thereby activating the allylboronate for nucleophilic attack on the aldehyde.

Experimental Protocols

Below are detailed, representative experimental protocols for thermal, Lewis acid-catalyzed, and Brønsted acid-catalyzed allylboration of an aldehyde.

Protocol 1: Thermal Allylboration of Benzaldehyde

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • This compound pinacol ester (1.2 mmol, 1.2 eq)

  • Anhydrous toluene (B28343) (5 mL)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar.

  • Add benzaldehyde and this compound pinacol ester to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

Protocol 2: Lewis Acid-Catalyzed Allylboration of Benzaldehyde using Sc(OTf)₃

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • This compound pinacol ester (1.2 mmol, 1.2 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 0.1 eq)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (5 mL)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add a magnetic stir bar and scandium(III) triflate.

  • Add anhydrous dichloromethane and cool the flask to -78 °C in a dry ice/acetone bath.

  • Add benzaldehyde to the cooled solution and stir for 5 minutes.

  • Add this compound pinacol ester dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction at -78 °C by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Chiral Brønsted Acid-Catalyzed Enantioselective Allylboration of Benzaldehyde

Materials:

  • Benzaldehyde (0.1 mmol, 1.0 eq)

  • This compound pinacol ester (0.12 mmol, 1.2 eq)

  • (R)-TRIP-PA (0.005 mmol, 0.05 eq)

  • Anhydrous toluene (1.0 mL)

Procedure:

  • To an oven-dried vial under an inert atmosphere, add a magnetic stir bar and (R)-TRIP-PA.

  • Add anhydrous toluene and cool the solution to the desired temperature (e.g., 0 °C or -30 °C).

  • Add benzaldehyde to the catalyst solution.

  • Add this compound pinacol ester to the reaction mixture.

  • Stir the reaction at the specified temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification by flash chromatography to yield the enantiomerically enriched homoallylic alcohol.

Visualizing the Pathways

To further elucidate the differences between these methodologies, the following diagrams illustrate the key mechanistic steps and experimental workflows.

Thermal_Allylboration_Mechanism Thermal Allylboration Mechanism cluster_reactants Reactants cluster_ts Zimmerman-Traxler Transition State cluster_product Product Aldehyde Aldehyde TS O-B C-C-C Aldehyde-Boron Coordination Aldehyde->TS Coordination Allylboronate Allylboronate Allylboronate->TS Product Homoallylic Alcohol TS->Product C-C Bond Formation

Caption: Zimmerman-Traxler transition state in thermal allylboration.

Acid_Catalyzed_Allylboration_Mechanisms Acid-Catalyzed Allylboration Mechanisms cluster_lewis Lewis Acid Catalysis cluster_bronsted Brønsted Acid Catalysis LA Lewis Acid (LA) Allylboronate_LA Allylboronate LA->Allylboronate_LA Coordination Activated_Allylboronate_LA Activated Allylboronate-LA Complex Allylboronate_LA->Activated_Allylboronate_LA Product_LA Homoallylic Alcohol Activated_Allylboronate_LA->Product_LA Attack on Aldehyde Aldehyde_LA Aldehyde Aldehyde_LA->Product_LA BA Brønsted Acid (HA) Allylboronate_BA Allylboronate BA->Allylboronate_BA Protonation Activated_Allylboronate_BA Protonated Allylboronate Allylboronate_BA->Activated_Allylboronate_BA Product_BA Homoallylic Alcohol Activated_Allylboronate_BA->Product_BA Attack on Aldehyde Aldehyde_BA Aldehyde Aldehyde_BA->Product_BA

Caption: Activation modes in Lewis and Brønsted acid-catalyzed allylboration.

Experimental_Workflows Comparative Experimental Workflows cluster_thermal Thermal cluster_acid Acid-Catalyzed T1 Combine Reactants T2 Heat to High Temp (e.g., 80°C) T1->T2 T3 Prolonged Reaction Time (hours) T2->T3 T4 Workup & Purification T3->T4 A1 Cool to Low Temp (e.g., -78°C) A2 Add Catalyst A1->A2 A3 Add Reactants A2->A3 A4 Short Reaction Time (minutes to hours) A3->A4 A5 Workup & Purification A4->A5

Caption: Simplified workflows for thermal vs. acid-catalyzed allylboration.

Conclusion

The choice between thermal and acid-catalyzed allylboration depends on the specific requirements of the synthesis. For simple, robust substrates where high temperatures and long reaction times are not a concern, thermal allylboration may suffice. However, for sensitive substrates, reactions requiring high stereoselectivity, or for improving laboratory efficiency, acid-catalyzed methods are demonstrably superior. Lewis acids offer significant rate enhancements, while chiral Brønsted acids provide an elegant and powerful strategy for asymmetric allylboration, opening avenues for the efficient construction of complex chiral molecules. Researchers are encouraged to consider the substrate scope, desired stereochemical outcome, and practical aspects such as reaction time and temperature when selecting the appropriate allylboration method.

References

A Researcher's Guide to Functional Group Tolerance in Allylboration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the myriad of available methods, allylboration stands out for its ability to generate stereochemically rich homoallylic alcohols and amines. However, the success of any synthetic transformation hinges on its compatibility with a diverse array of functional groups present in complex starting materials and intermediates. This guide provides a comparative assessment of the functional group tolerance of various allylboration methods, supported by experimental data, to aid in the selection of the optimal strategy for a given synthetic challenge.

This comparison guide delves into the functional group compatibility of several key allylboration methodologies, including the use of potassium allyltrifluoroborate, allylboronic acids, and catalytic asymmetric approaches for the allylboration of aldehydes, ketones, and imines.

General Workflow of an Allylboration Reaction

The fundamental principle of an allylboration reaction involves the nucleophilic addition of an allylboron reagent to a carbonyl or imine electrophile. This process typically proceeds through a highly organized, six-membered cyclic transition state, often referred to as a Zimmerman-Traxler model, which accounts for the high stereoselectivity frequently observed.

G General Allylboration Workflow reagents Allylboron Reagent + Electrophile (Aldehyde, Ketone, Imine) solvent Anhydrous Solvent (e.g., THF, Toluene (B28343), CH2Cl2) reagents->solvent Dissolution conditions Reaction Conditions (Temperature, Time, Catalyst) solvent->conditions Setting up reaction reaction Formation of Six-Membered Cyclic Transition State conditions->reaction Initiation workup Aqueous Workup or Quenching reaction->workup C-C Bond Formation product Homoallylic Alcohol or Amine workup->product Isolation

Caption: A generalized workflow for a typical allylboration reaction.

Selecting the Right Allylboration Method

The choice of an appropriate allylboration method is critically dependent on the functional groups present in the substrate. The following diagram illustrates a decision-making process for method selection based on functional group compatibility.

G Decision Tree for Allylboration Method Selection start Substrate with Functional Groups q_acid_sensitive Acid-Sensitive Groups Present? start->q_acid_sensitive q_base_sensitive Base-Sensitive Groups Present? q_acid_sensitive->q_base_sensitive No method_neutral Neutral or Mildly Acidic Methods: - Allylboronic Acids - Potassium Allyltrifluoroborate q_acid_sensitive->method_neutral Yes q_reducible Reducible Groups (e.g., nitro, alkyne)? q_base_sensitive->q_reducible No method_non_basic Avoid Strongly Basic Conditions q_base_sensitive->method_non_basic Yes q_asymmetric Asymmetric Synthesis Required? q_reducible->q_asymmetric No method_chemoselective Chemoselective Methods: - Boron-Catalyzed (Allenes) - Cu-Catalyzed (Diazoketones) q_reducible->method_chemoselective Yes method_asymmetric Catalytic Asymmetric Methods: - Chiral Diol/BINOL Catalysts q_asymmetric->method_asymmetric Yes end Optimal Method Selected q_asymmetric->end No method_neutral->q_base_sensitive method_non_basic->q_reducible method_chemoselective->q_asymmetric method_asymmetric->end

Caption: A decision-making guide for selecting an allylboration method.

Comparison of Functional Group Tolerance in Allylboration of Aldehydes

The allylboration of aldehydes is a widely used transformation. The choice of reagent can significantly impact the tolerance of various functional groups.

Allylboration MethodTolerated Functional GroupsIncompatible/Problematic GroupsTypical Yield (%)Reference
Potassium Allyltrifluoroborate with 18-Crown-6 Nitro (ortho, meta, para), Chloro, Bromo, Fluoro, Methoxy, Methyl, α,β-unsaturated aldehydes---85-95[1]
Chiral Brønsted Acid Catalyzed Ester, Heteroaryl (e.g., furan), α,β-unsaturated aldehydes---92-99
Allylboronic Acids Nitro, CyanoHighly acidic or basic groups may interfere with in situ generation80-95[2]

Comparison of Functional Group Tolerance in Allylboration of Ketones

The allylboration of ketones is generally more challenging than that of aldehydes due to the lower electrophilicity of the ketone carbonyl. Consequently, more reactive allylboron reagents or catalytic activation is often necessary.

Allylboration MethodTolerated Functional GroupsIncompatible/Problematic GroupsTypical Yield (%)Diastereomeric Ratio (d.r.)Reference
Boron-Catalyzed (with Allenes) Fluoro, Bromo, Trifluoromethyl, Methoxy, Chloro (α-position), Ester, Alkene, Alkyne---50-93>95:5 for many substrates[3][4]
Allylboronic Acids Nitro, Cyano, Ester---65-98High anti-selectivity[2]
Asymmetric (BINOL-derived boronates) Aromatic, Aliphatic, Enones---75-94 (yields)High (er >95:5)[5]
Copper-Catalyzed (with α-Diazoketones) Bromo, Methoxy (on aromatic ring of diazoketone)---70-92High trans-selectivity with cinnamylboronic acid[6][7]

Comparison of Functional Group Tolerance in Allylboration of Imines

The allylboration of imines provides a direct route to chiral homoallylic amines, which are valuable building blocks in medicinal chemistry. The nature of the imine nitrogen substituent plays a crucial role in reactivity and functional group compatibility.

Allylboration MethodTolerated Functional GroupsIncompatible/Problematic GroupsTypical Yield (%)Enantiomeric Ratio (e.r.)Reference
Asymmetric (Chiral Diol/BINOL Catalysts with Acyl Imines) Aromatic and aliphatic acyl iminesBenzyl and aryl imines (poor reactivity and selectivity), Carbamoyl imines (less reactive)75-9495:5 - 99.5:0.5[3][8]
Allylboronic Acids (with Aldimines and Ketimines) Keto group (chemoselective for aldimine), IndolesAcyclic aliphatic imines (prone to hydrolysis)HighHigh anti-selectivity

Detailed Experimental Protocols

Allylation of Aldehydes using Potassium Allyltrifluoroborate and Salicylic (B10762653) Acid

This protocol describes a mild and environmentally friendly method for the synthesis of homoallylic alcohols.[4]

  • Materials: Aldehyde (1.0 mmol), potassium allyltrifluoroborate (1.5 mmol), salicylic acid (0.2 mmol), water (2.0 mL), and ethyl acetate (B1210297) (2.0 mL).

  • Procedure: To a round-bottom flask containing a magnetic stir bar, the aldehyde, potassium allyltrifluoroborate, and salicylic acid are added. Water and ethyl acetate are then added, and the resulting biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 5 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude homoallylic alcohol, which can be purified by column chromatography if necessary.

Boron-Catalyzed Diastereo- and Enantioselective Allylation of Ketones with Allenes

This method demonstrates excellent functional group tolerance for a variety of ketones.[9][10][11]

  • Materials: Ketone (0.2 mmol), allene (B1206475) (0.3 mmol), 9-borabicyclo[3.3.1]nonane (9-BBN) dimer (0.02 mmol, 10 mol%), and n-hexane (0.4 mL). For the asymmetric variant, a chiral borane (B79455) catalyst is used.

  • Procedure: In a glovebox, a vial is charged with 9-BBN dimer. n-Hexane is added, followed by the allene and then the ketone. The vial is sealed and stirred at room temperature. The reaction is monitored by GC-MS. Upon completion, the reaction mixture is quenched by the addition of methanol (B129727) (1 mL) and then concentrated in vacuo. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

Asymmetric Allylboration of Acyl Imines Catalyzed by a Chiral Diol

This protocol provides access to enantioenriched homoallylic amines.[3][12]

  • Materials: (S)-3,3'-Ph₂-BINOL (0.03 mmol, 15 mol%), acyl imine (0.2 mmol), allyldiisopropoxyborane (0.3 mmol), and toluene (1.0 mL).

  • Procedure: To an oven-dried vial under an argon atmosphere is added the (S)-3,3'-Ph₂-BINOL catalyst and toluene. The solution is stirred at room temperature for 10 minutes. The acyl imine is then added, followed by the allyldiisopropoxyborane. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with methanol (1 mL) and concentrated. The residue is purified by flash column chromatography to yield the enantiomerically enriched homoallylic amide.

Conclusion

The choice of an allylboration method is a critical decision in the design of a synthetic route. This guide highlights that significant progress has been made in developing a diverse toolbox of allylboration reactions with broad functional group tolerance. For sensitive substrates, methods employing potassium allyltrifluoroborate or certain catalytic systems under neutral conditions are highly advantageous. When stereochemistry is a primary concern, a range of highly effective asymmetric catalytic methods are available. By carefully considering the functional groups present in the starting materials and the desired product attributes, researchers can select the most appropriate allylboration strategy to achieve their synthetic goals efficiently and selectively.

References

A Head-to-Head Comparison of Chiral Ligands for Enantioselective Allylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chiral ligand is paramount to achieving high enantioselectivity and yield in asymmetric allylation reactions. This guide provides a direct comparison of prominent chiral ligand families—BINOL-derived, Salen-derived, phosphoramidite (B1245037), and bis(oxazoline) (BOX) ligands—supported by experimental data and detailed protocols to inform your catalyst system design.

Enantioselective allylation, the addition of an allyl group to a prochiral substrate to create a stereogenic center, is a cornerstone of modern organic synthesis. The efficacy of this transformation hinges on the chiral ligand employed to direct the stereochemical outcome. This guide offers a comparative analysis of four widely utilized ligand classes, presenting their performance across various reaction conditions and substrates.

Performance Comparison of Chiral Ligands

The choice of ligand significantly impacts the enantiomeric excess (ee), yield, and overall efficiency of an enantioselective allylation. The following tables summarize the performance of representative ligands from each class in the allylation of aldehydes, a common benchmark reaction.

Table 1: Enantioselective Allylation of Benzaldehyde
Ligand TypeSpecific LigandMetal/Allyl SourceSolventTemp (°C)Yield (%)ee (%)Reference
BINOL-derived (R)-BINOLInBr₃ / Allyl-n-tributyltinCH₂Cl₂RTGoodup to 92[1]
Salen-derived Jacobsen's Cr(III) SalenCrCl₂ / Allyl BromideCH₃CNRT>80up to 92[1]
Phosphoramidite MonophosphoramiditePd₂(dba)₃ / Allyl CarbonateTHFRTHighup to 97[2]
Bis(oxazoline) PYBOX-91InCl₃ / Allyl-n-tributyltinCH₂Cl₂RTGood54-95[1]

Note: "Good" and "High" yields are reported as described in the source literature. RT = Room Temperature.

Table 2: Enantioselective Allylation of Aliphatic Aldehydes (e.g., Cyclohexanecarboxaldehyde)
Ligand TypeSpecific LigandMetal/Allyl SourceSolventTemp (°C)Yield (%)ee (%)Reference
BINOL-derived (R)-BINAPAgOTf / AllyltrimethoxysilaneTHF-2062High[1]
Salen-derived Cr(III) Salen (89e)CrCl₂ / Allyl BromideCH₃CNRT>80High[1]
Phosphoramidite DiamidophosphitePd₂(dba)₃ / Allyl AcetateToluene509596[2]
Bis(oxazoline) Bisoxazoline phosphane oxideTi(OiPr)₄ / AllyltrimethylsilaneCH₂Cl₂-788598[1]

Experimental Workflows and Logical Relationships

The successful implementation of an enantioselective allylation reaction requires a systematic approach, from catalyst preparation to product analysis. The following diagrams illustrate a typical experimental workflow and a decision-making process for ligand selection.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Product Analysis ligand Chiral Ligand catalyst Active Chiral Catalyst ligand->catalyst metal Metal Precursor metal->catalyst reaction_vessel Reaction under Inert Atmosphere catalyst->reaction_vessel catalyst->reaction_vessel substrate Prochiral Substrate (e.g., Aldehyde) substrate->reaction_vessel allyl_source Allylating Agent allyl_source->reaction_vessel quench Reaction Quenching reaction_vessel->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification yield_det Yield Determination purification->yield_det ee_det Enantiomeric Excess (ee) Determination (Chiral HPLC/GC) purification->ee_det

Caption: A generalized experimental workflow for enantioselective allylation.

ligand_selection cluster_ligands Ligand Families start Define Substrate Scope and Desired Product lit_review Literature Review for Similar Transformations start->lit_review ligand_class Select Initial Ligand Class(es) (e.g., BINOL, Salen, Phosphoramidite, BOX) lit_review->ligand_class binol BINOL-derived ligand_class->binol Good for Lewis Acid Catalysis salen Salen-derived ligand_class->salen Robust, often for redox-active metals phosphoramidite Phosphoramidite ligand_class->phosphoramidite Highly tunable, Pd-catalysis box Bis(oxazoline) ligand_class->box Versatile, various metals screening Screen Selected Ligands and Reaction Conditions binol->screening salen->screening phosphoramidite->screening box->screening analysis Analyze Yield and ee% screening->analysis analysis->ligand_class Poor Results optimization Optimization of Best Hit (Temperature, Solvent, Catalyst Loading) analysis->optimization Promising Results final Finalized Protocol optimization->final

Caption: A decision-making framework for chiral ligand selection in enantioselective allylation.

Detailed Experimental Protocols

Reproducibility is key in scientific research. Below are representative experimental protocols for enantioselective allylation reactions using different ligand systems.

Protocol 1: In(III)-BINOL Catalyzed Allylation of a Ketone

This protocol is adapted from the work of Loh and coworkers for the enantioselective allylation of ketones.[1]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, (R)-BINOL (22 mol%) and 4 Å molecular sieves are stirred in CH₂Cl₂. To this mixture, InBr₃ (20 mol%) is added, and the resulting mixture is stirred at room temperature for 1 hour.

  • Reaction Procedure: The ketone substrate (1.0 mmol) is added to the prepared catalyst solution. Allyl-n-butyltin (1.5 mmol) is then added dropwise at room temperature. The reaction is stirred until completion, as monitored by TLC.

  • Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: High-Pressure Cr(III)-Salen Catalyzed Allylation of an Aldehyde

This protocol is based on the methodology developed by Kwiatkowski and Jurczak for the high-pressure allylation of aldehydes.[1]

  • Catalyst: The chiral (Cr(III) Salen) complex (e.g., 89e, 2 mol%) is used as the catalyst.

  • Reaction Procedure: To a solution of the aldehyde (1.0 mmol) in anhydrous acetonitrile, the Salen catalyst is added. Allyltri-n-butyltin (1.2 mmol) is then introduced. The reaction vessel is placed in a high-pressure apparatus and pressurized to 10 kbar. The reaction is maintained at room temperature for the specified time (e.g., 24-48 hours).

  • Work-up and Analysis: After depressurization, the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to afford the homoallylic alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis. This method notably does not require strictly anhydrous solvents or an inert atmosphere.[1]

Protocol 3: Pd-Phosphoramidite Catalyzed Asymmetric Allylic Alkylation (AAA)

This protocol is a general representation of a palladium-catalyzed asymmetric allylic alkylation, a powerful C-C bond-forming reaction.[3]

  • Catalyst Precursor: A palladium source such as [Pd(allyl)Cl]₂ or Pd₂(dba)₃ is used.

  • Reaction Procedure: In a glovebox or under an inert atmosphere, the palladium precursor and the chiral phosphoramidite ligand are dissolved in an appropriate solvent (e.g., THF, toluene). The solution is stirred at room temperature for a short period to allow for complex formation. The allylic substrate (e.g., 1,3-diphenylallyl acetate) and a nucleophile (e.g., dimethyl malonate with a base like BSA) are then added. The reaction is stirred at the specified temperature until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Analysis: The reaction mixture is filtered through a short pad of silica gel and the solvent is evaporated. The residue is purified by flash column chromatography. The enantiomeric excess of the product is determined by chiral HPLC.

Concluding Remarks

The selection of a chiral ligand for enantioselective allylation is a multifaceted decision that depends on the substrate, the desired stereochemical outcome, and the specific reaction conditions.

  • BINOL-derived ligands are highly effective, particularly in Lewis acid-catalyzed processes, but can require careful handling of air- and moisture-sensitive reagents.[1]

  • Salen complexes offer robustness and are often used with first-row transition metals, sometimes under unique conditions like high pressure to achieve high enantioselectivity.[1]

  • Phosphoramidite ligands are exceptionally tunable and have shown outstanding performance in palladium-catalyzed allylic substitutions, offering high enantioselectivities.[2][3]

  • Bis(oxazoline) (BOX) ligands are versatile and have been successfully employed with a variety of metals, demonstrating their broad applicability.[1]

This guide provides a foundational comparison to aid in the rational design of catalytic systems for enantioselective allylation. Researchers are encouraged to consult the primary literature for more specific applications and further optimization of reaction conditions.

References

A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess in Allylboration Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, particularly in drug development where the stereochemistry of a molecule can significantly impact its pharmacological activity. Allylboration reactions are a powerful tool for the stereoselective synthesis of homoallylic alcohols, and accurate validation of the enantiopurity of these products is paramount. This guide provides an objective comparison of the principal analytical methods for determining the enantiomeric excess of homoallylic alcohols: chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Techniques

The choice of analytical method for determining the enantiomeric excess of homoallylic alcohols depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. Chiral HPLC and chiral GC are chromatographic techniques that rely on the differential interaction of enantiomers with a chiral stationary phase, leading to their separation. In contrast, chiral NMR spectroscopy utilizes chiral solvating or derivatizing agents to induce a chemical shift difference between the enantiomers in the NMR spectrum.

Quantitative Performance

The following table summarizes the typical quantitative performance parameters for each technique. It is important to note that these values can vary depending on the specific homoallylic alcohol, the chiral stationary phase or chiral agent used, and the instrumentation.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Accuracy High (typically <2% error)High (typically <2% error)Good to High (typically <5% error, can be higher at low ee values)[1][2]
Precision (RSD) Excellent (<2%)[3][4]Excellent (<2%)Good (<5%)[1]
Limit of Detection (LOD) Low (ng/mL to pg/mL range)[3][5]Very Low (pg/mL to fg/mL range)High (mg/mL range)
Limit of Quantitation (LOQ) Low (µg/mL to ng/mL range)[3][4]Very Low (ng/mL to pg/mL range)High (mg/mL range)
Analysis Time per Sample 10 - 30 minutes10 - 40 minutes5 - 15 minutes
Sample Throughput Moderate to HighModerate to HighHigh
Instrumentation Cost HighModerate to HighVery High
Need for Derivatization Sometimes, to improve separation or detectionOften, to improve volatility and peak shape[6][7]Yes, with chiral derivatizing agents[1][8]

Experimental Workflows and Logical Relationships

The selection of an appropriate analytical method often follows a logical workflow based on the properties of the analyte and the desired analytical outcome.

MethodSelection start Start: Determine ee of homoallylic alcohol volatility Is the analyte (or derivative) volatile and thermally stable? start->volatility sensitivity High sensitivity required? volatility->sensitivity No gc Chiral GC volatility->gc Yes throughput High throughput needed? sensitivity->throughput No hplc Chiral HPLC sensitivity->hplc Yes throughput->hplc No nmr Chiral NMR throughput->nmr Yes end End gc->end hplc->end nmr->end

Decision workflow for selecting an analytical method.

Once a method is selected, a specific experimental workflow is followed for sample analysis and data acquisition.

ExperimentalWorkflow cluster_hplc Chiral HPLC Workflow cluster_gc Chiral GC Workflow cluster_nmr Chiral NMR Workflow hplc_prep Sample Preparation (Dissolve in mobile phase) hplc_analysis Chromatographic Separation (Chiral Stationary Phase) hplc_prep->hplc_analysis hplc_detection Detection (UV/Vis) hplc_analysis->hplc_detection hplc_data Data Analysis (Peak Integration, ee calculation) hplc_detection->hplc_data gc_deriv Derivatization (e.g., acylation) (Optional but common) gc_prep Sample Preparation (Dissolve in solvent) gc_deriv->gc_prep gc_analysis Chromatographic Separation (Chiral Stationary Phase) gc_prep->gc_analysis gc_detection Detection (FID/MS) gc_analysis->gc_detection gc_data Data Analysis (Peak Integration, ee calculation) gc_detection->gc_data nmr_prep Sample Preparation (Dissolve in deuterated solvent with chiral solvating/derivatizing agent) nmr_acq NMR Data Acquisition (¹H or ¹⁹F NMR) nmr_prep->nmr_acq nmr_data Data Analysis (Signal Integration, ee calculation) nmr_acq->nmr_data

General experimental workflows for each technique.

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for the direct separation of enantiomers. The success of this technique is highly dependent on the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral alcohols.[9]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Typical Chromatographic Conditions:

  • Column: Chiralpak® AD-H, Chiralcel® OD-H, or equivalent polysaccharide-based chiral column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (IPA) is commonly used. The ratio is optimized to achieve baseline separation (e.g., 90:10, 95:5, or 98:2 v/v). For basic analytes, 0.1% diethylamine (B46881) may be added, and for acidic analytes, 0.1% trifluoroacetic acid.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C (can be varied to optimize separation).

  • Detection Wavelength: 210-230 nm, or a wavelength where the analyte has maximum absorbance.

  • Injection Volume: 5 - 20 µL.

Sample Preparation:

  • Prepare a stock solution of the racemic homoallylic alcohol (approximately 1 mg/mL) in the mobile phase to determine the retention times of both enantiomers.

  • Prepare the sample solution of the allylboration product at a similar concentration in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Inject the racemic standard to identify the retention times of the two enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds. For homoallylic alcohols, derivatization is often necessary to improve volatility and chromatographic performance.[6][7]

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler

Derivatization (Acetylation Example): [7]

  • In a vial, dissolve approximately 1-2 mg of the homoallylic alcohol in 0.5 mL of dichloromethane (B109758).

  • Add 0.1 mL of acetic anhydride (B1165640) and 0.05 mL of pyridine.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Wash the solution with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and dilute to an appropriate concentration for GC analysis.

Typical Chromatographic Conditions:

  • Column: A chiral capillary column, such as one based on derivatized cyclodextrins (e.g., Beta DEX™, Gamma DEX™).[10]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 230 - 250 °C.[7]

  • Detector Temperature: 250 - 280 °C (FID).[7]

  • Oven Temperature Program: An initial temperature of 80-100 °C, held for 1-2 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 180-220 °C. The program should be optimized for the specific analyte and column.

  • Injection Mode: Split (e.g., 50:1).

Sample Preparation:

  • Prepare a derivatized racemic standard to determine the retention times of the enantiomeric derivatives.

  • Derivatize the allylboration product sample using the same procedure.

  • Dissolve the derivatized samples in a suitable solvent (e.g., dichloromethane or hexane) for injection.

Data Analysis:

  • Inject the derivatized racemic standard to identify the retention times of the two enantiomers.

  • Inject the derivatized sample.

  • Integrate the peak areas and calculate the enantiomeric excess as described for HPLC.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[11]

1. Using a Chiral Solvating Agent (CSA)

Instrumentation:

  • High-field NMR spectrometer (≥400 MHz).

Procedure:

  • In an NMR tube, dissolve approximately 5-10 mg of the homoallylic alcohol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Acquire a standard ¹H NMR spectrum.

  • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol (BINOL) or a lanthanide shift reagent like Eu(hfc)₃).

  • Gently shake the NMR tube to ensure mixing and acquire another ¹H NMR spectrum.

  • Optimize the molar ratio of CSA to analyte if necessary to achieve baseline separation of key proton signals.

Data Analysis:

  • Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes.

  • Integrate the areas of these two signals.

  • Calculate the enantiomeric excess using the ratio of the integrals.

2. Using a Chiral Derivatizing Agent (CDA) - Mosher's Acid Method [12][13][14]

Instrumentation:

  • High-field NMR spectrometer (≥400 MHz).

Derivatization Protocol:

  • In a clean, dry NMR tube, dissolve approximately 1-2 mg of the homoallylic alcohol in 0.5 mL of deuterated pyridine-d₅ or CDCl₃ containing a small amount of pyridine.

  • Add a slight excess (1.1-1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

  • Cap the NMR tube and allow the reaction to proceed to completion at room temperature (typically 30-60 minutes). The reaction can be monitored by TLC.

  • It is often beneficial to prepare a second sample using (S)-(+)-Mosher's acid chloride for a confirmatory analysis.

NMR Analysis:

  • Acquire a ¹H or ¹⁹F NMR spectrum of the resulting Mosher's ester(s). ¹⁹F NMR is often preferred due to the simplicity of the spectrum, which typically shows a single peak for each diastereomer.[12]

Data Analysis:

  • In the ¹H or ¹⁹F NMR spectrum, integrate the signals corresponding to the two diastereomeric esters.

  • Calculate the enantiomeric excess from the integral ratio.

Conclusion

The validation of enantiomeric excess in allylboration products can be effectively achieved using chiral HPLC, chiral GC, or chiral NMR spectroscopy. Chiral HPLC is a versatile and widely applicable technique, particularly for non-volatile homoallylic alcohols.[15] Chiral GC offers high sensitivity and resolution for volatile analytes, often requiring derivatization. Chiral NMR provides a rapid method for ee determination without the need for chromatographic separation and can be particularly useful for high-throughput screening.[2][16] The choice of the most suitable method will depend on the specific characteristics of the homoallylic alcohol, the available instrumentation, and the analytical requirements of the research. For regulatory submissions, chromatographic methods (HPLC or GC) are generally preferred due to their higher accuracy and precision.

References

Safety Operating Guide

Proper Disposal of Allylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a critical aspect of laboratory management, essential for protecting personnel and the environment. Allylboronic acid, a versatile reagent in organic synthesis, necessitates careful handling and disposal due to its potential hazards. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound and its derivatives, such as the commonly used pinacol (B44631) ester.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to use appropriate Personal Protective Equipment (PPE). The handling of this compound and its waste should always occur in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][3]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use.[1][3]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3][4][5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[1][3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[1][2] It should not be disposed of down the drain or in regular trash.[1][2]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][6] Boronic acid waste should be collected in a dedicated container.[1]

  • Containerization and Labeling:

    • Use a chemically compatible container with a secure, leak-proof lid (e.g., high-density polyethylene (B3416737) or glass).[1][2]

    • Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.[1] For its pinacol ester, this includes "Flammable Liquid".[4][5][7]

    • If the waste is a solution, indicate the solvent and the approximate concentration.[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1] The storage area should be secure and away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] For this compound pinacol ester, store in a cool, dry place away from heat, sparks, or open flames.[4][5][7]

  • Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, or absorbent paper, must also be disposed of as hazardous waste in the same designated container.[2][3]

  • Consult Institutional Guidelines: Always consult your institution's EHS department or your laboratory's Chemical Hygiene Plan before arranging for disposal.[1][6] Local and institutional policies will dictate the specific procedures for hazardous waste pickup.[1]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility.[1][2][6] Your institution's EHS department will provide the necessary procedures for requesting a pickup, which often involves completing a waste manifest form.[2]

Quantitative Data Summary

Specific quantitative disposal limits for this compound are not well-established. However, general guidelines for laboratory chemical waste provide a conservative framework. The following data pertains to the conditions under which some simple, non-hazardous boronic acids might be approved for drain disposal by local authorities, but this practice is not recommended for this compound.

ParameterGuidelineCitation
pH of Aqueous Waste for Drain Disposal Neutral pH range (typically 5.5 - 9.0) if permitted by local regulations.[1][3]
Quantity for Drain Disposal Generally limited to very small quantities (e.g., <100 mL) of dilute, non-hazardous solutions, and only with explicit local authorization.[1]

Experimental Protocol: Illustrative Neutralization of a Weak Acid

Disclaimer: The following protocol is a general illustration for the neutralization of a simple, weak acid. It should not be performed for this compound without a substance-specific risk assessment and explicit approval from your institution's EHS department. In-lab treatment of hazardous waste is highly regulated and generally discouraged in favor of professional disposal.

Objective: To neutralize a small quantity of a weak acidic waste solution to a pH suitable for approved disposal.

Materials:

  • Weak acidic waste solution

  • Mild base (e.g., sodium bicarbonate)

  • Large beaker or appropriate container

  • Stir bar and stir plate

  • Calibrated pH meter or pH strips

  • Appropriate PPE (fume hood, goggles, gloves, lab coat)

Procedure:

  • Preparation: In a well-ventilated chemical fume hood, place the acidic waste solution in a large beaker. If starting with a solid, dissolve it in a minimal amount of water.[3]

  • Dilution: Dilute the acidic waste by slowly adding a large volume of water while stirring.

  • Neutralization: Slowly and carefully add a mild base, such as sodium bicarbonate, in small portions with constant stirring.[1][3] Be aware of potential gas evolution (carbon dioxide).[3]

  • pH Monitoring: After the initial reaction subsides, monitor the pH of the solution using a calibrated pH meter or pH strips.[1][3]

  • Adjustment: Continue adding the base in small increments until the pH is within the neutral range specified by local regulations (e.g., pH 5.5-9.0).[1][3]

  • Final Disposal: Once neutralized, the final disposal of the solution must be carried out in accordance with institutional and local wastewater authority regulations.[3] Confirmation of permissibility is mandatory.[3]

This compound Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes safety and compliance with institutional and regulatory standards.

AllylboronicAcidDisposal start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate from Other Chemical Waste Streams ppe->segregate containerize Containerize in a Labeled, Leak-Proof Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store consult Consult Institutional EHS Guidelines store->consult arrange_pickup Arrange for Professional Disposal via Certified Facility consult->arrange_pickup end Waste Safely Collected arrange_pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of Allylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Allylboronic acid, with the understanding that the data is extrapolated from its pinacol (B44631) ester derivative.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. This includes the use of appropriate personal protective equipment (PPE) and engineering controls.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and potential eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.Prevents skin contact and potential irritation.[1]
Body Protection A flame-retardant lab coat worn over personal clothing.Protects skin from accidental spills.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient or when handling powders, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[2]Minimizes the inhalation of vapors or dust.

Engineering Controls:

ControlSpecificationRationale
Ventilation Work should always be conducted in a certified chemical fume hood.Reduces the concentration of airborne contaminants.
Safety Equipment An operational eyewash station and safety shower must be readily accessible in the immediate work area.Provides immediate decontamination in case of accidental exposure.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Pre-Handling Check:

  • Before starting any work, ensure that the chemical fume hood is functioning correctly.
  • Assemble all necessary equipment and reagents.
  • Put on all required personal protective equipment as outlined in the table above.

2. Handling the Chemical:

  • Weighing: If weighing a solid form, do so in a fume hood to avoid inhaling any dust.
  • Transferring: When transferring the chemical, do so carefully to avoid splashes or creating aerosols. Use appropriate tools such as a spatula for solids or a pipette for liquids.
  • Heating: Avoid heating this compound near open flames or other ignition sources, as its pinacol ester is a flammable liquid.[1][2][3]

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.[1][2]
  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2][3]
  • The recommended storage temperature for the pinacol ester is 2-8°C.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Due to the lack of specific disposal guidelines for this compound, it should be treated as hazardous waste.[4]

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other waste streams.[4]

  • Containerization:

    • Collect all waste (solid and liquid) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include the words "Hazardous Waste" and the full chemical name.[4]

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[4]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Logical Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial preparation to final disposal.

Allylboronic_Acid_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal start Start ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Verify Fume Hood Functionality ppe->fume_hood weigh_transfer Weigh and Transfer Chemical fume_hood->weigh_transfer experiment Perform Experiment weigh_transfer->experiment storage Store Unused Chemical experiment->storage decontaminate Decontaminate Work Area experiment->decontaminate waste_collection Collect Waste in Labeled Container decontaminate->waste_collection waste_storage Store in Hazardous Waste Area waste_collection->waste_storage ehs_pickup Arrange for EHS Pickup waste_storage->ehs_pickup end end ehs_pickup->end End

Workflow for Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.